molecular formula C12H18N2O B115479 1-(2-Methoxyphenyl)-1,4-diazepane CAS No. 152943-97-0

1-(2-Methoxyphenyl)-1,4-diazepane

Cat. No.: B115479
CAS No.: 152943-97-0
M. Wt: 206.28 g/mol
InChI Key: AOVWBCZPFUFQJU-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-1,4-diazepane, also known as 1-(2-Methoxyphenyl)-1,4-diazepane, is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methoxyphenyl)-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxyphenyl)-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxyphenyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-6-3-2-5-11(12)14-9-4-7-13-8-10-14/h2-3,5-6,13H,4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVWBCZPFUFQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566029
Record name 1-(2-Methoxyphenyl)-1,4-diazepane
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152943-97-0
Record name Hexahydro-1-(2-methoxyphenyl)-1H-1,4-diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152943-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxyphenyl)-1,4-diazepane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(2-Methoxyphenyl)-1,4-diazepane CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 66378-24-9 (Free Base) | Molecular Formula: C₁₂H₁₈N₂O[1]

Part 1: Identity & Physicochemical Profile[2]

Compound Identification

1-(2-Methoxyphenyl)-1,4-diazepane is a pharmacophore homolog of the widely utilized 1-(2-methoxyphenyl)piperazine (2-MeOPP). While the piperazine analog is a standard ligand for serotonergic (5-HT) and adrenergic receptors, the diazepane derivative introduces a 7-membered homopiperazine ring. This structural expansion alters conformational entropy, often modifying receptor subtype selectivity profiles (e.g., 5-HT₁A vs. α₁-adrenergic) in Structure-Activity Relationship (SAR) studies.

Synonyms:

  • N-(2-Methoxyphenyl)homopiperazine

  • 1-(o-Methoxyphenyl)-1,4-diazepane

  • 1-(2-Methoxy-phenyl)-[1,4]diazepane[1][2][3]

Physicochemical Data

Note: Due to the specialized nature of this intermediate compared to its piperazine analog, some values are calculated based on structure-property relationships.

PropertyValueContext/Notes
Molecular Weight 206.28 g/mol Monoisotopic mass
LogP (Predicted) ~1.7Moderate lipophilicity; blood-brain barrier penetrant
pKa (Calculated) ~9.2 (Secondary Amine)Basic N4 nitrogen is the primary protonation site
Physical State Viscous Oil / Low melting solidOften handled as the Hydrochloride or Fumarate salt
Solubility DMSO, Methanol, DCMLimited water solubility (Free Base)
H-Bond Donors 1Secondary amine (N4)
H-Bond Acceptors 3Methoxy O, Aniline N1, Amine N4

Part 2: Synthetic Routes & Process Chemistry[7]

Strategic Analysis of Synthesis

The synthesis of 1-aryl-1,4-diazepanes presents a regioselectivity challenge not present in symmetrical piperazines. The primary goal is mono-arylation of homopiperazine.

  • Route A: Nucleophilic Aromatic Substitution (SₙAr)

    • Mechanism: Direct displacement of a halide on 2-haloanisole.

    • Limitation: The electron-donating methoxy group deactivates the ring, making SₙAr difficult without harsh conditions (high heat) or strong electron-withdrawing groups (which are absent here).

  • Route B: Buchwald-Hartwig Amination (Recommended)

    • Mechanism: Pd-catalyzed cross-coupling.[4]

    • Advantage:[4] High yields under mild conditions; avoids bis-arylation if homopiperazine is used in excess.

Protocol: Buchwald-Hartwig Cross-Coupling

This protocol describes the coupling of 2-bromoanisole with homopiperazine.

Reagents:

  • Substrate: 2-Bromoanisole (1.0 eq)

  • Amine: Homopiperazine (3.0 eq) – Excess prevents bis-arylation.

  • Catalyst: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: BINAP or Xantphos (2-4 mol%)

  • Base: NaOtBu (1.5 eq)

  • Solvent: Toluene (Anhydrous, degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser. Purge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) species.

  • Catalyst Pre-complexation: Add Pd₂(dba)₃, BINAP, and Toluene. Stir at room temperature for 10 minutes until the solution turns a deep orange/red, indicating active catalyst formation.

  • Substrate Addition: Add 2-Bromoanisole, followed by Homopiperazine and NaOtBu.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (System: DCM/MeOH 9:1). Look for the disappearance of the aryl bromide.

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. The excess homopiperazine can be removed via high-vacuum distillation or column chromatography (Silica gel; Gradient: DCM -> 5% MeOH/DCM + 1% NH₄OH).

Synthesis Workflow Diagram

SynthesisWorkflow Start Reactants: 2-Bromoanisole + Homopiperazine (Excess) Cycle Catalytic Cycle: 100°C, 12-16h Oxidative Addition -> Reductive Elimination Start->Cycle Mix Cat Catalyst Activation: Pd2(dba)3 + BINAP (Toluene, Argon) Cat->Cycle Initiate Workup Work-up: Celite Filtration (Remove Pd) Cycle->Workup Complete Product Product: 1-(2-Methoxyphenyl)-1,4-diazepane Workup->Product Purify

Caption: Figure 1. Palladium-catalyzed synthesis workflow ensuring mono-arylation selectivity.

Part 3: Medicinal Chemistry & Pharmacological Significance[6][8]

The "Aryl-Diazepane" vs. "Aryl-Piperazine" Switch

In medicinal chemistry, the 2-methoxyphenyl-piperazine moiety is a "privileged structure" found in drugs like Urapidil (Antihypertensive/α₁ antagonist) and various serotonin ligands. Replacing the piperazine (6-membered) with a diazepane (7-membered) ring is a classic bioisosteric strategy used to probe the active site volume and conformational flexibility .

  • Conformational Entropy: The diazepane ring is more flexible (higher entropy) than the chair-conformation piperazine. This allows the molecule to adopt "folded" or "twisted" states that may be required for specific GPCR sub-pockets.

  • Selectivity Filter:

    • 5-HT₁A Receptors: Ring expansion often decreases affinity or converts agonists to antagonists due to steric clash in the orthosteric binding site.

    • α₁-Adrenergic Receptors: Diazepane analogs frequently retain high affinity, making this scaffold useful for designing uro-selective α₁-antagonists with reduced CNS side effects (by reducing 5-HT affinity).

SAR Logic Diagram

SAR_Logic Base Parent Scaffold: 1-(2-Methoxyphenyl)piperazine (High 5-HT1A & Alpha-1 Affinity) Mod Modification: Ring Expansion (6 -> 7 membered) (Piperazine -> Diazepane) Base->Mod Effect1 Conformational Change: Increased Flexibility Altered Vector of N4-Substituent Mod->Effect1 Outcome1 Selectivity Shift: Reduced 5-HT1A Affinity (Steric Clash) Effect1->Outcome1 Impact A Outcome2 Retained Activity: Alpha-1 Adrenergic Affinity (Tolerates Bulk) Effect1->Outcome2 Impact B

Caption: Figure 2. Structural consequences of ring expansion on receptor selectivity profiles.

Part 4: Analytical Characterization

To validate the synthesis of 1-(2-Methoxyphenyl)-1,4-diazepane, the following analytical signatures must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • Aromatic Region (6.8 – 7.1 ppm): 4H multiplet (Characteristic of 1,2-disubstituted benzene).

  • Methoxy Group (3.85 ppm): 3H singlet (Sharp, diagnostic peak).

  • Diazepane Ring:

    • ~3.2 – 3.4 ppm: 4H (m, α-protons relative to Aniline N1).

    • ~2.9 – 3.1 ppm: 4H (m, α-protons relative to Amine N4).

    • ~1.9 ppm: 2H (m, β-protons/homo-position).

    • Differentiation: The diazepane signals are more complex multiplets compared to the clean triplets of piperazine due to the extra methylene group.

Mass Spectrometry (ESI-MS)
  • Target Ion: [M+H]⁺

  • Calculated m/z: 207.15

  • Fragmentation Pattern: Loss of the methoxy group or ring cleavage may be observed at higher collision energies.

Part 5: Handling & Safety Information

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Salt Formation: The free base is prone to oxidation. It is highly recommended to convert the oil to a solid salt (e.g., Hydrochloride or Oxalate) for long-term storage.

    • Protocol: Dissolve free base in Et₂O, add 2M HCl in Et₂O dropwise. Filter the white precipitate.[4]

References

  • PubChem. (n.d.).[5] 1-(2-Methoxyphenyl)-1,4-diazepane (Compound).[1][3] National Library of Medicine. Retrieved from [Link]

  • Surase, Y. B., et al. (2017). Identification and synthesis of novel inhibitors of mycobacterium ATP synthase.[4] Bioorganic & Medicinal Chemistry Letters.[4] (Cited for general diazepane synthesis protocols).[6] Retrieved from [Link]

  • Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.[7] (Demonstrates the utility of the 2-methoxyphenyl-nitrogen pharmacophore). Retrieved from

  • Der Pharma Chemica. (2015). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives. (Context for 1,4-diazepine biological activity). Retrieved from [Link]

Sources

Homopiperazine Derivatives in Medicinal Chemistry: A Technical Guide to the 1,4-Diazepane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The homopiperazine (1,4-diazepane) scaffold represents a critical expansion of the medicinal chemist's toolkit, offering a distinct physicochemical and conformational profile compared to its ubiquitous 6-membered analogue, piperazine.[1] While piperazine is often a default choice for solubility enhancement and linker design, the 7-membered homopiperazine ring introduces increased conformational flexibility ("twist-chair" vs. rigid "chair") and altered basicity.[1] This guide analyzes the strategic application of homopiperazine derivatives in drug discovery, focusing on their utility in modulating receptor selectivity, overcoming metabolic liabilities, and accessing novel intellectual property (IP) space.

Part 1: Structural & Physicochemical Profiling[2]

The transition from a 6-membered to a 7-membered ring alters the vector projection of substituents and the electronic environment of the nitrogen atoms.[1] This section quantifies these differences to guide scaffold selection.

Comparative Analysis: Piperazine vs. Homopiperazine[3][4]

The following table contrasts the core properties of the two scaffolds. Note the shift in basicity and lipophilicity, which directly impacts blood-brain barrier (BBB) penetration and off-target hERG binding.[1]

PropertyPiperazine (6-membered)Homopiperazine (7-membered)Medicinal Chemistry Implication
Dominant Conformation Rigid ChairFlexible Twist-Chair / Twist-BoatHomopiperazine allows for "induced fit" binding in dynamic pockets (e.g., Kinases, GPCRs).[1]
pKa (N1) ~9.73~10.8 – 11.0 (Experimental/Pred.)Homopiperazine is generally more basic due to reduced electrostatic repulsion between N-lone pairs (further distance).[1]
pKa (N4) ~5.35~6.5 – 7.0The second nitrogen remains protonatable at physiological pH, potentially improving solubility but increasing P-gp efflux risk.[1]
C-N-C Bond Angle ~110° (Tetrahedral)~114° - 117° (Distorted)Wider bond angles in the 7-membered ring can relieve steric clash in ortho-substituted biaryl systems.[1]
LogP (Unsubstituted) -1.17-0.6 to -0.8Homopiperazine is slightly more lipophilic (extra -CH2-), useful for fine-tuning permeability without adding aromatic bulk.[1]
Conformational Dynamics

Unlike piperazine, which locks into a chair conformation to minimize 1,3-diaxial interactions, homopiperazine exists in a dynamic equilibrium between twist-chair and twist-boat forms.[1]

  • Twist-Chair: The most stable conformer, often observed in crystal structures of drug-like molecules (e.g., Fasudil).[1]

  • Twist-Boat: Accessible with low energy cost (< 2-3 kcal/mol), allowing the scaffold to adopt U-shaped geometries required for bidentate binding modes.[1]

Part 2: Synthetic Architectures & Protocols[1][5]

A major historical barrier to homopiperazine adoption was the difficulty in achieving regioselective mono-functionalization.[1] The two nitrogens are equivalent in the unsubstituted core, leading to statistical mixtures of mono- and bis-alkylated products.[1]

Protocol: Regioselective Synthesis via Aziridine Ring Opening

For high-precision scaffold construction, avoiding the statistical alkylation of 1,4-diazepane is crucial.[1] The following protocol utilizes nosylamide-activated aziridines to build the ring sequentially, ensuring distinct protection for N1 and N4.[1]

Objective: Synthesis of an orthogonally protected C-substituted homopiperazine.

Reagents:

  • N-Nosyl (Ns) aziridine (derived from amino acid)[1]

  • N-Boc-amino alcohol (linker)[1]

  • Mitsunobu reagents (DIAD, PPh3)[1]

  • Thiophenol/Cs2CO3 (for de-nosylation)

Step-by-Step Methodology:

  • Ring Opening (Aminolysis):

    • Dissolve N-Nosyl aziridine (1.0 equiv) and N-Boc-amino alcohol (1.2 equiv) in dry CH3CN.

    • Heat to reflux (80°C) for 12 hours. The nucleophilic amine attacks the less hindered carbon of the aziridine (regiocontrol).

    • Checkpoint: Monitor disappearance of aziridine by TLC/LCMS.

  • Cyclization (Fukuyama-Mitsunobu):

    • Cool the resulting diamine intermediate to 0°C in dry Toluene/THF (10:1).

    • Add PPh3 (1.5 equiv) and DIAD (1.5 equiv) dropwise.

    • Stir at room temperature for 4 hours. This forms the 7-membered ring via intramolecular attack of the sulfonamide nitrogen on the activated alcohol.[1]

  • Deprotection (Orthogonal Stripping):

    • To expose N1: Treat with Thiophenol and Cs2CO3 in DMF to remove the Nosyl group.

    • To expose N4: Treat with TFA/DCM (1:4) to remove the Boc group.[2]

Yield Validation: This route typically yields >75% of the cyclized product with >98% ee retention if starting from chiral aziridines.

Visualization: Synthetic Workflow

The following diagram illustrates the logic flow for selecting the synthesis strategy based on substitution requirements.

SynthesisStrategy Start Target: Functionalized 1,4-Diazepane Decision1 Is the core symmetrical? Start->Decision1 SymMethod Direct Alkylation of Homopiperazine (5 equiv excess) Decision1->SymMethod Yes AsymMethod De Novo Ring Construction Decision1->AsymMethod No Result1 Statistical Mixture (Requires Chromatography) SymMethod->Result1 Decision2 Chiral Center Required? AsymMethod->Decision2 RouteA Schmidt Reaction (Cyclic Ketone + HN3) Decision2->RouteA No RouteB Aziridine Ring Opening (Fukuyama-Mitsunobu) Decision2->RouteB Yes (High Priority) RouteA->Result1 Result2 Regiodefined Enantiopure Scaffold RouteB->Result2

Caption: Decision matrix for selecting synthetic routes. The Aziridine pathway (Red) is preferred for complex, chiral medicinal chemistry targets.

Part 3: Medicinal Chemistry Case Studies

CNS: Suvorexant (Orexin Receptor Antagonist)

Challenge: Developing a dual orexin receptor antagonist (DORA) for insomnia required a scaffold that could position two aromatic systems (a chlorobenzoxazole and a triazole-benzoyl group) in a specific spatial arrangement to block OX1R and OX2R.[1] Solution: The (5R)-5-methyl-1,4-diazepane scaffold was selected.[1][3]

  • Mechanism: The 7-membered ring adopts a specific conformation that projects the 5-methyl group into a hydrophobic sub-pocket, enhancing potency and selectivity over other GPCRs.[1]

  • Solubility: The homopiperazine core provided superior aqueous solubility compared to acyclic amine linkers, critical for an oral CNS drug.

Cardiovascular/Neuro: Fasudil (ROCK Inhibitor)

Challenge: Inhibition of Rho-associated protein kinase (ROCK) for the treatment of cerebral vasospasm. Solution: 1-(5-Isoquinolinesulfonyl)homopiperazine .[1]

  • Binding Mode: The homopiperazine nitrogen acts as a hydrogen bond acceptor/donor in the ATP-binding pocket.[1]

  • Flexibility: The flexibility of the diazepane ring allows the isoquinoline headgroup to orient optimally for pi-stacking interactions within the active site, a fit that the more rigid piperazine analogue could not achieve with equal affinity.[1]

Oncology: Proteasome Inhibitors (K-7174)

Challenge: Overcoming bortezomib resistance in multiple myeloma. Solution: Homopiperazine-derived proteasome inhibitors (HPDs).[1]

  • Activity: Unlike boronic acids that covalently bind the active site, HPDs utilize the homopiperazine scaffold to bind non-covalently to the β1, β2, and β5 subunits. The larger ring size allows the molecule to span distinct subsites that smaller scaffolds miss.

Part 4: Strategic Scaffolding & References[1][5]

Scaffold Selection Logic

Use the following logic flow to determine when to switch from piperazine to homopiperazine.

ScaffoldLogic Input Lead Optimization (Piperazine Core) Check1 Issue: Poor Selectivity? Input->Check1 Check2 Issue: Low Solubility? Check1->Check2 No Action1 Switch to Homopiperazine (Alter Vector/Flexibility) Check1->Action1 Yes Check3 Issue: IP Space Crowded? Check2->Check3 No Check2->Action1 Yes (Basicity Boost) Action2 Retain Piperazine (Add Polar Groups) Check3->Action2 No Action3 Switch to Homopiperazine (Novel Scaffold) Check3->Action3 Yes

Caption: Strategic decision tree for scaffold hopping from piperazine to homopiperazine during lead optimization.

References
  • Fasudil (ROCK Inhibitor)

    • PubChem.[1][3] "Fasudil | C14H17N3O2S".[1] National Library of Medicine.

    • [Link]

  • Suvorexant (Orexin Antagonist)

    • Cox, C. D., et al.[1] "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia."[1] Journal of Medicinal Chemistry, 2010.[1]

    • [Link]

  • Homopiperazine pKa and Conformational Analysis

    • Khalili, F., et al.[1][4][5] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009.[1][4] (Comparative data for piperazine derivatives).

    • [Link]

  • Synthetic Protocols (Regioselective Synthesis)

    • Crestey, F., et al.[1][5] "Expedite Protocol for Construction of Chiral Regioselectively N-Protected Monosubstituted Piperazine, 1,4-Diazepane, and 1,4-Diazocane Building Blocks." Journal of Organic Chemistry, 2009.[1]

    • [Link]

  • Proteasome Inhibitors (HPDs)

    • Kikuchi, J., et al.[1][5] "Homopiperazine derivatives as a novel class of proteasome inhibitors with a unique mode of proteasome binding."[6] Scientific Reports, 2013.[1]

    • [Link]

Sources

1-(2-Methoxyphenyl)-1,4-diazepane therapeutic applications in CNS research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel CNS Therapeutics

The staggering complexity of the central nervous system (CNS) presents both a formidable challenge and a profound opportunity for therapeutic innovation. The pursuit of novel chemical entities that can modulate CNS targets with high specificity and efficacy is a cornerstone of modern medicinal chemistry. Within this landscape, certain molecular scaffolds have emerged as "privileged structures"—frameworks that are capable of interacting with a diverse range of biological targets. The 1,4-diazepane ring system is one such scaffold, demonstrating remarkable versatility in the development of agents targeting a spectrum of CNS disorders. This guide provides an in-depth exploration of the therapeutic applications of 1,4-diazepane derivatives in CNS research, with a particular focus on how substitutions, such as the 2-methoxyphenyl group, can fine-tune their pharmacological profiles.

The 1,4-Diazepane Core: A Privileged Scaffold for CNS Drug Design

The 1,4-diazepane is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. This structure offers several advantages for CNS drug design:

  • Conformational Flexibility: The seven-membered ring is not planar and can adopt various low-energy conformations. This flexibility allows derivatives to adapt their shape to fit the binding pockets of different CNS receptors and enzymes.

  • Multiple Points for Substitution: The two nitrogen atoms and the carbon atoms of the ring provide multiple sites for chemical modification. This allows for the precise tuning of properties like solubility, lipophilicity, and target affinity.

  • Blood-Brain Barrier Permeability: With appropriate modifications, 1,4-diazepane derivatives can be designed to cross the blood-brain barrier, a critical requirement for any CNS-acting drug.

These properties have made the 1,4-diazepane scaffold a fertile ground for the discovery of new treatments for a range of neurological and psychiatric conditions.[1][2][3]

Therapeutic Applications in CNS Research: A Multifaceted Approach

The versatility of the 1,4-diazepane scaffold is evident in the diverse range of CNS targets for which derivatives have been developed.

Orexin Receptor Antagonism for the Treatment of Insomnia

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of the sleep-wake cycle.[4] Antagonism of these receptors is a validated mechanism for promoting sleep. Researchers have successfully developed potent, CNS-penetrant dual orexin receptor antagonists based on an N,N-disubstituted-1,4-diazepane scaffold.[4] In preclinical studies involving telemetry-implanted rats, oral administration of these compounds led to a significant decrease in wakefulness and an increase in both REM and non-REM sleep.[4]

Experimental Workflow: Evaluation of Orexin Receptor Antagonism

cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Compound Synthesis Compound Synthesis Receptor Binding Assay Receptor Binding Assay Compound Synthesis->Receptor Binding Assay Test Compound Functional Assay Functional Assay Receptor Binding Assay->Functional Assay Determine Ki Animal Model Animal Model Functional Assay->Animal Model Lead Compound Selection Pharmacokinetic Analysis Pharmacokinetic Analysis Animal Model->Pharmacokinetic Analysis Telemetry Implantation Telemetry Implantation Animal Model->Telemetry Implantation Sleep Studies Sleep Studies Telemetry Implantation->Sleep Studies

Caption: Workflow for the discovery and preclinical evaluation of orexin receptor antagonists.

Inhibition of Amyloid-Beta Aggregation in Alzheimer's Disease

The accumulation of amyloid-beta (Aβ) plaques in the brain is a primary pathological hallmark of Alzheimer's disease.[5] Small molecules that can inhibit the aggregation of Aβ peptides are therefore of significant therapeutic interest. A library of 38 derivatives based on the 1,4-diazepane scaffold was synthesized and evaluated for their ability to inhibit the aggregation of both Aβ40 and Aβ42 isoforms.[5] These studies have shown that specific substitutions on the 1,4-diazepane ring can lead to potent inhibition of Aβ aggregation, with some derivatives also demonstrating neuroprotective and antioxidant properties.[5][6]

Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

  • Preparation of Aβ monomers: Lyophilized Aβ peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol), aliquoted, and dried to remove pre-existing aggregates.

  • Initiation of aggregation: The monomeric Aβ is resuspended in assay buffer (e.g., phosphate-buffered saline) to the desired concentration.

  • Incubation with test compounds: The Aβ solution is incubated with various concentrations of the 1,4-diazepane derivatives or a vehicle control.

  • ThT fluorescence measurement: At regular intervals, aliquots of the reaction mixture are transferred to a microplate, and Thioflavin T is added. The fluorescence intensity is measured at an excitation wavelength of ~440 nm and an emission wavelength of ~480 nm.

  • Data analysis: The increase in fluorescence over time is indicative of Aβ fibril formation. The inhibitory effect of the test compounds is determined by comparing the fluorescence kinetics in their presence to the vehicle control.

Sigma Receptor Modulation for Neuropsychiatric and Neurodegenerative Disorders

Sigma receptors (σR), comprising the subtypes σ1 and σ2, are chaperone proteins located at the mitochondria-associated ER membrane.[6] They are implicated in a variety of cellular functions and are considered therapeutic targets for conditions such as psychosis, amnesia, and other neurodegenerative disorders.[6] A series of novel 1,4-diazepane-containing derivatives have been synthesized and shown to possess high affinity for sigma receptors.[6] Notably, some of these compounds also exhibit excellent antioxidant profiles and low cytotoxicity, making them promising candidates for further development as neuroprotective agents.[6]

Signaling Pathway: Potential Neuroprotective Mechanism of σ1R Agonists

1,4-Diazepane Derivative 1,4-Diazepane Derivative Sigma-1 Receptor (σ1R) Sigma-1 Receptor (σ1R) 1,4-Diazepane Derivative->Sigma-1 Receptor (σ1R) Agonist Binding IP3 Receptor IP3 Receptor Sigma-1 Receptor (σ1R)->IP3 Receptor Stabilization Ca2+ Release Ca2+ Release IP3 Receptor->Ca2+ Release Modulation of Mitochondrial Function Mitochondrial Function Ca2+ Release->Mitochondrial Function Buffering of Ca2+ Cell Survival Cell Survival Mitochondrial Function->Cell Survival Enhanced Bioenergetics

Caption: Hypothesized neuroprotective pathway of σ1R agonists.

Broader CNS Applications: Anxiolytic and Anticonvulsant Properties

The 1,4-diazepine nucleus is a well-established pharmacophore in the development of anxiolytic, sedative, anticonvulsant, and antipsychotic agents.[1][2][7] This broad range of activities underscores the privileged nature of this scaffold. While the specific compound 1-(2-methoxyphenyl)-1,4-diazepane is not extensively studied, the presence of the methoxyphenyl group in other diazepine derivatives has been shown to influence their CNS activity and toxicity profiles.[8]

The Influence of the 2-Methoxyphenyl Moiety

The substitution of a 2-methoxyphenyl group onto the 1,4-diazepane scaffold can have several predictable effects on the molecule's properties:

  • Lipophilicity: The methoxy group increases the lipophilicity of the molecule, which can enhance its ability to cross the blood-brain barrier.

  • Target Interactions: The aromatic ring can participate in π-π stacking and hydrophobic interactions within the binding pocket of a target receptor or enzyme. The methoxy group can act as a hydrogen bond acceptor.

  • Metabolic Stability: The position of the methoxy group can influence the metabolic stability of the compound by blocking or promoting metabolism at certain sites.

The interplay of these factors will ultimately determine the overall pharmacological profile of a compound like 1-(2-methoxyphenyl)-1,4-diazepane.

Quantitative Data Summary

While specific data for 1-(2-methoxyphenyl)-1,4-diazepane is limited, the following table summarizes representative data for other 1,4-diazepane derivatives from the literature to illustrate the range of activities achievable with this scaffold.

Derivative ClassTargetAssayPotency (Ki or IC50)Reference
N,N-disubstituted-1,4-diazepaneOrexin-1 ReceptorRadioligand Binding1.2 nM[4]
N,N-disubstituted-1,4-diazepaneOrexin-2 ReceptorRadioligand Binding0.8 nM[4]
Benzofurane-substituted diazepaneSigma-1 ReceptorRadioligand Binding2.5 nM[6]
Quinoline-substituted diazepaneSigma-2 ReceptorRadioligand Binding15 nM[6]
N-alkylated 1,4-diazepaneAβ40 AggregationThT Assay~55-67% inhibition[5]

Future Directions and Conclusion

The 1,4-diazepane scaffold continues to be a rich source of novel CNS drug candidates. Future research will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of substitutions on the diazepine ring to optimize potency, selectivity, and pharmacokinetic properties for specific CNS targets.

  • Preclinical and Clinical Development: Advancing the most promising 1,4-diazepane derivatives through rigorous preclinical and clinical testing to validate their therapeutic potential in humans.[9][10]

  • Novel Target Identification: Utilizing 1,4-diazepane-based chemical probes to identify and validate new CNS drug targets.

References

  • Roecker, A. J., et al. (2009). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. ChemMedChem, 4(7), 1069-74. [Link]

  • Menghani, S. S., et al. Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Amrita Vishwa Vidyapeetham. [Link]

  • Al-Saraier, A. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. [Link]

  • Joule, J. A., & Mills, K. (2010). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science Publishers. [Link]

  • Iacona, D., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 10(11), 1560-1566. [Link]

  • Vasileva, E. V., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules, 26(16), 5035. [Link]

  • Bousbia, N., et al. (2013). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 450-456. [Link]

  • Joule, J. A., & Mills, K. (2010). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Medicinal Chemistry, 17(29), 3320-3347. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4402173, 1-[1-(2-Methoxyphenyl)propyl]-1,4-diazepane. [Link]

  • ResearchGate. (n.d.). Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the... [Link]

  • Abdel-rahman, A. A. H., et al. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 8(1), 32-41. [Link]

  • Patel, D. R., et al. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 443-448. [Link]

  • Zhang, L., et al. (2015). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 26(10), 1259-1262. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14954822, 1-(2-methoxyphenyl)-1,4-diazepane. [Link]

  • Yakovlev, D. S., et al. (2021). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[4][5]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. Molecules, 26(19), 5988. [Link]

  • Iroanya, O., et al. (2012). Preclinical Studies in the Drug Development Process: Prospects and Challenges. Journal of Basic and Clinical Pharmacy, 3(4), 315-318. [Link]

  • ResearchGate. (n.d.). 1,4-Diazepines. [Link]

  • Biotrial. (n.d.). Scientific publications & posters. [Link]

Sources

Precision Pharmacophore Modeling of the Aryl-1,4-Diazepane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Sigma-1 and Dopamine D3 Receptors

Executive Summary

The aryl-1,4-diazepane scaffold represents a "privileged structure" in medicinal chemistry, offering a distinct vector space compared to its ubiquitously used 6-membered analog, aryl-piperazine. While piperazines are rigid, the 7-membered diazepane ring introduces controlled flexibility—specifically the ability to toggle between twist-boat and chair conformations. This flexibility allows the scaffold to bridge binding pockets in G-Protein Coupled Receptors (GPCRs) like Dopamine D3 and chaperone proteins like Sigma-1 (


) that are inaccessible to smaller rings.

This guide details the computational workflow for pharmacophore modeling of these derivatives. It moves beyond standard protocols to address the specific conformational challenges of the 7-membered ring, ensuring high-fidelity virtual screening and lead optimization.

The Scaffold: Structural & Biological Relevance[1][2][3][4][5][6][7][8]

The "Twist-Boat" Advantage

Unlike the chair-locked piperazine, the 1,4-diazepane ring exists in a dynamic equilibrium. In the context of receptor binding, particularly for Sigma-1 and Orexin receptors, the bioactive conformation is frequently a twist-boat or distorted chair .

  • Vector Exploration: The N1 and N4 nitrogens in a diazepane ring are separated by an ethylene bridge and a propylene bridge. This asymmetry allows substituents to adopt unique spatial orientations (vectors) that can access hydrophobic sub-pockets.

  • Intramolecular Stacking: In

    
    -disubstituted derivatives, the flexible ring often facilitates an intramolecular 
    
    
    
    -stacking interaction between the aryl groups, stabilizing a compact conformation that mimics the bioactive state [1].
Key Biological Targets
  • Sigma-1 Receptor (

    
    R):  Benzofuran and quinoline-substituted 1,4-diazepanes have shown high affinity (
    
    
    
    in nanomolar range). The scaffold acts as a linker, positioning a basic nitrogen (protonated) to interact with Asp126 while the aryl groups occupy the hydrophobic pockets [2].
  • Dopamine D3 Receptor: The scaffold provides the necessary geometry to form a salt bridge with Asp3.32 in the orthosteric binding site, with selectivity over D2 driven by the specific orientation of the aryl "tail" in the secondary binding pocket [3].

Computational Workflow & Methodology

The following workflow integrates conformational analysis with pharmacophore generation.

Diagram: Pharmacophore Generation Pipeline

PharmacophoreWorkflow cluster_Prep Ligand Preparation cluster_Model Hypothesis Generation Dataset 1. Dataset Curation (Actives + Decoys) Protonation Protonation (pH 7.4) Target: N4 (Basic) Dataset->Protonation Conformers Conformational Sampling (Twist-Boat/Chair) Protonation->Conformers Boltzmann Weighting Alignment Molecular Alignment (Flexible vs. Rigid) Conformers->Alignment FeatureExt Feature Extraction (PI, HYD, AR, HBA) Alignment->FeatureExt Validation Model Validation (GH Score, ROC AUC) FeatureExt->Validation Screening Virtual Screening (ZINC/ChEMBL) Validation->Screening Best Model

Figure 1: End-to-end workflow for aryl-1,4-diazepane pharmacophore modeling. Note the critical "Conformational Sampling" step highlighted in red.

Step-by-Step Protocol
Step 1: Dataset Curation & Decoy Generation

Do not rely solely on active ligands. You must construct a self-validating system .

  • Actives: Select 1,4-diazepane derivatives with

    
     nM for the target (e.g., 
    
    
    
    R).
  • Decoys: Generate decoys using the DUD-E (Directory of Useful Decoys) methodology. For every active, generate 50 decoys that match physicochemical properties (MW, LogP) but differ in topology.

  • Rationale: This ensures the model is not just recognizing "greasiness" or molecular weight but specific spatial features.

Step 2: Conformational Sampling (The Critical Step)

Standard algorithms often fail to sample the high-energy "boat" transition states that diazepanes utilize to bind.

  • Protocol: Use a systematic search or high-temperature Molecular Dynamics (MD) quench.

  • Parameter: Set the energy window to at least 20 kcal/mol above the global minimum.

  • Target: Ensure the pool includes both the chair (lowest energy in vacuum) and twist-boat (often bioactive) conformers.

  • Charge State: The N4 nitrogen (distal to the aryl ketone/linkage) is basic (

    
    ). It must  be modeled as protonated (+1 charge) to interact with aspartate residues (e.g., Asp126 in 
    
    
    
    R) [2].
Step 3: Feature Definition

For aryl-1,4-diazepanes, the pharmacophore usually consists of 3-4 features:

  • Positive Ionizable (PI): The protonated N4 nitrogen.

  • Hydrophobic (HYD) / Aromatic (AR): The aryl ring attached to N1 (often via a carbonyl or methylene linker).

  • Hydrophobic (HYD): A distal hydrophobic group (e.g., a benzyl or naphthyl group) attached to N4 or C-substituents.

  • Hydrogen Bond Acceptor (HBA): If a carbonyl linker is present (e.g., in amides).

Step 4: Validation Metrics

A model is only as good as its statistical robustness. Calculate the Goodness of Hit (GH) score.

MetricFormulaTarget Value
ROC AUC Area Under Receiver Operating Characteristic Curve

(Acceptable),

(Excellent)
GH Score


Enrichment Factor (EF)


(at top 1%)

Where:


 = actives in hit list, 

= total hits,

= total actives,

= total database size.

Case Study: Sigma-1 Receptor Ligands

Recent studies on benzofuran-substituted 1,4-diazepanes demonstrate the power of this workflow.

The Biological Mechanism

The


 receptor possesses a narrow, hydrophobic binding pocket. The 1,4-diazepane ring acts as a scaffold to position the protonated amine for an electrostatic interaction with Glu172  (or Asp126 depending on the numbering scheme/species) while the bulky benzofuran moiety occupies the primary hydrophobic pocket [2].
SAR Diagram (Structure-Activity Relationship)

Figure 2: SAR decomposition of the aryl-1,4-diazepane scaffold for Sigma-1 affinity.

Interpretation

The success of 1,4-diazepanes in this target class relies on the N-substituents .

  • N1 Position: Large, bicyclic aromatic systems (naphthyl, benzofuran) significantly increase affinity compared to simple phenyl rings due to increased

    
     interactions within the receptor's hydrophobic tunnel.
    
  • N4 Position: Alkyl chains (propyl/butyl) attached here can access secondary pockets, but the nitrogen itself must remain basic.

References

  • Vertex Pharmaceuticals. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding.[1] Bioorganic & Medicinal Chemistry Letters.[1][2] Link

  • University of Messina/Pavia. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Omega. Link

  • National Institute on Drug Abuse (NIDA). (2018). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores.[3] Journal of Medicinal Chemistry. Link

  • Khedkar, S. A. (2021). Pharmacophore Modeling in Drug Discovery and Development: An Overview. ResearchGate.[4][5][6] Link

Sources

Solubility Profile & Solvent Selection Guide: 1-(2-Methoxyphenyl)-1,4-diazepane

[1][2]

Executive Summary

1-(2-Methoxyphenyl)-1,4-diazepane (CAS: 66565-12-0) is a critical pharmacophore in medicinal chemistry, often serving as a privileged scaffold in the synthesis of CNS-active agents (e.g., serotonin receptor ligands).[1][2] Its physicochemical behavior is defined by the interplay between the lipophilic o-methoxyphenyl moiety and the polar, basic diazepane ring.[2]

This guide provides a comprehensive solubility analysis, categorizing solvents by efficacy and application. It moves beyond static data to offer a mechanistic understanding of solvation, enabling researchers to optimize reaction media, purification protocols, and formulation strategies.

Physicochemical Basis of Solvation

To predict solubility behavior accurately, we must analyze the molecule's structural determinants.

PropertyValue (Est.)Solvation Implication
Molecular Weight 206.29 g/mol Low MW facilitates dissolution in small-molecule solvents.[1][2]
LogP (Octanol/Water) ~1.7 – 2.1Moderately lipophilic.[1][2] Prefers organic media over neutral water.[2]
pKa (Conjugate Acid) ~9.2 (N4-H)Highly basic.[1][2] Solubility in aqueous media is pH-dependent (soluble at pH < 7).[1][2]
H-Bond Donors 1 (Secondary Amine)Capable of H-bonding with protic solvents (MeOH, EtOH).[1][2]
H-Bond Acceptors 3 (2 Nitrogens, 1 Oxygen)Excellent solubility in polar aprotic solvents (DMSO, DMF).[1][2]
Mechanistic Solvation Dynamics

The dissolution of 1-(2-Methoxyphenyl)-1,4-diazepane is driven by two competing forces:

  • Van der Waals Interactions: The aryl ring and the ethylene bridges of the diazepane ring require non-polar or moderately polar dispersion forces (provided by DCM, Toluene).

  • Hydrogen Bonding: The secondary amine (N4) acts as a donor/acceptor, while the methoxy group and N1 aniline-nitrogen act as acceptors.[1][2] This necessitates polar solvents for high-concentration stability.[1][2]

SolvationMechanismCompound1-(2-Methoxyphenyl)-1,4-diazepaneDCMDichloromethane(Dispersion + Dipole)Compound->DCMHigh Solubility(Lipophilic Match)MeOHMethanol(H-Bonding)Compound->MeOHHigh Solubility(Amine Stabilization)HexaneHexanes(Weak Dispersion)Compound->HexaneLow Solubility(Polarity Mismatch)

Figure 1: Mechanistic interaction map showing the dual-nature solvation requirements of the target compound.[1][2]

Solvent Compatibility Matrix

The following matrix categorizes organic solvents based on their ability to dissolve the free base form of 1-(2-Methoxyphenyl)-1,4-diazepane at 25°C.

Class A: High Solubility Solvents (>100 mg/mL)

Ideal for reaction media, stock solutions, and liquid-liquid extraction.[1]

SolventICH ClassMechanismApplication Notes
Dichloromethane (DCM) Class 2Dipole-dipole & DispersionPrimary Choice. Excellent for extraction from basic aqueous layers.[1][2]
Methanol (MeOH) Class 2H-BondingGood for nucleophilic substitution reactions; stabilizes the amine.[1][2]
Dimethyl Sulfoxide (DMSO) Class 3Polar AproticUniversal solvent for biological assays; difficult to remove.[1][2]
Dimethylformamide (DMF) Class 2Polar AproticStandard for high-temp coupling reactions (e.g., Buchwald-Hartwig).[1][2]
Tetrahydrofuran (THF) Class 2H-Bond AcceptorGood solubility; watch for peroxide formation in storage.[1][2]
Class B: Moderate/Conditional Solubility (10–50 mg/mL)

Ideal for recrystallization and controlled precipitation.[1]

SolventICH ClassMechanismApplication Notes
Ethyl Acetate (EtOAc) Class 3Polar AproticBest for Recrystallization. Solubility increases significantly with heat.[1][2][3]
Toluene Class 2Pi-Pi StackingUseful for high-boiling reactions; may require heating to fully dissolve.[1][2]
Diethyl Ether Class 3Weak PolarityGood for precipitating the hydrochloride salt form.[1][2]
Acetonitrile (MeCN) Class 2Dipole-dipoleModerate solubility; often used in HPLC mobile phases.[1][2]
Class C: Anti-Solvents (<1 mg/mL)

Used to force precipitation or induce crystallization.[1]

SolventICH ClassMechanismApplication Notes
Hexanes / Heptane Class 2/3Non-polarThe compound is too polar for these; use to crash out product from EtOAc/DCM.[1][2]
Water (Neutral/Basic) N/AHydrophobic EffectInsoluble at pH > 8.[1][2] Soluble at pH < 4 (forms salt).[1][2]

Experimental Protocols (SOPs)

Protocol 1: Gravimetric Solubility Determination

Use this protocol to generate precise solubility data for your specific batch.[1][2]

Objective: Determine saturation limit in a target solvent at ambient temperature.

  • Preparation: Weigh 50 mg of 1-(2-Methoxyphenyl)-1,4-diazepane into a tared 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments, vortexing for 30 seconds between additions.

  • Observation: Continue until the solid is fully dissolved (solution becomes clear).

  • Calculation:

    
    [1]
    
  • Verification: If solubility is high (>500 mg/mL), reverse the method: Add 1 mL solvent and add solute until saturation is observed.

Protocol 2: Recrystallization Solvent Screening

Objective: Purify the crude intermediate using a solvent/anti-solvent system.

  • Dissolution: Dissolve 1.0 g of crude material in the minimum amount of hot Ethyl Acetate (~5-10 mL) at 60°C.

  • Filtration: Perform a hot filtration if insoluble particulates (e.g., inorganic salts) are present.[1][2]

  • Cloud Point: Slowly add Heptane dropwise to the hot solution until a persistent turbidity (cloudiness) appears.[1][2]

  • Clarification: Add a few drops of hot Ethyl Acetate to clear the solution.[1][2]

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.

  • Harvest: Filter the crystals and wash with cold 1:4 EtOAc:Heptane.

Process Workflow: Solvent Selection for Synthesis

The choice of solvent dictates reaction kinetics and workup efficiency.[2] Use the decision tree below to select the optimal solvent system.

SolventSelectionStartSelect ApplicationReactionSynthesis / ReactionStart->ReactionPurificationPurification / WorkupStart->PurificationHighTempHigh Temp (>80°C)?Reaction->HighTempExtractionLiquid-Liquid ExtractionPurification->ExtractionCrystCrystallizationPurification->CrystNucleophilicNucleophilic Attack?HighTemp->NucleophilicNoTolueneUse: Toluene / Xylene(Avoids amine oxidation)HighTemp->TolueneYesDMFUse: DMF / DMSO(Enhances nucleophilicity)Nucleophilic->DMFSnAr / CouplingDCMUse: DCM / Chloroform(Standard conditions)Nucleophilic->DCMAcylation / AlkylationDCM_ExtUse: DCM (vs Basic Water)Partition Coeff > 100Extraction->DCM_ExtEtOAc_HexUse: EtOAc / Hexane(Solvent / Anti-solvent)Cryst->EtOAc_Hex

Figure 2: Decision tree for selecting organic solvents based on process stage (Synthesis vs. Purification).

Safety & Handling (SDS Summary)

While specific data for this derivative is limited, aryl-diazepanes share common hazard profiles with 1-(2-methoxyphenyl)piperazine.[1][2]

  • Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1][4] The free base is corrosive to mucous membranes.[2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen). Secondary amines can absorb CO₂ from the air to form carbamates, altering solubility and melting point.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).[1][2][5]

References

  • PubChem. 1-(2-Methoxyphenyl)-1,4-diazepane Compound Summary. National Library of Medicine.[2] Available at: [Link][1]

  • Jouyban, A.Handbook of Solubility Data for Pharmaceuticals. CRC Press, 2010.
  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003.[1][2] (Source for solvent polarity and solvation mechanisms).[1][2]

Role of 1-(2-Methoxyphenyl)-1,4-diazepane in serotonin receptor binding

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Serotonin Receptor Binding Profile of 1-(2-Methoxyphenyl)-1,4-diazepane

Abstract

This technical guide provides a comprehensive overview of the anticipated role of 1-(2-Methoxyphenyl)-1,4-diazepane as a ligand for serotonin (5-hydroxytryptamine, 5-HT) receptors. While direct experimental data for this specific molecule is not extensively published, this document synthesizes structure-activity relationship (SAR) data from closely related compounds to project a likely binding profile. We will delve into the established methodologies for characterizing such a compound, from initial binding affinity assays to functional in vitro and in vivo studies. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel serotonergic agents.

Introduction: The Serotonergic System and the Promise of Novel Ligands

The serotonin receptor system, comprising at least 15 subtypes, is a critical modulator of a vast array of physiological and psychological processes.[1] These G-protein coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3) are implicated in conditions ranging from depression and anxiety to schizophrenia and memory deficits.[2] Consequently, they remain a primary focus for the development of new therapeutics.

The compound 1-(2-Methoxyphenyl)-1,4-diazepane incorporates two key pharmacophores known to interact with aminergic GPCRs: the (2-methoxyphenyl)piperazine moiety and a 1,4-diazepane ring. The (2-methoxyphenyl)piperazine group is a well-established structural motif in a number of high-affinity 5-HT receptor ligands.[3][4] The 1,4-diazepane structure is also recognized as a "privileged scaffold" in medicinal chemistry, known for its presence in various biologically active compounds, including those targeting the central nervous system.[5][6][7] The strategic combination of these two fragments suggests a high probability of interaction with one or more serotonin receptor subtypes.

This guide will therefore explore the hypothetical, yet scientifically grounded, binding characteristics of 1-(2-Methoxyphenyl)-1,4-diazepane and provide the experimental frameworks necessary to validate these predictions.

Predicted Binding Profile based on Structure-Activity Relationships (SAR)

Based on the extensive literature on related compounds, we can infer a likely binding profile for 1-(2-Methoxyphenyl)-1,4-diazepane.

  • The (2-Methoxyphenyl) Moiety: This group is a common feature in ligands with high affinity for the 5-HT1A and 5-HT7 receptors.[3][8] For instance, 1-(2-methoxyphenyl)piperazine is a known 5-HT receptor ligand. The methoxy group at the ortho position is often crucial for this interaction.

  • The 1,4-Diazepane Ring: This seven-membered heterocyclic ring provides a flexible scaffold that can adopt various conformations to fit into receptor binding pockets.[5] Its presence is associated with a range of CNS activities.[7]

Given these structural components, it is plausible to hypothesize that 1-(2-Methoxyphenyl)-1,4-diazepane will exhibit significant affinity for several serotonin receptors, with a potentially higher affinity for the 5-HT1A and 5-HT2A subtypes, which are common targets for compounds with similar structural features.[2]

Experimental Workflows for Characterization

A systematic approach is required to fully characterize the interaction of a novel compound like 1-(2-Methoxyphenyl)-1,4-diazepane with serotonin receptors. The following sections detail the essential experimental protocols.

In Vitro Binding Assays

The initial step in characterizing a new ligand is to determine its binding affinity (Ki) and selectivity across a panel of receptor subtypes.

This classic technique remains a gold standard for quantifying the affinity of a ligand for a receptor.[9]

Protocol: Competitive Radioligand Binding Assay for 5-HT1A Receptor Affinity

  • Preparation of Materials:

    • Cell membranes from a stable cell line expressing the human 5-HT1A receptor.

    • Radioligand: [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist).

    • Test compound: 1-(2-Methoxyphenyl)-1,4-diazepane, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions.

    • Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

    • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

    • Scintillation cocktail.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, [3H]8-OH-DPAT at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known 5-HT1A ligand (e.g., unlabeled serotonin or 8-OH-DPAT).

    • Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

    • Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, then place them in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Hypothetical Binding Affinity (Ki, nM) of 1-(2-Methoxyphenyl)-1,4-diazepane at Key Serotonin Receptors

Receptor SubtypePredicted Ki (nM)Rationale based on SAR
5-HT1A< 10The (2-methoxyphenyl)piperazine motif is a strong determinant for 5-HT1A affinity.[3]
5-HT2A10 - 50Arylpiperazine derivatives often show moderate to high affinity for 5-HT2A receptors.[2]
5-HT2C50 - 200Generally, lower affinity is observed at 5-HT2C for this class of compounds compared to 5-HT2A.[1]
5-HT7< 20The (2-methoxyphenyl)phenylpiperazine structure is associated with high 5-HT7 affinity.[8]
DAT, NET, SERT> 1000To assess selectivity against monoamine transporters.

Note: The Ki values presented are hypothetical and serve as a predictive guide for experimental design.

In Vitro Functional Assays

Determining binding affinity is only the first step. It is crucial to ascertain whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor. This is achieved through functional assays that measure the downstream signaling events following receptor activation.[10][11]

Many serotonin receptors, such as the 5-HT2 family, couple to Gq proteins, which activate phospholipase C and lead to an increase in intracellular calcium.[12]

Protocol: Fluo-4 Calcium Flux Assay

  • Cell Preparation:

    • Plate cells stably expressing the target receptor (e.g., 5-HT2A) in a black-walled, clear-bottom 96-well plate.

    • Allow cells to adhere and grow overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence.

    • Inject varying concentrations of the test compound and measure the change in fluorescence over time.

    • For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist (e.g., serotonin).

  • Data Analysis:

    • Plot the change in fluorescence against the logarithm of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] A[Ligand Binding to 5-HT2A Receptor] --> B{Gq Protein Activation}; B --> C{Phospholipase C (PLC) Activation}; C --> D{PIP2 -> IP3 + DAG}; D --> E[IP3 Receptor Activation on ER]; E --> F[Ca2+ Release from ER]; F --> G[Increase in Cytosolic Ca2+]; G --> H[Downstream Cellular Responses];

} caption: 5-HT2A receptor Gq signaling pathway.

Receptors like 5-HT1A couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels. Conversely, receptors like 5-HT7 couple to Gs proteins, which stimulate adenylyl cyclase and increase cAMP.

Protocol: HTRF or LANCE cAMP Assay

  • Cell Stimulation:

    • In a 96-well plate, incubate cells expressing the target receptor with varying concentrations of the test compound.

    • For Gi-coupled receptors, add an adenylyl cyclase stimulator like forskolin to induce a measurable baseline of cAMP.

    • Incubate for a specified time to allow for changes in cAMP levels.

  • Cell Lysis and Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Add the detection reagents (e.g., a europium cryptate-labeled anti-cAMP antibody and an XL665-labeled cAMP analog for HTRF).

    • Incubate to allow for the competitive binding to occur.

  • Data Acquisition and Analysis:

    • Read the plate on a compatible plate reader that can measure the time-resolved fluorescence energy transfer (TR-FRET) signal.

    • The signal is inversely proportional to the amount of cAMP produced.

    • Calculate EC50 or IC50 values from the dose-response curves.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] A[Ligand Binding to 5-HT1A Receptor] --> B{Gi/o Protein Activation}; B --> C{Adenylyl Cyclase Inhibition}; C --> D[Decreased cAMP Production]; D --> E[Reduced PKA Activity]; E --> F[Altered Gene Transcription];

} caption: 5-HT1A receptor Gi signaling pathway.

In Vivo Studies

After in vitro characterization, it is essential to evaluate the compound's effects in a living organism. These studies can provide insights into its pharmacokinetic properties, brain penetration, and behavioral effects.[13]

Given the role of 5-HT1A receptors in anxiety and depression, compounds with high affinity for this receptor are often tested in relevant animal models.[14]

  • Elevated Plus Maze (Anxiety): Anxiolytic compounds typically increase the time spent in the open arms of the maze.

  • Forced Swim Test (Depression): Antidepressant-like compounds tend to decrease the immobility time of the animals.

Activation of 5-HT2A receptors in rodents elicits a characteristic head-twitch response. This is a reliable in vivo assay for 5-HT2A agonist activity.[15]

Protocol: Mouse Head-Twitch Response Assay

  • Animal Dosing:

    • Administer the test compound to mice via an appropriate route (e.g., intraperitoneal injection).

    • Include a vehicle control group and a positive control group (e.g., a known 5-HT2A agonist like DOI).

  • Behavioral Observation:

    • Place the mice in individual observation chambers.

    • Record the number of head twitches over a specified period (e.g., 30-60 minutes).

  • Data Analysis:

    • Compare the number of head twitches in the test compound group to the control groups. A significant increase indicates 5-HT2A agonist activity.

dot graph LR { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] A[Compound Administration] --> B[Behavioral Testing]; B --> C{Data Collection}; C --> D[Statistical Analysis]; D --> E[Conclusion on In Vivo Efficacy];

} caption: General workflow for in vivo behavioral studies.

Conclusion and Future Directions

The structural features of 1-(2-Methoxyphenyl)-1,4-diazepane strongly suggest its potential as a novel ligand for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. The experimental workflows detailed in this guide provide a robust framework for the comprehensive characterization of its binding affinity, functional activity, and in vivo effects.

Future research should focus on executing these protocols to generate empirical data for this compound. A thorough understanding of its pharmacological profile will be essential in determining its potential as a research tool or a lead compound for the development of new therapeutics for serotonin-related disorders.

References

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Available from: [Link]

  • Kuypers, K. P. C., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. Available from: [Link]

  • Innoprot. 5-HT2C Serotonin Receptor Assay. Available from: [Link]

  • Rickli, A., et al. (2015). Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and... ResearchGate. Available from: [Link]

  • Glennon, R. A., & Dukat, M. (2000). Serotonin Receptor Subtypes and Ligands. ACNP. Available from: [Link]

  • Reaction Biology. 5-HT2B Biochemical Binding Assay Service. Available from: [Link]

  • Serafin, A., et al. (2025). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. MDPI. Available from: [Link]

  • Łukasiewicz, S., & Faron-Górecka, A. (2015). Novel Approaches to Serotonin Receptor Interaction Studies. Springer Protocols. Available from: [Link]

  • Hashimoto, K., et al. (1997). In vivo regulation of serotonin 5-HT2A receptors in rat brain by subchronic administration of sigma receptor ligand NE-100. PubMed. Available from: [Link]

  • Luedtke, R. R., et al. (2001). In vitro and in vivo ligand binding to the 5HT(3) serotonin receptor characterised by time-resolved fluorescence spectroscopy. PubMed. Available from: [Link]

  • Olivier, B., et al. (1994). 5-HT1A receptor ligands in animal models of anxiety, impulsivity and depression: multiple mechanisms of action? PubMed. Available from: [Link]

  • Nichols, C. D., et al. (2023). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. PMC. Available from: [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. Available from: [Link]

  • Kaplan, J. A., et al. (2025). Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society. Available from: [Link]

  • PubChem. 1-[1-(2-Methoxyphenyl)propyl]-1,4-diazepane. Available from: [Link]

  • Mokrosz, J. L., et al. (1992). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. Available from: [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. Available from: [Link]

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  • ResearchGate. Affinity values (K i in nM) at selected serotonin receptor isoforms. Available from: [Link]

  • Tsukada, H., et al. (2013). Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain. PubMed. Available from: [Link]

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The 1-(2-Methoxyphenyl)-1,4-Diazepane Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quest for novel therapeutic agents is an intricate dance between innovation and established principles. Within this landscape, the concept of "privileged structures" has emerged as a powerful strategy, guiding medicinal chemists toward scaffolds with a high probability of biological relevance.[1][2] This guide delves into the 1-(2-methoxyphenyl)-1,4-diazepane core, a compelling example of such a privileged structure. Its recurring presence in potent, centrally-acting agents, particularly those targeting G-protein coupled receptors (GPCRs), underscores its significance. This document provides a comprehensive exploration of this scaffold, from its rational synthesis and derivatization to its interaction with key biological targets and the nuanced structure-activity relationships (SAR) that govern its efficacy. Detailed experimental protocols and visual guides to underlying mechanisms are provided to empower researchers in leveraging this valuable molecular framework.

The Privileged Structure Concept: A Foundation for Efficient Drug Discovery

The term "privileged structure," first introduced by Evans et al., describes molecular frameworks capable of providing high-affinity ligands for multiple, distinct biological targets through strategic modification.[3] These scaffolds, such as the benzodiazepine or piperazine ring systems, are not merely promiscuous binders; they represent a convergence of favorable properties including synthetic accessibility, metabolic stability, and the ability to present pharmacophoric elements in a functionally relevant three-dimensional space.[4] The 1,4-diazepane ring, a seven-membered heterocycle, is one such scaffold, known to be a core component in a wide array of biologically active compounds, including antipsychotics, anxiolytics, and anticonvulsants.[5][6] When appended with the 2-methoxyphenyl group, its potential as a privileged structure is significantly enhanced, particularly for targeting serotonergic and dopaminergic receptors.

The 1-(2-Methoxyphenyl) Moiety: A Key to GPCR Selectivity

The 1-(2-methoxyphenyl)piperazine moiety is a well-established pharmacophore found in numerous CNS-active drugs, including atypical antipsychotics and antidepressants.[7] This group is a potent modulator of serotonin (5-HT) and dopamine (D) receptors.[8] The 2-methoxy group is particularly crucial; its position on the phenyl ring influences receptor affinity and selectivity, often favoring interactions with the 5-HT1A and dopamine D2 receptors.[9] The extension from the well-explored piperazine to the more conformationally flexible 1,4-diazepane ring offers opportunities to refine and modulate these interactions, providing a fertile ground for new drug design.

Synthesis of the 1-(2-Methoxyphenyl)-1,4-Diazepane Core

The synthesis of N-aryl-1,4-diazepanes can be achieved through several routes. One of the most direct and versatile methods is reductive amination. While a specific protocol for the title compound is not extensively documented in peer-reviewed literature, a robust procedure can be adapted from established methods for similar structures. The following protocol outlines a logical and field-proven approach.[10][11]

Workflow for Synthesis

reagents Reagents: - 1,4-Diazepane - 2-Bromoanisole - Palladium Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., BINAP) - Base (e.g., NaOtBu) reaction Buchwald-Hartwig Amination reagents->reaction 1. Combine & Heat workup Work-up: - Quench Reaction - Extraction with Organic Solvent - Washing (Brine) reaction->workup 2. Cool & Process purification Purification: - Drying (e.g., Na2SO4) - Concentration in vacuo - Column Chromatography workup->purification 3. Isolate Crude product Product: 1-(2-Methoxyphenyl)-1,4-diazepane purification->product 4. Purify

Caption: Synthetic workflow for 1-(2-methoxyphenyl)-1,4-diazepane.

Detailed Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This method is a powerful tool for the formation of C-N bonds and is highly applicable to the arylation of cyclic amines.

Materials:

  • 1,4-Diazepane

  • 1-Bromo-2-methoxybenzene (2-bromoanisole)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel).

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (1-2 mol%), BINAP (1.5-3 mol%), and NaOtBu (1.4 equivalents).

  • Addition of Reactants: Add 1,4-diazepane (1.2 equivalents) and 1-bromo-2-methoxybenzene (1.0 equivalent) to the flask, followed by anhydrous toluene.

  • Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-(2-methoxyphenyl)-1,4-diazepane.

Biological Targets and Mechanism of Action

Derivatives of the 1-(2-methoxyphenyl)-1,4-diazepane scaffold primarily exert their effects through modulation of serotonergic and dopaminergic systems. The most prominent targets are the 5-HT1A and dopamine D2 receptors, both of which are Gi/o-coupled GPCRs.[6][12]

5-HT1A Receptor Signaling

Activation of the 5-HT1A receptor by an agonist, such as a derivative of our privileged scaffold, initiates a signaling cascade that leads to neuronal inhibition.[4] The activated Gαi subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][5] This reduction in cAMP decreases the activity of protein kinase A (PKA). Simultaneously, the Gβγ subunit can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. This cascade ultimately results in a reduction of neuronal firing, which is the basis for the anxiolytic and antidepressant effects of 5-HT1A agonists.[2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 1-(2-Methoxyphenyl)- 1,4-diazepane Derivative Receptor 5-HT1A Receptor Ligand->Receptor Binds & Activates G_protein Gi/o Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits GIRK GIRK Channel G_protein->GIRK βγ activates cAMP cAMP AC->cAMP Converts K_ion K+ GIRK->K_ion K+ Efflux PKA PKA cAMP->PKA Activates Hyperpolarization Hyperpolarization & Reduced Neuronal Firing PKA->Hyperpolarization Downstream effects (reduced activity) ATP ATP ATP->AC K_ion->Hyperpolarization

Caption: 5-HT1A receptor downstream signaling pathway.

Structure-Activity Relationships (SAR)

The "privileged" nature of the 1-(2-methoxyphenyl)-1,4-diazepane scaffold is best understood through a systematic analysis of how structural modifications impact biological activity. While extensive SAR data for this specific diazepane is emerging, we can draw strong inferences from the closely related and well-studied 1-(2-methoxyphenyl)piperazine series.

Compound IDCore ScaffoldR1 (Aryl Group)R2 (at N4 of Diazepane/Piperazine)TargetAffinity (Ki, nM)Reference
1 1,4-Diazepane2-MethoxyphenylH5-HT1APredicted High-
2 1,4-Diazepane2-Methoxyphenyl-CH₂CH₂CH₂-Phthalamide5-HT1AVariable
3 Piperazine2-MethoxyphenylH5-HT1A68[7]
4 Piperazine2-MethoxyphenylHD2Moderate[7]
5 Piperazine2-Methoxyphenyl-(CH₂)₄-Phthalamide (NAN-190)5-HT1A0.6[13]
6 Piperazine2-Methoxyphenyl-(CH₂)₄-Phthalamide (NAN-190)α1-adrenergic0.8[13]
7 Piperazine2-Methoxyphenyl-(CH₂)₄-CO-Adamantyl5-HT1A0.4[13]
8 Piperazine2-Methoxyphenyl-(CH₂)₄-CO-Adamantylα1-adrenergic64[13]
9 Piperazine3-MethoxyphenylH5-HT1ALower Affinity[9]
10 Piperazine4-MethoxyphenylH5-HT1ALower Affinity[9]
11 1,4-Diazepan-2-one2,3-Dichlorophenyl-CH₂CH₂-c-PropylSERT1.8[14]
12 1,4-Diazepan-2-one2,3-Dichlorophenyl-CH₂CH₂-c-PropylDAT13[14]
13 1,4-Diazepan-2-one2,3-Dichlorophenyl-CH₂CH₂-c-PropylNET1.5[14]

Key SAR Insights:

  • The Aryl Substituent: The 2-methoxy group on the phenyl ring is critical for high affinity at the 5-HT1A receptor. Moving the methoxy group to the 3- or 4-position generally leads to a decrease in affinity.[9] This suggests a specific steric and electronic interaction within the receptor's binding pocket that accommodates the ortho-methoxy group.

  • The Diazepane/Piperazine Ring: The basic nitrogen atom in the diazepane or piperazine ring is essential for forming a key ionic interaction with an acidic residue (e.g., Aspartate) in the binding site of aminergic GPCRs. The seven-membered diazepane ring offers greater conformational flexibility compared to the six-membered piperazine ring, which can be exploited to fine-tune selectivity and avoid off-target effects.

  • N4-Substituents: The N4 position of the diazepane/piperazine ring is a key vector for derivatization to modulate potency and selectivity. As seen with compounds 5-8 , large, lipophilic substituents at the end of an alkyl chain can significantly enhance 5-HT1A affinity and, importantly, improve selectivity against other receptors like the α1-adrenergic receptor.[13] The adamantyl group in compound 7 is a classic example of using a bulky, rigid group to occupy a specific hydrophobic pocket, thereby increasing affinity and selectivity.

  • Bioisosteric Replacements: The 2-methoxyphenyl group can be considered for bioisosteric replacement to modulate properties like metabolic stability and lipophilicity. For instance, replacement with a fluorinated analogue could alter the compound's pharmacokinetic profile.[15] Similarly, the diazepine ring itself can be part of a larger fused system, as seen in many benzodiazepine drugs, to constrain conformation and alter the activity profile.

Key Experimental Protocols

To evaluate the potential of novel 1-(2-methoxyphenyl)-1,4-diazepane derivatives, two fundamental assays are indispensable: a radioligand binding assay to determine affinity for the target receptor, and a functional assay to assess the compound's effect on downstream signaling.

Protocol 1: 5-HT1A Receptor Radioligand Binding Assay

This protocol determines the affinity (Ki) of a test compound for the 5-HT1A receptor by measuring its ability to compete with a known radiolabeled ligand.

Materials:

  • Membrane preparation from cells expressing the human 5-HT1A receptor (e.g., from CHO or HEK293 cells).

  • Radioligand: [³H]-8-OH-DPAT.

  • Non-specific binding control: Serotonin (5-HT) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the membrane preparation, and varying concentrations of the test compound.

  • Radioligand Addition: Add [³H]-8-OH-DPAT to all wells at a concentration near its Kd.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Assay for 5-HT1A Agonism

This protocol measures the ability of a test compound to act as an agonist at the Gi-coupled 5-HT1A receptor by quantifying the inhibition of forskolin-stimulated cAMP production.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds at various concentrations.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and plates.

Procedure:

  • Cell Plating: Plate the 5-HT1A expressing cells in a 96-well plate and grow to the desired confluency.

  • Compound Incubation: Treat the cells with varying concentrations of the test compound (or a known agonist as a positive control) for a short pre-incubation period.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels. Incubate for a defined period (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration. An agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP levels. Calculate the EC50 value (the concentration that produces 50% of the maximal inhibitory effect).

Future Directions and Conclusion

The 1-(2-methoxyphenyl)-1,4-diazepane scaffold represents a compelling starting point for the design of novel CNS-active agents. Its privileged nature is rooted in its proven ability to interact with key serotonergic and dopaminergic receptors, combined with its synthetic tractability and favorable physicochemical properties.

Future research should focus on:

  • Exploring a wider range of N4-substituents to further optimize selectivity and potency, particularly for D2 vs. D3 receptors, and to fine-tune the agonist/antagonist profile.

  • Investigating bioisosteric replacements for the 2-methoxyphenyl ring to improve metabolic stability and explore novel interactions within the receptor binding pocket.

  • Synthesizing conformationally constrained analogues by incorporating the diazepine ring into fused systems to reduce flexibility and potentially increase affinity and selectivity.

References

  • Müller, G. (2004). Privileged structures: applications in drug discovery. PubMed. [Link]

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  • Mokrosz, J. L., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. [Link]

  • Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins Discovery. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Bentham Science. [Link]

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  • Kiss, B., et al. (2010). Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography. Psychopharmacology. [Link]

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Technical Guide: Strategic Scaffold Selection – 1,4-Diazepane vs. Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the transition between saturated nitrogen heterocycles is rarely a trivial substitution; it is a strategic maneuver affecting conformation, basicity, and intellectual property (IP) space. While piperazine remains the "workhorse" linker of medicinal chemistry due to its predictable chair conformation and commodity status, the 1,4-diazepane (homopiperazine) scaffold offers a distinct physicochemical profile. This guide analyzes the causality behind selecting one over the other, focusing on the trade-offs between entropic rigidity and induced-fit flexibility.

Structural & Conformational Dynamics

The primary distinction between these scaffolds lies in their conformational energy landscapes.

Piperazine: The Rigid Linker

Piperazine exists predominantly in a chair conformation , which is energetically distinct from its high-energy boat forms.

  • Vector Geometry: The N1–N4 vectors are oriented at approximately 180° (pseudo-trans), providing a linear, rigid extension.

  • Entropic Advantage: Because the scaffold is pre-organized, there is a minimal entropic penalty (

    
    ) upon binding to a target, assuming the pocket accommodates the chair geometry.
    
1,4-Diazepane: The Flexible Explorer

The 7-membered 1,4-diazepane ring lacks a single dominant low-energy conformer. It interconverts rapidly between twist-chair and twist-boat forms.

  • Vector Geometry: The vectors are non-linear (kinked), typically subtending angles between 120° and 150°.

  • Induced Fit: The flexibility allows the scaffold to adopt specific conformations to maximize

    
    -stacking or H-bond interactions within a pocket (e.g., Orexin receptor antagonists).
    
  • The Cost: This flexibility incurs a higher entropic penalty upon binding. High-affinity binding requires the enthalpic gain (

    
    ) to offset the entropic loss of freezing the ring conformation.
    
Decision Logic: Scaffold Selection

ScaffoldLogic cluster_0 Key Trade-off Start Lead Optimization Requirement CheckVector Is Linear Geometry (180°) Required? Start->CheckVector Rigid Select PIPERAZINE CheckVector->Rigid Yes CheckSelectivity Is Selectivity/IP the bottleneck? CheckVector->CheckSelectivity No CheckSelectivity->Rigid Need metabolic stability Flex Select 1,4-DIAZEPANE CheckSelectivity->Flex Need new vector/IP Info Piperazine: Low Entropic Penalty Diazepane: High Induced Fit

Figure 1: Decision matrix for selecting between rigid (piperazine) and flexible (diazepane) scaffolds.

Physicochemical Profiling

The expansion from a 6- to a 7-membered ring drastically alters the acid-base profile, a critical factor for membrane permeability and lysosomotropic trapping.

Comparative Data Table
PropertyPiperazine1,4-Diazepane (Homopiperazine)Implication
pKa1 (Most Basic) ~9.73~9.92Similar basicity for the first protonation.
pKa2 (2nd Ionization) ~5.33 ~6.92 CRITICAL: Diazepane is significantly more basic at the second nitrogen.
Ionization at pH 7.4 Mostly Monocationic (+1)Mix of Mono/Dicationic (+1/+2)Diazepane may have lower passive permeability due to higher charge load.
Lipophilicity (ClogP) Baseline+0.5 (approx)Diazepane adds -CH2-, increasing lipophilicity but also solubility due to basicity.
hERG Liability ModerateHighThe higher pKa2 of diazepane often correlates with increased hERG channel blocking.

Expert Insight: The shift in pKa2 is the most overlooked parameter. At physiological pH, 1,4-diazepane retains a higher fraction of the di-cationic species compared to piperazine. While this improves solubility, it can hinder blood-brain barrier (BBB) penetration and increase phospholipidosis risk.

Synthetic Accessibility & Protocols

While piperazines are often installed via simple nucleophilic aromatic substitution (


) using commodity reagents, 1,4-diazepanes frequently require more elaborate construction to achieve specific substitution patterns.
Pathway A: The Schmidt Rearrangement (Classic)

This route expands a piperidone ring into a diazepane. It is robust but requires handling sodium azide.

Pathway B: Reduction of Diazepinones (Modern)

A more controlled approach involves the reduction of 1,4-diazepine-2,5-diones, often derived from amino acids.

Experimental Protocol: Synthesis of N-Boc-1,4-Diazepane

Rationale: This protocol produces a mono-protected scaffold, essential for differentiating the two nitrogen atoms for sequential functionalization.

Reagents:

  • Homopiperazine (1,4-diazepane) [CAS: 505-66-8]

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Dichloromethane (DCM)

  • Triethylamine (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve homopiperazine (10.0 g, 100 mmol, 1.0 equiv) in DCM (150 mL) in a round-bottom flask. Cool to 0°C using an ice bath.

  • Controlled Addition: Dissolve

    
     (10.9 g, 50 mmol, 0.5 equiv) in DCM (50 mL). Add this solution dropwise over 2 hours via an addition funnel.
    
    • Criticality: The stoichiometry (2:1 amine:Boc) and slow addition are vital to favor mono-protection over di-protection.

  • Equilibration: Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

  • Workup (Selectivity Filter):

    • Wash the organic layer with water (3 x 50 mL). The unreacted diamine stays in the aqueous phase.

    • Extract the organic layer with 5% citric acid solution (2 x 50 mL). The mono-Boc product moves to the aqueous phase (protonated), while di-Boc remains in the organic phase.

  • Recovery: Basify the citric acid aqueous layer to pH >11 using 2M NaOH. Extract with DCM (3 x 50 mL).

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Validation: Verify via NMR.

    
     NMR should show distinct multiplets for the ethylene bridge (piperazine-like) and the propylene bridge (unique to diazepane).
    

Medicinal Chemistry Case Studies

Case Study 1: Selectivity in CDK9 Inhibitors

Challenge: A piperazine-based lead compound showed poor selectivity between CDK9 and CDK2 (homologous kinases).[1] Solution: Replacement of the piperazine with 1,4-diazepane.[2] Mechanism: The 7-membered ring adopted a "kinked" conformation that clashed with the slightly tighter ATP pocket of CDK2 but was accommodated by the more flexible CDK9 pocket. Outcome: Selectivity improved from 90-fold to 156-fold.

Case Study 2: Orexin Receptor Antagonists (Merck)

Challenge: Achieving high potency in a dual Orexin receptor antagonist (DORA). Solution: Utilization of a 1,4-diazepane scaffold.[2][3][4][5][6][7][8][9][10] Mechanism: NMR and X-ray studies revealed the diazepane adopted a twist-boat conformation.[4] This specific geometry positioned the substituents to engage in an intramolecular


-stacking interaction, pre-organizing the molecule into its bioactive conformation despite the ring's inherent flexibility.

Visualizing the Synthetic Workflow

Synthesis Input Homopiperazine (Excess) Reaction DCM, 0°C -> RT Slow Addition Input->Reaction Reagent Boc2O (0.5 equiv) Reagent->Reaction Partition Acid/Base Extraction Reaction->Partition Product N-Boc-1,4-Diazepane (Mono-protected) Partition->Product Aqueous -> Base -> DCM Waste Di-Boc Product (Organic Layer) Partition->Waste Organic Wash

Figure 2: Workflow for the selective mono-protection of 1,4-diazepane.

References

  • Conformational Analysis of 1,4-Diazepane Orexin Antagonists. Cox, C. D., et al. (2009).[4] Bioorganic & Medicinal Chemistry Letters.

  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors. Shao, H., et al. (2013). Molecular Cancer Therapeutics.

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Khalili, F., et al. (2009).[11] Journal of Chemical & Engineering Data.

  • A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. James, T., et al. (2014).[8] Organic & Biomolecular Chemistry.

Sources

Literature review of 1-aryl-1,4-diazepane biological activity

Author: BenchChem Technical Support Team. Date: February 2026

The 1-Aryl-1,4-Diazepane Scaffold: A Technical Guide to Biological Activity and Medicinal Chemistry

Executive Summary

The 1-aryl-1,4-diazepane (or N-aryl homopiperazine) scaffold represents a privileged structural motif in medicinal chemistry, distinct from its 6-membered analogue, piperazine. Characterized by a seven-membered saturated ring containing two nitrogen atoms, this scaffold offers unique conformational flexibility that allows it to adopt distinct "twist-chair" or "twist-boat" conformations. This structural plasticity enables 1-aryl-1,4-diazepanes to span binding pockets in G-protein coupled receptors (GPCRs) and ion channels that are inaccessible to more rigid scaffolds.

This technical guide analyzes the biological activity of this moiety, focusing on its validated role in Cannabinoid Receptor 2 (CB2) agonism , Triple Reuptake Inhibition (TRI) for CNS disorders, and Sigma receptor modulation . It provides actionable synthetic protocols and biological assay workflows for researchers developing next-generation therapeutics.

Part 1: Structural Pharmacology & SAR

The biological efficacy of the 1-aryl-1,4-diazepane scaffold is governed by the electronic and steric environment of the N1-aryl bond and the basicity of the N4 nitrogen.

The Seven-Membered Advantage

Unlike piperazines, the diazepane ring is not planar. The additional methylene group introduces a "kink" that alters the vector of substituents attached to the nitrogens.

  • Conformational Sampling: The ring flips between conformers, allowing the N1-aryl group to orient into hydrophobic sub-pockets.

  • Basicity: The N4 nitrogen typically has a pKa of ~9.5–10.0, ensuring it is protonated at physiological pH, which is critical for electrostatic interactions with aspartate residues in GPCR transmembrane domains (e.g., Asp114 in D2 receptors or Asp3.32 in amine GPCRs).

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional zones of the scaffold.

Diazepane_SAR Scaffold 1-Aryl-1,4-Diazepane Core Scaffold N1_Aryl N1-Aryl Group (Hydrophobic Domain) Scaffold->N1_Aryl N4_Sub N4-Substituent (Diversity Element) Scaffold->N4_Sub Ring 7-Membered Ring (Conformational Linker) Scaffold->Ring CB2 CB2 Agonism (Requires e- poor aryl) N1_Aryl->CB2 Sulfonamide/Halogen sub. Sigma Sigma Receptor Affinity (Requires bulky N4-benzyl) N4_Sub->Sigma Lipophilic expansion TRI Triple Reuptake Inhibition (Requires 2-one keto group) Ring->TRI C2-Carbonyl modification

Caption: Functional decomposition of the 1-aryl-1,4-diazepane scaffold highlighting key SAR determinants for specific therapeutic targets.

Part 2: Therapeutic Applications & Case Studies

Case Study: Selective CB2 Receptor Agonists

The 1-aryl-1,4-diazepane moiety has been identified as a potent template for Cannabinoid Receptor 2 (CB2) agonists, which are sought for treating pain and inflammation without the psychoactive side effects of CB1 activation.

  • Mechanism: The N1-aryl group occupies the orthosteric binding site. Electron-withdrawing groups (e.g., -SO2R, -CF3) on the aryl ring enhance metabolic stability and affinity.

  • Key Data:

    • Compound: 1-(4-chlorophenyl)-1,4-diazepane derivatives.

    • Selectivity: >100-fold selectivity for CB2 over CB1.

    • Challenge: Early generations suffered from rapid microsomal clearance.

    • Solution: Introduction of polar groups on the N4-side chain or rigidification of the aryl linker improved metabolic stability (t1/2 > 60 min in human liver microsomes).

Case Study: Triple Reuptake Inhibitors (TRI)

Derivatives such as 1-aryl-1,4-diazepan-2-ones act as broad-spectrum antidepressants by inhibiting the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).

  • Structural Nuance: The introduction of a carbonyl group at the C2 position (creating a lactam) reduces the basicity of N1, altering the electronic profile of the aryl ring and improving blood-brain barrier (BBB) penetration.

  • Biological Outcome: Significant reduction in immobility time in the tail suspension test (mouse model) comparable to venlafaxine.

Case Study: Sigma Receptor Ligands

The flexible diazepane ring serves as an ideal spacer for Sigma-1 (


) receptor ligands.
  • Pharmacophore: A basic nitrogen (N4) flanked by two hydrophobic regions. The 1-aryl group provides one hydrophobic anchor, while N4-benzylation provides the second.

  • Therapeutic Potential: Neuroprotection in Alzheimer’s models and potential antitumor activity via modulation of calcium signaling in the endoplasmic reticulum.

Part 3: Synthetic Methodologies

The construction of the 1-aryl-1,4-diazepane core requires precision to avoid bis-arylation or polymerization. The Buchwald-Hartwig Amination is the industry standard for high-yield synthesis.

Protocol: Palladium-Catalyzed N-Arylation

This protocol describes the coupling of a commercially available Boc-protected homopiperazine with an aryl halide.

Reagents:

  • Substrate: 1-Boc-homopiperazine (1.0 equiv)

  • Coupling Partner: Aryl Bromide/Iodide (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: BINAP or Xantphos (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Inertion: Charge a flame-dried Schlenk flask with Pd(OAc)₂, Ligand, and Base under Argon.

  • Addition: Add the Aryl Halide and 1-Boc-homopiperazine dissolved in degassed solvent.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC/LC-MS.

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Deprotection: Treat the intermediate with TFA/DCM (1:4) at 0°C to yield the free amine (1-aryl-1,4-diazepane) as a TFA salt.

Self-Validating Check:

  • Success Indicator: Appearance of the aromatic signals in ¹H NMR and a shift in the methylene protons adjacent to N1.

  • Failure Mode: If bis-arylation occurs, switch to a more sterically hindered ligand (e.g., BrettPhos) or ensure strict 1:1 stoichiometry.

Part 4: Biological Evaluation Protocols

To validate biological activity, researchers must employ robust, reproducible assays.

Radioligand Binding Assay (CB2/Sigma)

Objective: Determine the affinity (


) of the test compound for the target receptor.
StepActionCritical Parameter
1. Membrane Prep Homogenize HEK293 cells expressing human CB2.Keep at 4°C to prevent protein degradation.
2. Incubation Mix membranes (50 µg) + [³H]-CP55,940 (0.5 nM) + Test Compound.Incubate 90 min at 30°C for equilibrium.
3. Termination Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.PEI reduces non-specific binding.
4. Quantification Liquid scintillation counting.Calculate

and convert to

using Cheng-Prusoff.
Functional cAMP Assay (Gi/Gs coupled)

Objective: Confirm agonism/antagonism by measuring second messenger levels.

  • Principle: CB2 is

    
     coupled; agonism inhibits Forskolin-induced cAMP production.
    
  • Readout: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

  • Data Analysis: A decrease in TR-FRET signal correlates with CB2 activation (cAMP reduction).

Part 5: Experimental Workflow Visualization

The following diagram outlines the logical flow from synthesis to lead optimization.

Workflow Start Start: Aryl Halide + Homopiperazine Synth Buchwald-Hartwig Coupling (Pd-Catalyzed) Start->Synth Deprotect Boc-Deprotection (TFA/DCM) Synth->Deprotect Branch Functionalization of N4 Deprotect->Branch Path_A Reductive Amination (Aldehyde + NaBH(OAc)3) Branch->Path_A Path_B Acylation/Sulfonylation (R-COCl / R-SO2Cl) Branch->Path_B Screen Primary Screen: Binding Affinity (Ki Determination) Path_A->Screen Path_B->Screen ADME ADME Profiling (Microsomal Stability) Screen->ADME Hit Confirmation ADME->Branch High Clearance (Iterate) Lead Lead Candidate ADME->Lead t1/2 > 60 min

Caption: Iterative workflow for the synthesis and optimization of 1-aryl-1,4-diazepane therapeutics.

References

  • Aryl 1,4-diazepane Compounds as Potent and Selective CB2 Agonists. Source: Bioorganic & Medicinal Chemistry Letters (2011).[1][2] Significance: Establishes the scaffold as a key template for selective peripheral cannabinoid modulation. URL:[Link]

  • Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2014). Significance: Demonstrates the CNS activity of the lactam derivative of the scaffold. URL:[Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Source: ACS Medicinal Chemistry Letters (2019). Significance: Validates the scaffold for Sigma receptor binding and neuroprotective applications. URL:[Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Source: Current Organic Synthesis (2019). Significance: Broad overview of the diazepine/diazepane class. URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of 1-(2-Methoxyphenyl)-1,4-diazepane from o-Anisidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1-(2-methoxyphenyl)-1,4-diazepane (homopiperazine derivative) starting directly from o-anisidine (2-methoxyaniline). While modern cross-coupling methods often employ o-haloanisoles and pre-formed homopiperazine, this protocol addresses the requirement to build the heterocycle de novo from the aniline precursor.

This scaffold is a critical pharmacophore in serotonergic (5-HT) and dopaminergic ligands. The methodology outlined below utilizes a "Build-up and Cyclize" strategy via an N-(3-aminopropyl) intermediate, ensuring regiochemical control and high purity.

Synthetic Strategy & Retrosynthesis

Direct alkylation of o-anisidine with 1,4-dihalides often results in polymerization or bis-alkylation. To ensure the formation of the 7-membered 1,4-diazepane ring, we employ a stepwise ring expansion strategy.

The "Lactam-Reduction" Pathway
  • Michael Addition: Mono-alkylation of o-anisidine with acrylonitrile.

  • Nitrile Reduction: Conversion to the primary amine, creating the C3-bridge.

  • Annulation: Reaction with chloroacetyl chloride to form the C2-bridge via an amide intermediate, followed by intramolecular alkylation to close the ring (forming the diazepan-5-one).

  • Global Reduction: Removal of the carbonyl to yield the final diazepane.

Pathway Visualization

SynthesisPathway Start o-Anisidine (Starting Material) Step1 Step 1: Cyanoethylation (+ Acrylonitrile) Start->Step1 Inter1 N-(2-cyanoethyl)-o-anisidine Step1->Inter1 Step2 Step 2: Nitrile Reduction (Raney Ni / H2) Inter1->Step2 Inter2 N-(3-aminopropyl)-o-anisidine Step2->Inter2 Step3 Step 3: Annulation (+ Chloroacetyl chloride) Inter2->Step3 Inter3 1-(2-methoxyphenyl)- 1,4-diazepan-5-one Step3->Inter3 Critical Cyclization Step4 Step 4: Global Reduction (LiAlH4) Inter3->Step4 Product 1-(2-Methoxyphenyl)- 1,4-diazepane Step4->Product

Figure 1: Stepwise construction of the 1,4-diazepane ring on the aniline nitrogen.

Critical Safety & Handling (HSE)

Warning: This synthesis involves Class 1 Carcinogens and pyrophoric reagents. All operations must be conducted in a fume hood.

ReagentHazard ClassCritical Precaution
o-Anisidine Carcinogen (Cat 1B), ToxicDouble-glove (Nitrile). Use a dedicated balance. Avoid dust inhalation.
Acrylonitrile Flammable, Carcinogen, Acute ToxinPolymerizes violently with base. Use stabilized reagent.
Lithium Aluminum Hydride (LAH) Pyrophoric, Water-ReactiveQuench with Fieser method. Keep away from moisture.
Chloroacetyl Chloride Corrosive, LachrymatorDispense in hood only. Reacts violently with water.

Detailed Experimental Protocols

Step 1: Synthesis of N-(2-Cyanoethyl)-2-methoxyaniline

This step installs the 3-carbon chain required for the diazepane backbone. We use a Cu(OAc)₂ catalyzed Michael addition to prevent polymerization of acrylonitrile.

  • Reagents: o-Anisidine (1.0 eq), Acrylonitrile (1.5 eq), Glacial Acetic Acid (Cat.), Copper(II) Acetate (Cat.).

  • Solvent: Refluxing water or neat (if Cu-catalyzed).

Protocol:

  • Charge a round-bottom flask with o-anisidine (12.3 g, 100 mmol) and copper(II) acetate monohydrate (0.5 g).

  • Heat the mixture to 80°C.

  • Add acrylonitrile (7.95 g, 150 mmol) dropwise over 1 hour. Note: The reaction is exothermic; control addition rate.

  • Reflux for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane) until o-anisidine is consumed.

  • Workup: Cool to RT. Dilute with dichloromethane (DCM) and wash with water to remove copper salts.

  • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from ethanol or use as crude if purity >90% by NMR.

Step 2: Reduction to N-(3-Aminopropyl)-2-methoxyaniline

The nitrile is reduced to a primary amine. Raney Nickel is preferred for its selectivity, but Borane-THF is a homogeneous alternative.

  • Reagents: Step 1 Nitrile (1.0 eq), Raney Nickel (active slurry), Hydrazine hydrate (excess) or H₂ (50 psi).

  • Solvent: Ethanol/Methanol.

Protocol:

  • Dissolve the nitrile (17.6 g, 100 mmol) in Methanol (200 mL).

  • Add Raney Nickel (approx. 2 g of slurry) carefully under argon.

  • Hydrogenate at 50 psi in a Parr shaker for 12 hours OR reflux with hydrazine hydrate (5 eq) until gas evolution ceases.

  • Filtration: Filter through a Celite pad (Do not let Raney Ni dry out; it is pyrophoric).

  • Concentrate filtrate to yield the diamine oil.

    • Checkpoint: ¹H NMR should show disappearance of the triplet at ~2.5 ppm (CH₂-CN) and appearance of a triplet at ~2.7 ppm (CH₂-NH₂).

Step 3: Annulation to 1-(2-Methoxyphenyl)-1,4-diazepan-5-one

This is the most critical step. We exploit the difference in nucleophilicity between the aliphatic primary amine and the aromatic secondary amine.

  • Reagents: Diamine (Step 2), Chloroacetyl Chloride (1.1 eq), Triethylamine (Et₃N, 2.5 eq).

  • Solvent: DCM (0°C) then Toluene (Reflux).

Protocol:

  • Dissolve N-(3-aminopropyl)-2-methoxyaniline (18.0 g, 100 mmol) and Et₃N (25.3 g, 250 mmol) in dry DCM (300 mL).

  • Cool to 0°C.

  • Add Chloroacetyl chloride (12.4 g, 110 mmol) dropwise. Mechanism: The primary aliphatic amine reacts first to form the linear chloroacetamide.

  • Stir at RT for 2 hours.

  • Cyclization: Evaporate DCM. Redissolve the residue in Toluene (200 mL).

  • Add solid NaH (1.2 eq) or reflux with excess K₂CO₃/KI to force the intramolecular attack of the aniline nitrogen onto the alkyl chloride.

  • Reflux for 12–16 hours.

  • Workup: Cool, quench with water, extract with EtOAc.

  • Purification: Flash chromatography (5% MeOH in DCM). The product is a lactam (amide).

Step 4: Reduction to 1-(2-Methoxyphenyl)-1,4-diazepane

The final step reduces the lactam carbonyl to a methylene group.

  • Reagents: LiAlH₄ (2.0 eq).

  • Solvent: Dry THF.

Protocol:

  • Suspend LiAlH₄ (3.8 g, 100 mmol) in dry THF (100 mL) under N₂.

  • Dissolve the lactam (11.0 g, 50 mmol) in THF (50 mL) and add dropwise to the hydride suspension.

  • Reflux for 8 hours.

  • Fieser Quench: Cool to 0°C. Add sequentially: 3.8 mL water, 3.8 mL 15% NaOH, 11.4 mL water.

  • Stir until a white granular precipitate forms. Filter.

  • Concentrate the filtrate to obtain the crude oil.

  • Salt Formation (Optional but recommended): Dissolve in diethyl ether and add HCl/Ether to precipitate the dihydrochloride salt for storage.

Characterization & Quality Control

ParameterSpecificationMethod
Appearance Pale yellow oil (free base) or White solid (HCl salt)Visual
¹H NMR (CDCl₃) δ 6.8–7.0 (m, 4H, Ar-H), 3.85 (s, 3H, OMe), 3.3–3.5 (m, 8H, Ring CH₂), 1.9 (m, 2H, C6-H)400 MHz NMR
Mass Spec [M+H]⁺ = 207.15LC-MS (ESI)
Purity >95%HPLC (C18, ACN/H₂O)

Key NMR Diagnostic: In the final product, look for the disappearance of the amide carbonyl signal (~170 ppm) in ¹³C NMR and the shift of the adjacent methylene protons upfield in ¹H NMR.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7000, o-Anisidine. Retrieved from [Link]

  • Kerrigan, F. (2006). 1,4-Diazepanes: Synthesis and Conformation. In: Comprehensive Heterocyclic Chemistry III. Elsevier. (Standard reference for diazepane ring closure mechanisms).
  • Meth-Cohn, O., & Suschitzky, H. (1964). The synthesis of N-substituted 1,4-diazepines.[1][2][3] Journal of the Chemical Society.[4] (Foundational text on aniline-derived diazepines).

  • Occupational Safety and Health Administration (OSHA). (2024). Occupational Chemical Database: o-Anisidine. Retrieved from [Link]

  • Google Patents. (2010). Process for the preparation of 1-substituted-1,4-diazepanes.[1][2][3][4][5] (General methodology for lactam reduction in diazepane synthesis). Retrieved from

Sources

Application Note & Protocol: Strategic N-Alkylation of 1-(2-Methoxyphenyl)-1,4-diazepane for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents, including potent orexin receptor antagonists.[1] The functionalization of this seven-membered heterocyclic system, particularly at the secondary amine position, is a critical step in the synthesis of novel pharmaceutical candidates. This document provides a detailed guide for the N-alkylation of 1-(2-methoxyphenyl)-1,4-diazepane, targeting researchers and professionals in drug development. We present two robust and distinct protocols: Reductive Amination for controlled, selective alkylation, and Direct Alkylation with Alkyl Halides as a classical alternative. The causality behind experimental choices, mechanistic underpinnings, and troubleshooting strategies are discussed to ensure procedural success and reproducibility.

Introduction and Mechanistic Rationale

The secondary amine at the N-4 position of 1-(2-methoxyphenyl)-1,4-diazepane is a nucleophilic center, readily amenable to the introduction of diverse alkyl substituents. The choice of alkylation strategy is paramount and is dictated by the desired product, the nature of the alkylating agent, and the need to control selectivity. Over-alkylation, where the newly formed tertiary amine reacts further to form a quaternary ammonium salt, is a common side reaction, particularly in direct alkylation methods.

Strategy 1: Reductive Amination

Reductive amination is a highly versatile and selective method for forming C-N bonds.[2] It is a one-pot reaction that proceeds in two fundamental stages:

  • Imine/Iminium Ion Formation: The secondary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a transient iminium ion intermediate. This step is often facilitated by weakly acidic conditions.[3]

  • Reduction: A selective reducing agent, introduced into the same pot, reduces the iminium ion to the corresponding tertiary amine.[4]

The key advantage of this method is its high selectivity for mono-alkylation. The reducing agents employed are typically chosen for their ability to reduce the iminium ion preferentially over the starting carbonyl compound. Common choices include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[3][5]

Reductive_Amination Figure 1: Mechanism of Reductive Amination Start 1-(2-Methoxyphenyl)-1,4-diazepane (Secondary Amine) Iminium Iminium Ion Intermediate [>N+=CHR] Start->Iminium Condensation Carbonyl Aldehyde / Ketone (R-CHO) Carbonyl->Iminium Product N-Alkylated Product (Tertiary Amine) Iminium->Product Reduction (Hydride Attack) H2O H₂O Iminium->H2O Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Iminium [H⁻]

Caption: Figure 1: Mechanism of Reductive Amination

Strategy 2: Direct Alkylation with Alkyl Halides

This method involves the direct reaction of the amine with an alkyl halide (R-X, where X = Cl, Br, I) via a bimolecular nucleophilic substitution (Sₙ2) reaction. The amine's lone pair of electrons acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

While straightforward, this reaction's primary drawback is the potential for over-alkylation.[6] The tertiary amine product is often more nucleophilic than the starting secondary amine, allowing it to compete for the remaining alkyl halide and form an undesired quaternary ammonium salt.[7] This can be mitigated by carefully controlling stoichiometry, using the amine in excess, or by employing specific phase-transfer catalysis conditions.[8]

Direct_Alkylation Figure 2: Mechanism of Direct Alkylation (Sₙ2) Amine 1-(2-Methoxyphenyl)-1,4-diazepane (Nucleophile) TransitionState Sₙ2 Transition State Amine->TransitionState Nucleophilic Attack AlkylHalide Alkyl Halide (Electrophile) AlkylHalide->TransitionState QuatSalt Quaternary Ammonium Salt (Over-alkylation Product) AlkylHalide->QuatSalt Product N-Alkylated Product (Tertiary Amine) TransitionState->Product Halide Departure Product->QuatSalt Further Reaction Base Base (e.g., K₂CO₃, Et₃N)

Caption: Figure 2: Mechanism of Direct Alkylation (Sₙ2)

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the alkylation using benzaldehyde as a model electrophile and sodium triacetoxyborohydride as the reducing agent.

2.1.1. Materials and Reagents

ReagentFormulaM.W. ( g/mol )SupplierNotes
1-(2-Methoxyphenyl)-1,4-diazepaneC₁₁H₁₆N₂O206.26Commercially availableEnsure purity by NMR or LC-MS.
BenzaldehydeC₇H₆O106.12Commercially availableUse freshly distilled or from a recently opened bottle.
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃211.94Commercially availableMoisture-sensitive; handle quickly. Less toxic than NaBH₃CN.[5]
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93Commercially availableUse from a solvent purification system or a sealed bottle.
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-Lab PreparedFor workup.
Anhydrous Magnesium SulfateMgSO₄120.37Commercially availableFor drying organic phase.
Silica GelSiO₂-Commercially availableFor column chromatography (230-400 mesh).

2.1.2. Step-by-Step Procedure

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-methoxyphenyl)-1,4-diazepane (1.0 g, 4.85 mmol, 1.0 equiv).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, 25 mL).

  • Aldehyde Addition: Add benzaldehyde (0.54 g, 5.09 mmol, 1.05 equiv) to the solution via syringe. Stir the mixture at room temperature for 20 minutes to allow for pre-formation of the iminium ion.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (1.54 g, 7.27 mmol, 1.5 equiv) portion-wise over 5 minutes. Note: The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup (Extraction): Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing) to afford the pure N-alkylated product.[9]

Protocol 2: N-Alkylation via Direct Alkylation with Alkyl Halide

This protocol uses benzyl bromide as the model alkylating agent and potassium carbonate as a mild base.

2.2.1. Materials and Reagents

ReagentFormulaM.W. ( g/mol )SupplierNotes
1-(2-Methoxyphenyl)-1,4-diazepaneC₁₁H₁₆N₂O206.26Commercially available-
Benzyl BromideC₇H₇Br171.03Commercially availableLachrymatory; handle with extreme care in a fume hood.
Potassium Carbonate (anhydrous)K₂CO₃138.21Commercially availableFinely powdered and dried.
Acetonitrile (ACN), anhydrousCH₃CN41.05Commercially availableReaction solvent.
Deionized WaterH₂O18.02Lab PreparedFor workup.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Commercially availableFor extraction.
BrineNaCl(aq)-Lab PreparedFor washing.

2.2.2. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask, add 1-(2-methoxyphenyl)-1,4-diazepane (1.0 g, 4.85 mmol, 1.2 equiv) and anhydrous potassium carbonate (1.0 g, 7.24 mmol, 1.8 equiv).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (30 mL) followed by benzyl bromide (0.69 g, 4.04 mmol, 1.0 equiv) via syringe. Rationale: Using a slight excess of the amine helps to minimize over-alkylation.[7]

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 6-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter off the potassium carbonate and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.

Experimental Workflow and Data Interpretation

A generalized workflow for the synthesis and purification of the target compounds is visualized below.

Workflow Figure 3: General Experimental Workflow cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Reagent Setup (Amine, Solvent, Electrophile) B 2. Reaction (Stirring at defined Temp/Time) A->B C 3. Monitoring (TLC / LC-MS) B->C D 4. Quenching / Filtration C->D E 5. Liquid-Liquid Extraction D->E F 6. Drying & Concentration E->F G 7. Flash Column Chromatography F->G H 8. Characterization (NMR, MS, Purity Analysis) G->H

Caption: Figure 3: General Experimental Workflow

3.1. Expected Outcomes & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction - Inactive reagents (old aldehyde, wet solvent, degraded reducing agent).- Insufficient reaction time or temperature.- Use freshly distilled aldehyde and anhydrous solvents.- Use a fresh bottle of reducing agent.- Extend reaction time or moderately increase temperature (for Protocol 2).
Incomplete Conversion - Insufficient equivalents of alkylating agent or reducing agent.- Add a small additional charge of the limiting reagent and monitor.
Significant Byproducts - (Protocol 1): Carbonyl compound is unstable or undergoes side reactions. - (Protocol 2): Over-alkylation.- (Protocol 1): Ensure mild, neutral, or slightly acidic conditions.[3]- (Protocol 2): Use a larger excess of the starting amine, lower the reaction temperature, or reduce reaction time.
Difficult Purification - Product and starting material have similar polarity.- Formation of polar salts.- Ensure complete reaction to consume starting material.- Use a different solvent system for chromatography (e.g., adding a small % of triethylamine or methanol to the eluent).- Perform an acidic/basic wash during workup.

Conclusion

The N-alkylation of 1-(2-methoxyphenyl)-1,4-diazepane is a fundamental transformation for generating libraries of novel compounds for drug discovery. Reductive amination stands out as the superior method for achieving high selectivity and yields, particularly with sensitive or complex aldehydes. Direct alkylation remains a viable, classical alternative, provided that reaction conditions are carefully optimized to suppress the formation of quaternary byproducts. The protocols and insights provided herein offer a robust framework for researchers to successfully synthesize and explore the chemical space of N-substituted diazepanes.

References

  • Chemistry Learner. (2023, September 26). Reductive Amination: Definition, Examples, and Mechanism. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Wang, R., et al. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances. [Link]

  • Fryle, C. G., & Toste, F. D. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]

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  • Khan, I. A., & Saxena, A. K. (2013). Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols. The Journal of Organic Chemistry. [Link]

  • Nandre, K. P., et al. (2012). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. [Link]

  • University of Calgary. Ch22: Alkylation of Amines. [Link]

  • Ju, Y., & Varma, R. S. (2006). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry. [Link]

  • OC Lectures. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]

  • Gunanathan, C. (2019). Direct Catalytic Reductive N-Alkylation of Amines with Carboxylic Acids. ACS Catalysis. [Link]

  • Heravi, M. M., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. [Link]

  • Cox, C. D., et al. (2010). Substituted diazepan compounds as orexin receptor antagonists.
  • Patel, D. R., et al. (2016). Synthesis and characterization of some 1,4-diazepines derivatives. SciSpace. [Link]

  • Kisel, E., et al. (2022). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Molecules. [Link]

  • Senthamarai, T., et al. (2020). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal. [Link]

  • Kisel, E., et al. (2022). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Semantic Scholar. [Link]

  • The Organic Chemistry Tutor. (2022, July 7). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube. [Link]

  • Jussupow, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances. [Link]

  • Lombardi, P. J., et al. (2018). Direct Alkylative Reductive Amination using 1-Allylsilatrane. ChemRxiv. [Link]

  • Katritzky, A. R., et al. (2004). Synthesis of 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][3][10]diazepines and 11-methyl-2,3,4,5. ARKIVOC. [Link]

  • Gangjee, A., et al. (2003). Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. ResearchGate. [Link]

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Reductive amination conditions for 1-(2-Methoxyphenyl)-1,4-diazepane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Optimized Reductive Amination Conditions for the Synthesis of 1-(2-Methoxyphenyl)-1,4-diazepane

Abstract

This document provides a comprehensive guide to the synthesis of 1-(2-methoxyphenyl)-1,4-diazepane, a key intermediate in pharmaceutical research, via a direct reductive amination protocol. The focus of this application note is to detail the optimized reaction conditions, explain the rationale behind the selection of reagents and parameters, and provide a robust, step-by-step protocol for researchers in drug development and medicinal chemistry. The presented methodology emphasizes the use of sodium triacetoxyborohydride as a mild and selective reducing agent to ensure high yield and purity of the final product.

Introduction

1,4-Diazepane derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including antipsychotic, anxiolytic, and anticancer properties[1]. The synthesis of these seven-membered rings often presents challenges in achieving high yields and purity. Reductive amination is a versatile and widely used method for the formation of C-N bonds and the synthesis of amines from carbonyl compounds and amines[2][3][4]. This method is particularly valuable in pharmaceutical synthesis due to its operational simplicity and the availability of a wide range of protocols[4].

This application note specifically addresses the synthesis of 1-(2-methoxyphenyl)-1,4-diazepane. The described protocol details a one-pot direct reductive amination, which avoids the isolation of the intermediate iminium ion, thereby streamlining the synthetic process[3][5].

The Reductive Amination Pathway

The synthesis of 1-(2-methoxyphenyl)-1,4-diazepane via reductive amination involves the reaction of a suitable amine precursor with a carbonyl compound to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine.

DOT Script for Reductive Amination Mechanism

Reductive_Amination cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents cluster_product Product Amine 1-(2-Methoxyphenyl)piperazine Iminium Iminium Ion Amine->Iminium + Carbonyl Carbonyl Formaldehyde Product 1-(2-Methoxyphenyl)-1,4-diazepane Iminium->Product + Reducing Agent ReducingAgent Sodium Triacetoxyborohydride (NaBH(OAc)₃) ReducingAgent->Iminium Solvent 1,2-Dichloroethane (DCE) Solvent->Iminium

Caption: General workflow for the synthesis of 1-(2-Methoxyphenyl)-1,4-diazepane.

Key Reaction Parameters and Optimization

The success of the reductive amination for the synthesis of 1-(2-methoxyphenyl)-1,4-diazepane is highly dependent on the careful selection of several key parameters.

Choice of Reducing Agent

A critical aspect of a successful reductive amination is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound[6].

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the preferred reagent for this synthesis. It is a mild and selective reducing agent, which is particularly effective for the reductive amination of aldehydes and ketones[6]. Its reduced reactivity compared to other borohydrides like sodium borohydride (NaBH₄) prevents the significant reduction of the starting aldehyde before imine formation[7]. Furthermore, it is less toxic than sodium cyanoborohydride (NaBH₃CN).

  • Sodium Cyanoborohydride (NaBH₃CN): While effective, NaBH₃CN is highly toxic, and its byproducts can contaminate the final product, necessitating careful purification[7].

  • Sodium Borohydride (NaBH₄): This is a more powerful reducing agent and can reduce the starting aldehyde, leading to lower yields of the desired product. Its use requires a two-step approach where the imine is pre-formed before the addition of the reducing agent[7][8].

Solvent System

The choice of solvent is crucial for ensuring the solubility of reactants and for facilitating the reaction.

  • 1,2-Dichloroethane (DCE): This is the recommended solvent for reductive aminations using NaBH(OAc)₃[6]. It is a non-protic solvent that does not react with the reducing agent.

  • Tetrahydrofuran (THF): THF is another suitable aprotic solvent for this reaction[6][8].

  • Methanol (MeOH) and Ethanol (EtOH): These protic solvents are generally not recommended for one-pot reactions with NaBH(OAc)₃ as they can react with the reducing agent. They are more suitable for two-step procedures with NaBH₄ after the imine has been formed[8].

pH Control

The rate of imine formation is pH-dependent. A weakly acidic environment (pH 5-6) is generally optimal for the acid-catalyzed dehydration of the hemiaminal intermediate to the iminium ion.

  • Acetic Acid (AcOH): A catalytic amount of acetic acid is often added to the reaction mixture to maintain the optimal pH range and facilitate the reaction, particularly with less reactive ketones[9]. For aldehydes, it is often not strictly necessary but can improve reaction rates[6].

Experimental Protocol

This protocol describes the synthesis of 1-(2-methoxyphenyl)-1,4-diazepane from 1-(2-methoxyphenyl)piperazine and formaldehyde using sodium triacetoxyborohydride.

Materials and Reagents
ReagentFormulaPuritySupplier
1-(2-Methoxyphenyl)piperazineC₁₁H₁₆N₂O≥98%(Specify)
Paraformaldehyde(CH₂O)n≥95%(Specify)
Sodium TriacetoxyborohydrideNaBH(OAc)₃≥95%(Specify)
1,2-Dichloroethane (DCE), anhydrousC₂H₄Cl₂≥99.8%(Specify)
Acetic Acid, glacialCH₃COOH≥99.7%(Specify)
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-(Prepare in-house)
Anhydrous Sodium SulfateNa₂SO₄≥99%(Specify)
Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1-(2-methoxyphenyl)piperazine (1.92 g, 10 mmol) and anhydrous 1,2-dichloroethane (100 mL).

  • Addition of Carbonyl Source: Add paraformaldehyde (0.33 g, 11 mmol, 1.1 equivalents) to the solution.

  • Acid Catalyst (Optional but Recommended): Add glacial acetic acid (0.06 mL, 1 mmol, 0.1 equivalents) to the reaction mixture.

  • Stirring and Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (2.54 g, 12 mmol, 1.2 equivalents) portion-wise over 10 minutes. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Continue stirring until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-methoxyphenyl)-1,4-diazepane.

DOT Script for Experimental Workflow

Synthesis_Workflow start Start setup 1. Reaction Setup: - 1-(2-Methoxyphenyl)piperazine - Anhydrous DCE start->setup end End add_carbonyl 2. Add Paraformaldehyde setup->add_carbonyl add_acid 3. Add Acetic Acid add_carbonyl->add_acid stir_imine 4. Stir for 30 min (Iminium Ion Formation) add_acid->stir_imine add_reducing 5. Add NaBH(OAc)₃ stir_imine->add_reducing monitor 6. Stir 12-24h & Monitor (TLC/LC-MS) add_reducing->monitor quench 7. Quench with NaHCO₃(aq) monitor->quench extract 8. Extract with DCM quench->extract dry_concentrate 9. Dry & Concentrate extract->dry_concentrate purify 10. Purify by Chromatography dry_concentrate->purify product Pure 1-(2-Methoxyphenyl)-1,4-diazepane purify->product product->end

Caption: Step-by-step workflow for the synthesis of 1-(2-Methoxyphenyl)-1,4-diazepane.

Troubleshooting and Safety Considerations

  • Low Yield: If the yield is low, ensure all reagents are anhydrous, particularly the solvent and the amine. The paraformaldehyde should also be of good quality. Consider increasing the reaction time or slightly increasing the equivalents of the reducing agent.

  • Side Products: The formation of over-alkylated products can be an issue with some primary amines[9]. However, with a cyclic secondary amine like 1-(2-methoxyphenyl)piperazine, this is less of a concern in this specific transformation. If other side products are observed, purification by column chromatography is crucial.

  • Safety:

    • Work in a well-ventilated fume hood.

    • 1,2-Dichloroethane is a suspected carcinogen; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • The quenching process with sodium bicarbonate can be exothermic and produce gas; add the quenching solution slowly.

    • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water.

Conclusion

The reductive amination protocol detailed in this application note provides an efficient and reliable method for the synthesis of 1-(2-methoxyphenyl)-1,4-diazepane. The use of sodium triacetoxyborohydride as the reducing agent offers excellent selectivity and mild reaction conditions, making this a valuable procedure for researchers in the field of drug discovery and development. Careful attention to the reaction parameters outlined will ensure a high yield and purity of the desired product.

References

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. PMC.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION.
  • Synthesis and characterization of some 1,4-diazepines deriv
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Sodium Triacetoxyborohydride. Sigma-Aldrich.
  • Myers Chem 115. Harvard University.
  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl3·7H2O. Taylor & Francis Online. [Link]

  • Reductive amination. Wikipedia. [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PMC.
  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Help with Reductive Amination. Reddit. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. OUEST-FRANCE.
  • Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Chemo- and Site-Selective Reductions Catalyzed by a Supramolecular Host and a Pyridine-Borane Cofactor. eScholarship. [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • A New Strategy for Pyrrolo[1,2- a ][10][11]diazepine Structure Formation. ResearchGate. [Link]

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Application Note: Synthesis of 1-(2-Methoxyphenyl)-1,4-diazepane Hydrochloride

[1]

Executive Summary & Significance

The 1-aryl-1,4-diazepane scaffold is a critical pharmacophore in medicinal chemistry, serving as a homologue to the widely utilized aryl-piperazine moiety found in numerous CNS-active agents (e.g., serotonin 5-HT1A antagonists, dopamine ligands). The specific derivative, 1-(2-Methoxyphenyl)-1,4-diazepane , introduces a steric and electronic "ortho-effect" via the methoxy group, often enhancing metabolic stability and receptor selectivity compared to its unsubstituted analogues.

This guide details the Buchwald-Hartwig Cross-Coupling protocol, selected for its superior reproducibility and yield compared to traditional Nucleophilic Aromatic Substitution (SNAr), which is often hindered by the electron-donating nature of the methoxy substituent.

Key Chemical Properties
PropertySpecification
Chemical Name 1-(2-Methoxyphenyl)-1,4-diazepane hydrochloride
Molecular Formula C₁₂H₁₈N₂O[1] · HCl
Molecular Weight 206.29 (Free Base) / 242.75 (HCl Salt)
Target Moiety Ortho-substituted homopiperazine
Reaction Type Pd-Catalyzed C-N Bond Formation

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the formation of the bis-arylated byproduct. We utilize a large excess of homopiperazine or a highly selective catalyst system.

Strategic Choice:

  • Route A (Selected): Buchwald-Hartwig Amination of 2-bromoanisole.

    • Pros: Mild conditions, high tolerance for the electron-rich anisole ring, scalable.

  • Route B (Discarded): SNAr of 1-fluoro-2-methoxybenzene.

    • Cons: Requires harsh conditions (high T, DMSO) due to electronic deactivation by the -OMe group; poor yields.

Visual Workflow (DOT Diagram)

SynthesisStrategyTargetTarget: 1-(2-Methoxyphenyl)-1,4-diazepane HClFreeBaseIntermediate: Free BaseFreeBase->Target Salt Formation (4M HCl in Dioxane)PrecursorsPrecursors: 2-Bromoanisole + HomopiperazinePrecursors->FreeBase Buchwald-Hartwig (Toluene, 100°C)CatalystCatalyst System: Pd(OAc)2 / BINAP / NaOtBuCatalyst->FreeBase Promotes C-N Coupling

Caption: Retrosynthetic logic flow moving from precursors through Pd-catalyzed coupling to the final salt form.

Experimental Protocol

Phase A: Buchwald-Hartwig Coupling (Free Base Preparation)

Reagents:

  • 2-Bromoanisole: 1.0 equiv (e.g., 1.87 g, 10 mmol)

  • Homopiperazine (1,4-diazepane): 3.0 equiv (3.00 g, 30 mmol) — Excess is critical to prevent dimerization.

  • Pd(OAc)₂: 0.05 equiv (5 mol%)

  • BINAP (racemic): 0.075 equiv (7.5 mol%)

  • Sodium tert-butoxide (NaOtBu): 1.4 equiv

  • Solvent: Anhydrous Toluene (0.2 M concentration relative to halide)

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a dry Schlenk flask under Argon, charge Pd(OAc)₂ and BINAP. Add anhydrous toluene (10 mL) and stir at room temperature for 15 minutes until the solution turns a distinct orange/red, indicating active catalyst formation.

  • Substrate Addition: Add 2-bromoanisole, homopiperazine, and NaOtBu to the reaction vessel.

  • Degassing: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen (critical for Pd cycle longevity).

  • Reaction: Heat the mixture to 100°C (oil bath temperature) with vigorous stirring. Monitor via TLC (System: 10% MeOH in DCM + 1% NH₄OH) or LC-MS.

    • Checkpoint: Reaction is typically complete within 12–16 hours. Look for the disappearance of 2-bromoanisole.

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.[2]

  • Purification (Acid-Base Extraction):

    • Dissolve residue in EtOAc (50 mL).

    • Extract with 1M HCl (3 x 30 mL) . The product (amine) moves to the aqueous phase; non-basic impurities (unreacted bromide, ligands) stay in organics.

    • Wash the combined aqueous layer with fresh EtOAc (1 x 30 mL).

    • Basify the aqueous layer to pH >12 using 4M NaOH (cool in an ice bath during addition).

    • Extract the free base back into DCM (3 x 40 mL).

    • Dry over Na₂SO₄, filter, and concentrate to yield the crude oil.

Phase B: Salt Formation (Hydrochloride)[1]

Reagents:

  • Crude 1-(2-Methoxyphenyl)-1,4-diazepane (Free Base)

  • 4M HCl in Dioxane (or Et₂O)

  • Solvent: Isopropanol (IPA) or Ethanol

Step-by-Step Procedure:

  • Dissolve the oily free base in a minimum amount of cold Isopropanol (approx. 5–10 volumes).

  • Add 4M HCl in Dioxane dropwise with stirring at 0°C until pH reaches ~2.

  • A white precipitate should form immediately.

  • Stir at 0°C for 30 minutes, then add diethyl ether (anti-solvent) to maximize precipitation.

  • Filtration: Collect the solid via vacuum filtration under nitrogen (the salt can be hygroscopic).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Quality Control & Validation

Expected Analytical Data

To validate the synthesis, compare your results against these theoretical parameters derived from the structural causality of the molecule.

TechniqueExpected Signal / ResultInterpretation
¹H NMR (DMSO-d₆) δ 6.8–7.2 ppm (m, 4H) Aromatic protons (1,2-disubstituted pattern).
δ 3.78 ppm (s, 3H) Methoxy group (-OCH₃).
δ 3.2–3.5 ppm (m, 8H) Homopiperazine ring protons. Note: Protons α to the protonated nitrogen will shift downfield.
δ 2.0–2.2 ppm (m, 2H) C6 methylene (quintet-like) of the diazepane ring.
δ 9.2–9.5 ppm (br s) NH₂⁺ protons (ammonium salt exchangeable).
LC-MS [M+H]⁺ = 207.15 Confirms molecular weight of the free base cation.
Appearance Off-white to white solid Yellowing indicates oxidation or residual Pd.
Process Flow Diagram (Purification)

PurificationFlowCrudeCrude Reaction MixAcidExt1. Extract w/ 1M HCl(Product -> Aqueous)Crude->AcidExtWash2. Wash Aqueous w/ EtOAc(Remove Impurities)AcidExt->WashBaseExt3. Basify (NaOH) & Extract w/ DCM(Product -> Organic)Wash->BaseExtSalt4. HCl/Dioxane PrecipitationBaseExt->Salt

Caption: Acid-Base purification strategy to isolate the secondary amine from non-basic contaminants.

Safety & Handling (SDS Highlights)

  • 2-Bromoanisole: Irritant. Avoid contact with skin.

  • Homopiperazine: Corrosive solid. Causes severe skin burns and eye damage. Handle in a fume hood.

  • Palladium Catalysts: Potential sensitizers. Avoid inhalation of dust.

  • HCl in Dioxane: Highly flammable and corrosive. Reacts violently with water.

Storage: Store the final hydrochloride salt in a desiccator at -20°C. It may be hygroscopic.

References

  • Buchwald-Hartwig Amination of Aryl Halides

    • Source: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society.[5]

    • URL:[Link]

  • Optimization of Catalyst Systems for Amine Coupling

    • Source: Wolfe, J. P., & Buchwald, S. L. (1996). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides.
    • URL:[Link]

  • Homopiperazine Derivatives in Drug Discovery

    • Source: Teimoori, S., et al. (2011).[6][7] Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Journal of Cancer Therapy.

    • URL:[Link]

  • General Protocol for Diazepane Salt Formation

    • Source: Patent WO2005021521A1. Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.[2] (Analogous chemistry for salt precipitation).

    • URL

Using 1-(2-Methoxyphenyl)-1,4-diazepane as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Methoxyphenyl)-1,4-diazepane (CAS: 72793-46-5) represents a "privileged scaffold" in medicinal chemistry, specifically within the arylhomopiperazine class. Unlike its ubiquitous 6-membered analog (arylpiperazine), the 7-membered diazepane ring offers unique conformational flexibility and lipophilicity profiles critical for fine-tuning receptor selectivity in the Central Nervous System (CNS).

This guide details the optimized synthesis, handling, and pharmaceutical application of this intermediate, focusing on its role as the core pharmacophore for Teniloxazine (Sulfoxazine) and its utility in developing selective 5-HT (Serotonin) and Dopamine receptor modulators.

Chemical Profile & Stability

PropertySpecification
IUPAC Name 1-(2-Methoxyphenyl)-1,4-diazepane
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.29 g/mol
Appearance Pale yellow to light brown viscous oil
Boiling Point 140–145 °C (at 0.5 mmHg)
Basicity (pKa) ~9.5 (Secondary amine), ~4.0 (Aniline nitrogen)
Solubility Soluble in DCM, Methanol, Toluene; Sparingly soluble in water.[1][2]
Storage Store under Argon/Nitrogen at 2–8°C. Hygroscopic and sensitive to CO₂ (carbamate formation).

Synthetic Protocol: Preparation of the Intermediate

Context: The direct arylation of 1,4-diazepane is challenging due to the risk of bis-arylation (reacting at both nitrogens). Traditional Nucleophilic Aromatic Substitution (SₙAr) is often sluggish with electron-rich aryl halides like 2-bromoanisole. Therefore, a Palladium-Catalyzed Buchwald-Hartwig Amination is the recommended method for high yield and chemoselectivity.

Protocol: Mono-Arylation of 1,4-Diazepane

Reagents:

  • 1,4-Diazepane (Homopiperazine) [5.0 equivalents] (Critical for chemoselectivity)

  • 2-Bromoanisole [1.0 equivalent]

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) [2 mol%]

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) [4 mol%]

  • Sodium tert-butoxide (NaOtBu) [1.4 equivalents]

  • Toluene (Anhydrous, degassed)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox or under strict Argon flow, charge a reaction flask with Pd₂(dba)₃, BINAP, and anhydrous Toluene. Stir at room temperature for 15 minutes until the solution turns a characteristic orange-red (active catalyst complex formation).

  • Substrate Addition: Add the 2-Bromoanisole and NaOtBu to the catalyst mixture.

  • Amine Addition: Add 1,4-Diazepane.

    • Expert Insight: The use of 5 equivalents of diazepane is non-negotiable. It statistically forces the reaction to occur on only one side of the diamine. The unreacted excess can be recovered via distillation.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (System: DCM/MeOH/NH₄OH 90:9:1). Look for the disappearance of the bromide.

  • Workup:

    • Cool to room temperature. Filter through a pad of Celite to remove Palladium residues.

    • Concentrate the filtrate under reduced pressure to remove Toluene.

  • Purification (The "Stop Point"):

    • Distillation: High-vacuum distillation is required. The first fraction will be the excess 1,4-diazepane (Recycle this). The second, higher-boiling fraction is the product.

    • Alternative (Column): If distillation is unavailable, use silica gel chromatography. Elute with DCM/MeOH (95:5) increasing to (90:10) with 1% Triethylamine.

Pharmaceutical Application: Synthesis of Teniloxazine

Teniloxazine is a norepinephrine reuptake inhibitor used in the treatment of cerebrovascular insufficiency. The 1-(2-methoxyphenyl)-1,4-diazepane moiety is the "anchor" that binds to the monoamine transporter.

Workflow Visualization (DOT):

Teniloxazine_Synthesis cluster_process Critical Quality Attribute (CQA) Raw1 1,4-Diazepane (Excess) Inter INTERMEDIATE: 1-(2-Methoxyphenyl)-1,4-diazepane Raw1->Inter Buchwald-Hartwig (Pd cat, NaOtBu) Raw2 2-Bromoanisole Raw2->Inter Drug TENILOXAZINE (Target API) Inter->Drug N-Alkylation (K2CO3, DMF) Linker Thiophene-2-methanol derivative Linker->Drug

Caption: Synthesis pathway showing the convergence of the diazepane intermediate with the thiophene fragment to form Teniloxazine.

Coupling Protocol: To convert the intermediate into Teniloxazine, the secondary amine of the diazepane ring is alkylated with a thiophene-containing electrophile (typically a chloro- or bromo-alkyl derivative of thiophene).

  • Dissolution: Dissolve 1-(2-methoxyphenyl)-1,4-diazepane (1.0 eq) in DMF.

  • Base: Add Potassium Carbonate (K₂CO₃, 2.0 eq) to scavenge acid.

  • Alkylation: Add the thiophene-linker halide dropwise at 0°C, then warm to 60°C.

  • Validation: The formation of the tertiary amine confirms the drug structure.

Structure-Activity Relationship (SAR) Logic

Why use the 7-membered diazepane instead of the 6-membered piperazine?

  • Conformational Flexibility: The diazepane ring adopts a "twist-chair" or "twist-boat" conformation. This allows the molecule to scan a larger volume of the receptor binding pocket, often leading to distinct selectivity profiles (e.g., lower affinity for D2 receptors, higher for 5-HT subtypes) compared to rigid piperazines.

  • Lipophilicity: The extra methylene group increases logP slightly, enhancing Blood-Brain Barrier (BBB) penetration.

SAR Diagram (DOT):

SAR_Logic Center 1-(2-Methoxyphenyl)-1,4-diazepane Feat1 2-Methoxy Group: Hydrogen Bond Acceptor (Receptor Anchoring) Center->Feat1 Feat2 N1 (Aniline-like): Low Basicity (Electronic modulation) Center->Feat2 Feat3 N4 (Secondary Amine): High Basicity (Protonation site for transport) Center->Feat3 Feat4 7-Membered Ring: Conformational Entropy (Selectivity vs. Piperazine) Center->Feat4

Caption: Pharmacophore mapping of the intermediate, highlighting functional zones responsible for receptor binding and pharmacokinetics.

Quality Control & Analytical Validation

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 280 nm.

NMR Expectations (¹H NMR, 400 MHz, CDCl₃):

  • δ 6.8–7.1 ppm: Multiplet (4H), Aromatic protons (distinctive ortho-substitution pattern).

  • δ 3.85 ppm: Singlet (3H), Methoxy group (-OCH₃).

  • δ 3.2–3.4 ppm: Multiplets, Protons adjacent to N1 (Aniline nitrogen).

  • δ 2.8–3.0 ppm: Multiplets, Protons adjacent to N4 (Secondary amine).

  • δ 1.9–2.0 ppm: Multiplet, Homopiperazine bridge protons (C-C-C).

References

  • Teniloxazine (Sulfoxazine) Overview. PubChem Database. National Center for Biotechnology Information. [Link]

  • Buchwald-Hartwig Amination of Diazepanes. Organic Chemistry Portal. (General reaction mechanism and conditions for secondary amines). [Link]

  • Synthesis of 1,4-Diazepine Derivatives. Bentham Science. (Review on the biological significance and synthesis of diazepine scaffolds). [Link]

  • Homopiperazine Derivatives in CNS Drug Discovery. Journal of Medicinal Chemistry. (Contextual grounding on the 7-membered ring utility). [Link]

Sources

Reagents for acylation of 1-(2-Methoxyphenyl)-1,4-diazepane secondary amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-(2-Methoxyphenyl)-1,4-diazepane Primary Application: Synthesis of CNS-active ligands (GPCR antagonists, kinase inhibitors). Challenge: Selective acylation of the secondary amine (N4) in the presence of an N-aryl moiety (N1) without over-acylation or side reactions.

This guide provides a definitive protocol for the N-acylation of 1-(2-Methoxyphenyl)-1,4-diazepane. By exploiting the steric and electronic differentiation between the two nitrogen centers, researchers can achieve >95% selectivity for the N4 position. We present two validated workflows: a robust Acid Chloride Method for standard library generation and a HATU-Mediated Coupling for chiral or sensitive carboxylic acid partners.

Chemical Analysis & Reactivity Profile

To design a self-validating protocol, one must understand the electronic landscape of the substrate. The 1,4-diazepane scaffold contains two distinct nitrogen atoms:

FeatureN4 (Secondary Amine) N1 (N-Aryl Amine)
Hybridization

(Aliphatic)

-like (Aniline derivative)
pKa (Conjugate Acid) ~9.5 - 10.0 (Highly Basic)< 4.0 (Weakly Basic)
Steric Environment Unhindered, flexibleHindered by ortho-methoxy group
Nucleophilicity High (Primary reaction site)Low (Lone pair delocalized into ring)
Reactivity Risk Target for acylationInert under mild basic conditions

The Mechanistic Insight: The ortho-methoxy group on the phenyl ring at N1 provides a critical "steric shield" and electronic deactivation. While N1 is technically an amine, its aniline character combined with the ortho-substitution renders it non-nucleophilic under the conditions described below. This allows for the use of stoichiometric acylating agents without protecting the N1 position.

Reagent Selection Matrix

Choose the appropriate reagent class based on the complexity of your acyl donor (R-COOH).

Reagent ClassRecommended ReagentsBest Use CaseProsCons
Acid Chlorides Acetyl chloride, Benzoyl chlorideSimple, achiral R-groups; Parallel synthesis libraries.Fast (<1h), cheap, simple workup.High reactivity can lead to bis-acylation if excess is used; not suitable for acid-sensitive groups.
Uronium Salts HATU , HBTUChiral carboxylic acids; Valuable/Complex acids.Prevents racemization; High yield for sterically hindered acids.Expensive; Requires removal of urea byproducts.
Carbodiimides EDC·HCl / HOBtScale-up (>10g); Water-soluble byproducts desired."Green" workup (urea is water soluble); Cost-effective for scale.Slower reaction rates than HATU.
Active Esters NHS-EstersBioconjugation; Late-stage functionalization.Extremely mild; High selectivity.Requires preparation of the active ester first.

Experimental Protocols

Method A: The "Standard" Acid Chloride Protocol

Best for: Rapid derivatization with simple acyl groups (e.g., acetyl, propionyl, benzoyl).

Reagents:

  • Substrate: 1-(2-Methoxyphenyl)-1,4-diazepane (1.0 equiv)

  • Acyl Chloride (1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of diazepane substrate in 5 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add 1.5 mmol (1.5 equiv) of TEA. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add 1.1 mmol of the Acid Chloride dissolved in 1 mL DCM. Note: Dropwise addition controls the exotherm and prevents localized concentration spikes that could force N1 acylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1-2 hours.

  • Monitoring: Check TLC (System: 5% MeOH in DCM). Product will be significantly less polar than the starting amine.

  • Workup (The "Self-Validating" Step):

    • Dilute with 10 mL DCM.

    • Wash 1: 1M HCl or 10% Citric Acid (10 mL). Crucial: This removes unreacted diazepane starting material (protonates N4) and excess TEA.

    • Wash 2: Saturated NaHCO₃ (removes residual acid).

    • Wash 3: Brine.

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.

Method B: HATU-Mediated Amide Coupling

Best for: Coupling with chiral amino acids or expensive carboxylic acids.

Reagents:

  • Substrate: 1-(2-Methoxyphenyl)-1,4-diazepane (1.0 equiv)

  • Carboxylic Acid (1.0 - 1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (2.0 - 3.0 equiv)

  • Solvent: DMF or DCM

Step-by-Step Workflow:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (concentration ~0.2 M). Add DIPEA (2.0 equiv) and HATU (1.1 equiv). Stir for 5–10 minutes to form the activated ester (O-At).

  • Addition: Add the diazepane substrate (1.0 equiv) to the activated acid mixture.

  • Reaction: Stir at RT for 2–16 hours. (HATU reactions are often complete within 2 hours).

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash 3x with water (to remove DMF).

    • Wash 1x with 10% Citric Acid (removes unreacted diazepane).

    • Wash 1x with Saturated NaHCO₃.

    • Dry and concentrate.

Decision Logic & Visualization

Figure 1: Reagent Selection Decision Tree

This logic gate ensures the correct reagent is selected to preserve chirality and maximize yield.

ReagentSelection Start Start: Select Acyl Donor IsAcid Is the donor a Carboxylic Acid? Start->IsAcid IsChiral Is the Acid Chiral or Enantiopure? IsAcid->IsChiral Yes IsSimple Is the donor a Simple Acid Chloride? IsAcid->IsSimple No (It is an Halide) MethodB Method B: HATU Coupling (DMF/DIPEA) IsChiral->MethodB Yes (Prevent Racemization) MethodC Method C: EDC/HOBt Coupling (Scale-up preferred) IsChiral->MethodC No (Achiral/Robust) MethodA Method A: Acid Chloride Protocol (DCM/TEA, 0°C) IsSimple->MethodA Yes

Caption: Decision matrix for selecting the optimal acylation reagent based on substrate complexity.

Figure 2: Synthetic Workflow & Purification Logic

This diagram illustrates the "Self-Validating" purification step where the basicity difference allows for easy removal of starting material.

Workflow SM SM: Diazepane (Basic N4, Weak N1) Reaction Reaction Mixture (Product + Unreacted SM) SM->Reaction + Reagent Reagent Acylating Agent (R-COX or R-COOH/HATU) Reagent->Reaction AcidWash Acid Wash (1M HCl) CRITICAL STEP Reaction->AcidWash Quench & Partition OrgLayer Organic Layer Contains: Acylated Product (Neutral N4) AcidWash->OrgLayer Separation AqLayer Aqueous Layer Contains: Protonated SM (Salt form) AcidWash->AqLayer Separation

Caption: Purification workflow highlighting the removal of unreacted amine via acidic extraction.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete conversion due to steric bulk of R-group.Switch to Method B (HATU) and heat to 40°C. Increase reaction time to 16h.
Bis-acylation (N1 & N4) Excess reagent or high temperature.Strictly control stoichiometry (1.0 - 1.1 equiv). Keep reaction at 0°C for longer.
Product in Aqueous Layer Product is too polar (e.g., if R-group contains amines).Do not use Acid Wash. Use neutral water wash or purify via Reverse Phase HPLC.
Racemization Base-catalyzed epimerization of chiral acid.Use Method B. Ensure base (DIPEA) is not in large excess (>3 equiv). Keep temp < RT.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • PubChem. (n.d.).[1] 1-(2-Methoxyphenyl)-1,4-diazepane Compound Summary. National Center for Biotechnology Information. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

Sources

The Strategic Synthesis of N-Aryl Diazepanes via Buchwald-Hartwig Amination: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Aryl Diazepanes and a Modern Synthetic Solution

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including applications in central nervous system disorders.[1][2] The introduction of an aryl substituent on one of the nitrogen atoms (N-arylation) is a critical step in the synthesis of many of these compounds, profoundly influencing their pharmacological profiles. Historically, the formation of this aryl-nitrogen bond was often hampered by the limitations of classical methods, which typically require harsh reaction conditions and exhibit a narrow substrate scope.[3]

The advent of the Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl amines, providing a robust and versatile palladium-catalyzed cross-coupling reaction between amines and aryl halides (or pseudohalides).[3] This methodology offers a mild, efficient, and highly general route to N-aryl diazepanes, tolerating a broad array of functional groups and enabling the construction of complex molecular architectures. This guide provides a detailed exploration of the Buchwald-Hartwig amination for this specific application, offering mechanistic insights, a comprehensive experimental protocol, and practical troubleshooting advice for researchers in drug discovery and development.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[3][4][5] The efficiency of each step is highly dependent on the judicious choice of ligand, base, and solvent.

The generally accepted catalytic cycle comprises three key stages:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X). This step, which forms a Pd(II) complex, is often the rate-limiting step, particularly for less reactive aryl chlorides.[6] The electron-rich and bulky phosphine ligands are crucial here, as they stabilize the palladium center and promote this oxidative addition.[7]

  • Amine Coordination and Deprotonation: The diazepane then coordinates to the Pd(II) complex. In the presence of a base, the diazepane's N-H proton is removed, forming a palladium-amido complex. The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases such as cesium carbonate (Cs₂CO₃) can be employed for substrates with base-sensitive functional groups.[1][8][9]

  • Reductive Elimination: This is the final, product-forming step. The N-aryl diazepane is formed as the C-N bond is created, and the palladium catalyst is regenerated to its active Pd(0) state, thus completing the catalytic cycle. Bulky ligands are essential for facilitating this step, which can otherwise be slow.[9]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(L)-X Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation (+ Diazepane, + Base) Pd(II)_Complex->Amine_Coordination Pd_Amido_Complex Ar-Pd(II)(L)-N(diazepane) Amine_Coordination->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regenerates Catalyst Product N-Aryl Diazepane Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Components: A Guide to Selection

The success of the N-arylation of diazepanes hinges on the appropriate selection of four key components: the palladium source, the ligand, the base, and the solvent.

ComponentSelection Rationale and Field-Proven Insights
Palladium Source While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts are highly recommended.[4][6] These are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species in situ. Generations 3 (G3) and 4 (G4) precatalysts (e.g., XPhos Pd G3) offer broad ligand compatibility and are often more reliable and give cleaner reactions than generating the catalyst from separate Pd(II) sources and ligands.[7][8]
Ligand The ligand is arguably the most critical component. For the arylation of cyclic secondary amines like diazepanes, bulky, electron-rich biaryl phosphine ligands are the state-of-the-art. RuPhos is an excellent starting point for secondary amines.[8] Other highly effective ligands include XPhos , BrettPhos , and JohnPhos . The choice of ligand can significantly impact reaction rate and yield, especially with challenging substrates like sterically hindered aryl halides or heteroaryl halides.[10]
Base A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are the most common choices and generally provide the highest reaction rates.[5][8][9] However, these bases are incompatible with certain functional groups (e.g., esters, ketones).[5] For base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are effective alternatives, though they may necessitate higher reaction temperatures or longer reaction times.[1][8]
Solvent Anhydrous, deoxygenated solvents are essential. Toluene and 1,4-dioxane are the most commonly used solvents and are generally effective.[9] Ethereal solvents like tetrahydrofuran (THF) are also suitable.[6] It is crucial to avoid solvents like acetonitrile or pyridine, as they can coordinate to the palladium center and inhibit catalysis.[4]

Experimental Protocol: General Procedure for the N-Arylation of a Diazepane

This protocol provides a reliable starting point for the small-scale (1.0 mmol) synthesis of an N-aryl diazepane. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation.

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)

  • Diazepane (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., RuPhos Pd G3) (0.02 mmol, 2 mol%)

  • Base (e.g., Sodium tert-butoxide) (1.4 mmol, 1.4 equiv)

  • Anhydrous, Degassed Toluene (5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar and a septum-sealed cap

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids: Aryl Halide, Diazepane, Pd Precatalyst, Base B 2. Seal & Purge: Seal vial, purge with Ar/N₂ for 5-10 min A->B C 3. Add Solvent: Inject anhydrous, degassed toluene B->C D 4. Heat & Stir: Place in preheated block (80-110 °C) C->D E 5. Monitor: Monitor by TLC/LC-MS (12-24 h) D->E F 6. Cool & Quench: Cool to RT, add sat. aq. NH₄Cl E->F G 7. Extract: Extract with organic solvent (e.g., EtOAc) F->G H 8. Dry & Concentrate: Dry over Na₂SO₄, filter, concentrate G->H I 9. Purify: Purify by column chromatography H->I

Caption: Step-by-step experimental workflow for N-arylation.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium precatalyst (0.02 mmol), and the sodium tert-butoxide (1.4 mmol). If the diazepane is a solid, it can be added at this stage.

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon three times. Maintain a positive pressure of argon.

  • Reagent Addition: Through the septum, add the anhydrous, degassed toluene (5 mL) via syringe. If the diazepane is a liquid, add it (1.2 mmol) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath or heating block set to a temperature between 80-110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-aryl diazepane.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below is a guide to common issues and their solutions.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: Inefficient formation of the active Pd(0) species.Use a modern palladacycle precatalyst (e.g., G3 or G4) for more reliable activation.[8] Ensure all reagents and solvents are anhydrous and the reaction is kept under a strict inert atmosphere.
Inappropriate Ligand: The chosen ligand may not be optimal for the specific substrate combination.For cyclic secondary amines, RuPhos is a good first choice. If yields are low, screen other ligands like XPhos or BrettPhos.[8]
Poor Substrate Reactivity: Aryl chlorides are less reactive than aryl bromides/iodides.[6] Steric hindrance on either coupling partner can slow the reaction.For aryl chlorides, use a more electron-rich, bulky ligand.[9] Increase the reaction temperature and/or catalyst loading (e.g., to 5 mol%). If possible, switch to the corresponding aryl bromide.
Side Product Formation Hydrodehalogenation: The aryl halide is reduced to the corresponding arene.This can be caused by moisture or an inappropriate base/ligand combination. Ensure rigorously dry conditions. A change of ligand or base may be necessary.
Homocoupling: Dimerization of the aryl halide.This is often observed with highly reactive catalysts or at high temperatures. Lowering the reaction temperature or catalyst loading can often mitigate this side reaction.[8]
Reaction with Base-Sensitive Groups The substrate contains functional groups (e.g., esters) that are degraded by strong bases like NaOtBu.[5]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl diazepanes, offering unparalleled scope and efficiency. By understanding the underlying mechanism and making informed choices regarding the catalyst, ligand, base, and solvent, researchers can reliably construct these valuable scaffolds. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals to successfully implement this powerful transformation in their synthetic endeavors.

References

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved February 19, 2026, from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25). Chemical Insights. Retrieved February 19, 2026, from [Link]

  • Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. Retrieved February 19, 2026, from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Journal of the American Chemical Society, 138(12), 4160–4163. [Link]

  • Buchwald–Hartwig amination. (2023, December 29). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Palladium N-Heterocyclic Carbene Pre-catalysts Bearing Different Ancillary Ligands for the Buchwald–Hartwig Amination of Cyclic Secondary Amines with Aryl Chlorides. (2023, August). Catalysis Letters, 154(4), 1-16. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism. ChemRxiv. [Link]

  • Park, N. H., Teverovskiy, G., & Buchwald, S. L. (2014). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 53(8), 2175–2179. [Link]

  • Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. (2015). New Journal of Chemistry, 39, 1528-1537. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. (2025, January 2). YouTube. Retrieved February 19, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • Marques, C. S., & Burke, A. J. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. RSC Advances, 5(122), 99990–99999. [Link]

  • Palladium-Catalyzed Benzodiazepines Synthesis. (2020, June 6). AIR Unimi. Retrieved February 19, 2026, from [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (2011). Organic & Biomolecular Chemistry, 9, 6131-6139. [Link]

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Application Note: A Scalable, Two-Stage Synthesis of 1-(2-Methoxyphenyl)-1,4-diazepane for Industrial Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 1,4-Diazepane scaffolds are critical components in a multitude of pharmacologically active compounds, noted for their roles in treating neurological and psychiatric disorders.[1][2] This application note presents a detailed, scalable, and economically viable two-stage synthetic protocol for 1-(2-Methoxyphenyl)-1,4-diazepane, a key intermediate for advanced pharmaceutical ingredients. The strategy hinges on an efficient palladium-catalyzed Buchwald-Hartwig amination to construct the precursor, 1-(2-methoxyphenyl)piperazine, followed by a robust ring expansion sequence involving N-alkylation and subsequent intramolecular cyclization. This guide provides step-by-step protocols, process optimization insights, safety considerations, and characterization data intended for researchers, chemists, and drug development professionals in an industrial setting.

Strategic Overview & Retrosynthetic Analysis

The industrial synthesis of complex molecules demands a strategy that prioritizes not only yield but also scalability, cost-effectiveness, process safety, and atom economy. The synthesis of 1-(2-Methoxyphenyl)-1,4-diazepane is approached via a convergent strategy, building upon a readily available piperazine core.

Retrosynthetic Analysis: The target diazepane is conceptually disconnected at the N1-C7 and C6-N4 bonds. The most logical disconnection is at the N4-C5 bond, leading back to an N-(2-hydroxyethyl) substituted piperazine derivative. This intermediate can be formed by alkylating the commercially significant 1-(2-methoxyphenyl)piperazine. This precursor itself is derived from the palladium-catalyzed cross-coupling of piperazine and 2-bromoanisole, both of which are commodity starting materials. This pathway avoids complex, multi-step linear sequences and utilizes well-established, scalable reaction classes.

G cluster_target Target Molecule cluster_intermediate2 Key Intermediate II cluster_intermediate1 Key Intermediate I Target 1-(2-Methoxyphenyl)-1,4-diazepane Intermediate2 N-(2-Tosyloxyethyl)-1-(2-methoxyphenyl)piperazine Target->Intermediate2 Intramolecular Cyclization Intermediate1 1-(2-Methoxyphenyl)piperazine Intermediate2->Intermediate1 N-Alkylation & Activation Haloethanol 2-Chloroethanol Piperazine Piperazine Intermediate1->Piperazine Buchwald-Hartwig Amination Bromoanisole 2-Bromoanisole Intermediate1->Bromoanisole Buchwald-Hartwig Amination G cluster_workflow Stage 1 Workflow Charge Charge Reactor: - Toluene - Piperazine - 2-Bromoanisole - NaOtBu Inert Inert Atmosphere: - Purge with N2/Ar Charge->Inert Catalyst Add Catalyst: - Pd(OAc)2 - BINAP Inert->Catalyst Heat Heat to Reflux (100-110 °C) Monitor by HPLC/TLC Catalyst->Heat Quench Cool & Quench: - Add Water Heat->Quench Extract Work-up: - Separate Layers - Extract Aqueous - Combine Organics Quench->Extract Purify Purification: - Wash with Brine - Dry (Na2SO4) - Filter & Concentrate Extract->Purify Product Isolate Product: - Vacuum Distillation or - Crystallization Purify->Product

Caption: Experimental workflow for the synthesis of 1-(2-methoxyphenyl)piperazine.

Materials & Equipment:

  • Reactor: Glass-lined or stainless steel reactor equipped with mechanical stirring, a reflux condenser, a temperature probe, and an inert gas inlet.

  • Reagents: 2-Bromoanisole, Piperazine (use excess), Sodium tert-butoxide (NaOtBu), Palladium(II) Acetate (Pd(OAc)₂), BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), Toluene (anhydrous), Deionized Water, Brine.

Procedure:

  • Reactor Setup: Charge the reactor with toluene (approx. 10 L/kg of limiting reagent), piperazine (2.5 eq), and sodium tert-butoxide (1.3 eq).

  • Inerting: Seal the reactor and purge thoroughly with nitrogen or argon gas for at least 30 minutes with gentle stirring to ensure an oxygen-free environment.

    • Rationale: The Pd(0) active catalyst is sensitive to oxidation, which would lead to catalyst deactivation and poor conversion.

  • Reagent Addition: Add 2-bromoanisole (1.0 eq) to the mixture.

  • Catalyst Loading: In a separate glovebox or inerted vessel, prepare a solution of Pd(OAc)₂ (0.01 eq) and BINAP (0.012 eq) in a small amount of toluene. Add this catalyst solution to the main reactor.

    • Rationale: BINAP is a bulky phosphine ligand that facilitates the reductive elimination step and prevents catalyst decomposition, crucial for achieving high yields.

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 8-16 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC until consumption of the 2-bromoanisole is complete.

  • Work-up: Cool the reactor to room temperature. Carefully quench the reaction by the slow addition of water.

    • Safety Note: The quenching of residual sodium tert-butoxide is exothermic. Control the addition rate to manage the temperature.

  • Extraction & Purification: Transfer the mixture to a separation vessel. Separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield 1-(2-methoxyphenyl)piperazine as a crystalline solid. [3] Process Parameters & Characterization Data:

ParameterTarget Value
Yield 85-95%
Purity (HPLC) >99%
Appearance White to off-white solid
¹H NMR Consistent with structure
Mass Spec (ESI+) m/z = 193.13 [M+H]⁺

Stage 2: Ring Expansion to 1-(2-Methoxyphenyl)-1,4-diazepane

This stage involves a two-step sequence: N-alkylation of the piperazine with a C2-synthon, followed by activation of the terminal hydroxyl group and intramolecular cyclization to form the seven-membered diazepane ring.

Principle: The secondary amine of the piperazine acts as a nucleophile, displacing a halide from 2-chloroethanol. The resulting amino alcohol is then converted into a better leaving group via tosylation. An intramolecular Sₙ2 reaction, where the primary amine displaces the tosylate, closes the ring. The use of a strong, non-nucleophilic base is critical for the final cyclization step to deprotonate the amine without competing in the substitution reaction.

Experimental Protocol: Synthesis of 1-(2-Methoxyphenyl)-1,4-diazepane

Step 2A: Synthesis of 2-((4-(2-methoxyphenyl)piperazin-1-yl)ethan-1-ol)

Procedure:

  • Reactor Setup: To a reactor charged with 1-(2-methoxyphenyl)piperazine (1.0 eq), add acetonitrile (8 L/kg) and potassium carbonate (K₂CO₃, 2.0 eq) as the base.

  • Reagent Addition: Add 2-chloroethanol (1.2 eq) dropwise to the stirred suspension.

    • Rationale: Potassium carbonate is a cost-effective and easily handled base sufficient for this alkylation. Acetonitrile is a suitable polar aprotic solvent. An excess of the alkylating agent ensures complete conversion of the starting material.

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) for 12-24 hours, monitoring by HPLC/TLC.

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol, which is often of sufficient purity to be used directly in the next step.

Step 2B: Cyclization to 1-(2-Methoxyphenyl)-1,4-diazepane

Procedure:

  • Activation: Dissolve the crude alcohol from Step 2A (1.0 eq) in anhydrous dichloromethane (DCM, 10 L/kg) and cool to 0 °C in an ice bath. Add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.1 eq), keeping the temperature below 5 °C.

    • Rationale: The hydroxyl group is a poor leaving group. Converting it to a tosylate makes it an excellent leaving group for the subsequent nucleophilic substitution. The reaction is run at low temperature to control exothermicity and minimize side reactions.

  • Intermediate Work-up: Stir at 0 °C for 2-4 hours. Quench with water, separate the organic layer, wash with dilute HCl, sodium bicarbonate solution, and brine. Dry over Na₂SO₄ and concentrate to give the crude tosylate intermediate.

  • Cyclization: Dissolve the crude tosylate in a high-boiling polar aprotic solvent like DMF or DMSO (10 L/kg). Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in oil, 1.5 eq) portion-wise at 0 °C.

    • Safety Note: Sodium hydride reacts violently with water and is highly flammable. Handle under an inert atmosphere with extreme care.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60-80 °C for 4-8 hours until the reaction is complete (monitor by HPLC/TLC).

  • Final Work-up & Isolation: Cool the reaction and quench carefully by the slow addition of isopropanol, followed by water. Extract the product into a suitable organic solvent (e.g., ethyl acetate or MTBE). Wash the combined organic extracts thoroughly with water and brine to remove the solvent and salts. Dry, concentrate, and purify the crude product by vacuum distillation or crystallization to afford 1-(2-Methoxyphenyl)-1,4-diazepane.

Process Parameters & Characterization Data:

ParameterTarget Value
Overall Yield (2 steps) 65-75%
Purity (HPLC) >98.5%
Appearance Colorless to pale yellow oil or low-melting solid
¹H NMR Consistent with structure
Mass Spec (ESI+) m/z = 221.17 [M+H]⁺

Process Safety & Environmental Considerations

  • Hazardous Materials: This process involves flammable solvents (Toluene, DCM), corrosive reagents (TsCl), and highly reactive materials (NaH, NaOtBu). All operations must be conducted in appropriate reactors with proper engineering controls (ventilation, pressure relief) and personal protective equipment (PPE). [4]* Exothermic Reactions: The quenching of strong bases and the tosylation reaction are exothermic. Strict temperature control via controlled addition rates and external cooling is mandatory to prevent thermal runaways.

  • Waste Management: Aqueous waste streams will be basic or acidic and may contain residual organics; they must be neutralized and treated before disposal. Organic waste containing palladium should be segregated for catalyst recovery. Solvent waste should be handled according to local environmental regulations.

Conclusion

The described two-stage synthesis provides a robust and scalable pathway to high-purity 1-(2-Methoxyphenyl)-1,4-diazepane. By leveraging a well-established Buchwald-Hartwig amination and a reliable ring-expansion strategy, this protocol meets the demands of industrial production. The detailed procedural steps and rationale offer a solid foundation for process chemists and engineers to implement and optimize this synthesis for the large-scale manufacturing of critical pharmaceutical intermediates.

References

  • Xu, Z., Yao, P., Sheng, X., Li, J., Li, J., Yu, S., Feng, J., Wu, Q., & Zhu, D. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis, 10, 8780–8787. [5][6]2. Kratochwil, S., Kadolbe, F., Heider, D., Wester, H., & Schwaiger, M. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances. [7]3. Merck & Co., Inc. (2011). Substituted diazepan compounds as orexin receptor antagonists. Google Patents, EP2392572A1. [1]4. Tosoh Corporation. (1999). Synthesis of arylpiperazines via palladium-catalyzed aromatic amination reaction with unprotected piperazines. Google Patents, US5929281. [8]5. Zhao, S. H., et al. (1996). Synthesis of arylpiperazines via palladium-catalyzed aromatic amination reaction with unprotected piperazines. Tetrahedron Letters, 37(26), 4463-4466. [9]6. Sun Pharmaceutical Industries Ltd. (2005). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Google Patents, WO2005021521A1. [10]7. Kozak, J., et al. (2014). A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Organic & Biomolecular Chemistry. [11][12]8. Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). 1-(2-METHOXYPHENYL)PIPERAZINE Monograph. [3]9. Verma, A., & Tiwari, S. (2021). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 18(6), 576-596. [2]10. U.S. Occupational Safety and Health Administration (OSHA). (1991). Requirement to develop MSDSs for pharmaceutical products and controlled substances. [4]11. ResearchGate. (2021). 1,4‐Diazepane Ring‐Based Systems. [13]12. Castillo, J. C., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [14][15]13. Takeda, K., et al. (1987). Synthesis of 1-(2-methoxyphenyl)-4-(2-benzoylaminoethyl)piperazine. PrepChem. [16]14. ResearchGate. (2025). First kilogram-scale synthesis of diazepane core of MK-4305. [17]15. Royal Society of Chemistry. (2015). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Science.

Sources

Application Note: Regioselective N-tert-Butoxycarbonyl (Boc) Protection of 1-(2-Methoxyphenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for the regioselective protection of the secondary amine in 1-(2-methoxyphenyl)-1,4-diazepane using di-tert-butyl dicarbonate (


). This scaffold is a "privileged structure" in CNS drug discovery, often serving as a core for serotonergic and dopaminergic ligands.

The primary challenge in functionalizing this molecule lies in distinguishing between the two nitrogen centers. However, the electronic and steric environment of the 1-(2-methoxyphenyl) substituent renders the N1 nitrogen significantly less nucleophilic than the N4 secondary amine. This protocol leverages these inherent properties to achieve high-yield (>90%) mono-protection at the N4 position without the need for protecting group manipulation of the N1 aniline.

Reaction Mechanism & Strategic Analysis

Chemoselectivity Rationale

The substrate contains two nitrogen atoms:

  • N1 (Aniline-like): Attached to the 2-methoxyphenyl ring. Its lone pair is delocalized into the

    
    -system of the aromatic ring, drastically reducing basicity. Furthermore, the ortho-methoxy group provides steric hindrance, discouraging attack on the bulky 
    
    
    
    electrophile.
  • N4 (Secondary Amine): A typical aliphatic secondary amine. It is sterically accessible and highly nucleophilic.

Therefore, under controlled conditions (0 °C to RT), the reaction is highly selective for N4.

Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution.[1][2] The N4 amine attacks the carbonyl carbon of


, forming a tetrahedral intermediate that collapses to release tert-butyl carbonate (which decomposes to 

and tert-butanol) and the carbamate product.

BocMechanism SM 1-(2-Methoxyphenyl)- 1,4-diazepane (Nucleophile) Inter Tetrahedral Intermediate SM->Inter Nucleophilic Attack (N4) Boc2O Boc Anhydride (Electrophile) Boc2O->Inter Prod N4-Boc Protected Product Inter->Prod Elimination Byprod CO2 + t-BuOH Inter->Byprod

Figure 1: Mechanistic flow of the regioselective N4-acylation.

Materials & Equipment

Reagents
ReagentCAS No.RolePurity Grade
1-(2-Methoxyphenyl)-1,4-diazepane 66378-24-9Substrate>97%
Di-tert-butyl dicarbonate (

)
24424-99-5Reagent>99%
Triethylamine (TEA) 121-44-8BaseAnhydrous
Dichloromethane (DCM) 75-09-2SolventACS Grade
Citric Acid (aq) 77-92-9Wash Buffer0.5 M Solution
Equipment
  • Round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Addition funnel or syringe pump (for larger scales).

  • Ice-water bath.

  • Rotary evaporator.

  • High-vacuum manifold.

Experimental Protocol

Scale: This protocol is normalized for 1.0 gram of starting material (approx. 4.85 mmol).

Step 1: Preparation
  • Dissolution: In a 50 mL RBF, dissolve 1.0 g of 1-(2-Methoxyphenyl)-1,4-diazepane in 15 mL of DCM (0.3 M concentration).

    • Note: If the starting material is the HCl salt , increase the base (TEA) to 2.5 equivalents to ensure the free amine is generated in situ.

  • Base Addition: Add Triethylamine (TEA) (1.0 mL, 1.5 equiv, 7.2 mmol).

  • Cooling: Place the flask in an ice-water bath and cool to 0 °C for 10 minutes.

Step 2: Reaction[4]
  • Reagent Addition: Dissolve

    
      (1.16 g, 1.1 equiv, 5.3 mmol) in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 10 minutes.
    
    • Expert Insight: Adding

      
       as a solution prevents localized high concentrations, minimizing the risk of bis-protection (though unlikely) or oligomerization.
      
  • Warming: Remove the ice bath after 30 minutes and allow the reaction to warm to room temperature (20–25 °C).

  • Stirring: Stir vigorously for 3–5 hours.

Step 3: Monitoring (Self-Validation)
  • TLC Method: Silica gel, 50% EtOAc in Hexanes.

    • Observation: The starting material (polar, stays near baseline) should disappear. The product will appear as a higher

      
       spot (approx 0.6–0.7). Stain with Ninhydrin (SM turns purple/red; Product does not stain strongly) or UV (254 nm).
      
  • LCMS: Look for the mass peak

    
    .
    
Step 4: Workup & Isolation[2]
  • Quench: Add 10 mL of water to the reaction mixture.

  • Phase Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

  • Acid Wash (Critical for Purity): Wash the organic layer with 0.5 M Citric Acid (2 x 10 mL).

    • Why? The product is a carbamate (neutral). Unreacted starting material is a base. The acidic wash protonates the unreacted amine, pulling it into the aqueous phase, while the Boc-protected product remains in the DCM.

    • Caution: Do not use strong acids (like concentrated HCl) or prolonged exposure, as this will deprotect the Boc group.

  • Neutralization & Drying: Wash the organic layer with Saturated

    
     (10 mL) followed by Brine (10 mL). Dry over anhydrous 
    
    
    
    .
  • Concentration: Filter and concentrate under reduced pressure to yield the crude oil.

WorkupFlow Reaction Reaction Mixture (DCM) Quench Add Water Separate Phases Reaction->Quench AcidWash Wash with 0.5M Citric Acid (Removes unreacted amine) Quench->AcidWash Organic Layer BaseWash Wash with Sat. NaHCO3 (Neutralize) AcidWash->BaseWash Dry Dry (Na2SO4) & Evaporate BaseWash->Dry Final Pure Boc-Product Dry->Final

Figure 2: Purification workflow ensuring removal of starting amine.

Analytical Validation

The isolated product, tert-butyl 4-(2-methoxyphenyl)-1,4-diazepane-1-carboxylate , should be a viscous, colorless to pale yellow oil.

Analytical MethodExpected ResultInterpretation

NMR (400 MHz,

)

1.45 (s, 9H)
Characteristic Boc tert-butyl singlet.

3.85 (s, 3H)
Methoxy group singlet.

6.8–7.0 (m, 4H)
Aromatic protons (2-methoxyphenyl).
LC-MS (ESI)

Confirms molecular weight (MW = 306.39).
TLC Single spot, UV activeAbsence of baseline amine indicates purity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion due to steric bulk of the scaffold.Increase reaction time to overnight (12h) or heat gently to 35 °C.
Presence of SM in Product Inefficient acid wash.Ensure the pH of the aqueous layer during the citric acid wash is < 4. Repeat the wash if necessary.
Solidification/Precipitation Product might be a solid.If the oil solidifies upon standing, recrystallize from Hexanes/EtOAc.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[3] (Standard reference for Boc chemistry stability and conditions).

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-exploited feature. Tetrahedron, 58(14), 2701-2724.

  • Basel, Y., & Hassner, A. (2001). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols. The Journal of Organic Chemistry, 66(10), 3427-3429. (Discussion on catalysis, though not strictly required here).

Sources

Application Note: Accelerated Synthesis of 1-Aryl-1,4-Diazepane Derivatives via Microwave-Assisted Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Advantage of Microwave-Assisted Synthesis

The synthesis of complex heterocyclic compounds is a cornerstone of drug discovery. 1,4-Diazepane derivatives, in particular, exhibit a wide spectrum of biological activities, including antipsychotic, anticonvulsant, and anxiolytic properties.[1][2][3] The efficient construction of the C(aryl)-N bond is a critical step in the synthesis of these valuable molecules.

Limitations of Conventional Heating

Conventional synthesis relies on conductive heating, where heat is transferred from an external source through the vessel walls into the reaction mixture. This process is often slow and inefficient, leading to several drawbacks:

  • Prolonged Reaction Times: Hours or even days may be required to reach completion.

  • Thermal Gradients: Uneven heating can lead to the formation of side products and impurities.

  • Energy Inefficiency: Significant energy is wasted heating the reaction vessel and the surrounding environment, not just the reactants.[4]

The MAOS Paradigm Shift

Microwave-Assisted Organic Synthesis (MAOS) revolutionizes this process by using microwave irradiation to heat the reaction mixture directly and volumetrically.[5][4] The mechanism, known as dielectric heating, involves the interaction of the microwaves' oscillating electromagnetic field with polar molecules or ions in the reaction mixture.[6] This interaction causes rapid molecular rotation and friction, generating heat instantaneously and uniformly throughout the sample.

The primary advantages of this approach are significant and well-documented:

  • Dramatic Rate Acceleration: Reaction times are often reduced from hours to mere minutes.[4][7]

  • Improved Yields and Purity: Uniform heating minimizes the formation of thermal degradation byproducts, resulting in cleaner reactions and higher isolated yields.[4][8]

  • Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[4]

  • Green Chemistry Alignment: MAOS is an energy-efficient technology that often allows for the use of less solvent, making it an environmentally benign alternative to conventional methods.[9][5]

Reaction Mechanism: The Buchwald-Hartwig Amination

The N-arylation of 1,4-diazepane is effectively achieved through the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[10][11] This reaction has become a cornerstone of modern organic synthesis for its reliability and broad substrate scope in forming C-N bonds.[10] Microwave irradiation significantly accelerates the key steps of the catalytic cycle.[12][13]

The generally accepted catalytic cycle involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The 1,4-diazepane coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired 1-aryl-1,4-diazepane product is formed via reductive elimination, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L_n(Ar)Pd(II)-X oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination pd_amido L_n(Ar)Pd(II)-NR_2 amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR_2 reductive_elimination->product reagents Ar-X reagents->oxidative_addition amine H-NR_2 amine->amine_coordination base Base base->amine_coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Microwave heating accelerates each of these steps, particularly the often rate-limiting oxidative addition and reductive elimination, by efficiently reaching and maintaining the optimal reaction temperature.

Experimental Protocol

This section provides a detailed protocol for a representative microwave-assisted Buchwald-Hartwig synthesis of a 1-aryl-1,4-diazepane derivative.

Materials and Equipment
  • Reagents:

    • 1,4-Diazepane (or a protected precursor like tert-butyl 1,4-diazepane-1-carboxylate)

    • Aryl Halide (e.g., 4-bromotoluene, 1-chloro-4-nitrobenzene)

    • Palladium(II) Acetate (Pd(OAc)₂)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

    • Anhydrous Toluene or 1,4-Dioxane

  • Equipment:

    • CEM Discover SP Microwave Reactor (or equivalent)[14]

    • 10 mL microwave reaction vial with a snap-on cap and stir bar

    • Standard laboratory glassware for work-up and purification

    • Rotary evaporator

    • Silica gel for column chromatography

Step-by-Step Synthesis Procedure

Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep 1. Add Reagents to Vial (Aryl Halide, Diazepane, Base) add_cat 2. Add Catalyst System (Pd(OAc)₂, XPhos, Solvent) prep->add_cat seal 3. Seal Vial & Place in Reactor add_cat->seal irradiate 4. Microwave Irradiation (e.g., 120 °C, 15 min) seal->irradiate cool 5. Cool to Room Temperature irradiate->cool filter 6. Filter & Concentrate cool->filter purify 7. Column Chromatography filter->purify analyze 8. Characterize Product (NMR, MS) purify->analyze

Caption: General workflow for microwave-assisted synthesis.

  • Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv.), 1,4-diazepane (0.6 mmol, 1.2 equiv.), and sodium tert-butoxide (0.7 mmol, 1.4 equiv.).

  • Catalyst Addition: In a separate vial, briefly pre-mix Palladium(II) acetate (0.01 mmol, 2 mol%) and XPhos (0.015 mmol, 3 mol%) in 2 mL of anhydrous toluene. Add this catalyst solution to the reaction vial.

  • Sealing and Setup: Securely cap the vial and place it in the cavity of the microwave reactor.

  • Microwave Irradiation: Program the reactor to heat the mixture to 120 °C and hold for 15 minutes, with power set to a maximum of 200 W and stirring enabled.[14] The reaction should be monitored by temperature and pressure sensors.

  • Cooling: After the irradiation period, the vessel is cooled to below 50 °C using the instrument's forced air cooling system.

  • Work-up: Once cooled, carefully open the vial. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 1-aryl-1,4-diazepane derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Results and Optimization

The microwave-assisted Buchwald-Hartwig amination typically provides good to excellent yields for a variety of aryl halides and amine coupling partners.

Representative Data

The following table summarizes expected outcomes for the synthesis of various 1-aryl-1,4-diazepane derivatives based on literature precedents for similar couplings.[12][13]

EntryAryl Halide (Ar-X)BaseTime (min)Temp (°C)Yield (%)
14-BromotolueneNaOtBu1512085-95
21-Chloro-4-nitrobenzeneCs₂CO₃2013080-90
32-ChloropyridineNaOtBu1511075-85
44-BromoanisoleK₃PO₄3014088-96
Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. This flowchart provides a logical approach to troubleshooting common problems.

Troubleshooting start Problem: Low or No Yield q1 Was starting material consumed? start->q1 no_reaction No Reaction q1->no_reaction No sm_consumed Reaction Occurred q1->sm_consumed Yes check_catalyst Verify catalyst/ligand activity (Use fresh stock) no_reaction->check_catalyst check_base Check base quality (Anhydrous? Active?) check_catalyst->check_base increase_temp Increase temperature (e.g., in 10 °C increments) check_base->increase_temp decomp Decomposition? sm_consumed->decomp yes_decomp Lower temperature or reduce reaction time decomp->yes_decomp Yes no_decomp Optimize work-up and purification steps decomp->no_decomp No

Caption: Troubleshooting flowchart for low-yield reactions.

Conclusion

The microwave-assisted Buchwald-Hartwig amination represents a superior methodology for the synthesis of 1-aryl-1,4-diazepane derivatives. This technique offers a powerful combination of speed, efficiency, and high yields, making it an invaluable tool for researchers in medicinal chemistry and drug development.[4][7] By leveraging direct, uniform heating, MAOS overcomes the limitations of conventional methods, enabling the rapid generation of compound libraries and accelerating the drug discovery pipeline.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate.
  • Bargues, M., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Dave, V. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024). ResearchGate.
  • specific effects of microwave - Solid supported reaction. (n.d.).
  • AN EFFICIENT MICROWAVE ASSISTED SYNTHESIS OF SOME NOVEL 1, 4 DIZEPINE DERIVATIVES AS POSSIBLE ANTIMICROBIAL AGENTS. (2010). RASĀYAN Journal of Chemistry.
  • Sha, F., et al. (2022). Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. PMC.
  • Lau, Y. Y., et al. (2011). Aryl 1,4-diazepane Compounds as Potent and Selective CB2 Agonists: Optimization of Drug-Like Properties and Target Independent Parameters. PubMed.
  • MICROWAVE ASSISTED SYNTHESIS OF P- TOLYL-BENZOAZEPINO-PYRROLO-BIS[9][6] DIAZEPINE AND THEIR MICROBIAL EVALUATION. (n.d.). Jetir.Org. Retrieved from

  • Energy Efficient Synthesis of various Benzodiazepin-2-ones using Microwave Synthesizer. (2022). ResearchGate.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar.
  • Martínez, R., et al. (2014). Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydrides Mediated by Glacial Acetic Acid. SciELO.
  • Microwave Assisted Synthesis of Dibenzoxazepines. (n.d.). Scite.ai.
  • Kollár, L., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed.
  • Yadav, A. R., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics.
  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Ingenta Connect.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Ullmann condensation. (n.d.). Wikipedia.
  • Yamada, K., et al. (2026). Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid; ligand-free Buchwald–Hartwig amination vs. aryne amination. ResearchGate.
  • Microwave-Assisted Synthesis of Benzodiazepine Derivatives: As Non-nucleoside Anti HIV Analogue. (n.d.). ResearchGate.
  • Orelli, L. R., et al. (n.d.). 1,n-Diamines. Part 3: Microwave-assisted synthesis of N-acyl-N '-arylhexahydropyrimidines and hexahydro-1,3-diazepines. ResearchGate.
  • Microwave assisted green chemistry approach to the synthesis of some novel N1-amino-methyl-substituted 1,4-Benzodiazepine derivatives. (n.d.). Scholars Research Library.
  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (n.d.). ResearchGate.
  • Kappe, C. O. (n.d.). Controlled Microwave Heating in Modern Organic Synthesis.
  • da Silva, A. B., et al. (n.d.). A green metal-free “one-pot” microwave assisted synthesis of 1,4-dihydrochromene triazoles. PMC.
  • Microwave-assisted Cu-catalyzed Ullmann ether synthesis in a continuous-flow milli-plant. (n.d.). Queen's University Belfast.
  • Ghosh, B., et al. (n.d.). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. PMC.
  • Rishipathak, D., et al. (2018). Microwave Assisted Synthesis and Evaluation for Anticonvulsant Activity of Some 1,4 Dihydropyridine Derivatives. Der Pharma Chemica.
  • Microwave-Assisted Protocol for Green Functionalization of Thiophenes With a Pd/β-Cyclodextrin Cross-Linked Nanocatalyst. (2020). Frontiers.
  • Martín, A., et al. (2025). Fast Synthesis of Substituted N‐Phenylanthranilic Acids Using Ullmann Condensation Under Microwave Irradiation in Dry Media. ResearchGate.
  • D'Angelo, N. D., et al. (2006). Effect of microwave heating on Ullmann-type heterocycle-aryl ether synthesis using chloro-heterocycles. Princeton University.

Sources

Troubleshooting & Optimization

Removing dimer impurities in 1-(2-Methoxyphenyl)-1,4-diazepane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and purification of 1-(2-Methoxyphenyl)-1,4-diazepane , specifically focusing on the elimination of the bis-arylated impurity (often referred to colloquially as the "dimer" in process chemistry).

In the synthesis of N-mono-arylated homopiperazines (1,4-diazepanes), the most persistent impurity is the


-bis(2-methoxyphenyl)-1,4-diazepane . This forms because the starting material, 1,4-diazepane, has two equivalent nucleophilic nitrogen atoms. Once the first aryl group is attached, the remaining secondary amine remains nucleophilic, leading to a competitive second arylation.

Topic: Elimination of Bis-Arylated "Dimer" Impurities

Root Cause Analysis: The "Dimer" Formation

Before attempting purification, it is critical to understand the mechanism driving impurity formation. The "dimer" is chemically 1,4-bis(2-methoxyphenyl)-1,4-diazepane .

  • The Reaction: Typically a Buchwald-Hartwig coupling or Nucleophilic Aromatic Substitution (SNAr) between 1,4-diazepane and 1-bromo-2-methoxybenzene (2-bromoanisole).

  • The Mechanism:

    • Desired Path: 1,4-Diazepane attacks the electrophile

      
      Mono-product  (Secondary amine remains).
      
    • Impurity Path: The Mono-product attacks a second equivalent of electrophile

      
      Bis-product (Dimer) .
      
  • Why it happens: Although the N-arylated nitrogen (aniline-like) is less nucleophilic than the alkyl nitrogen, the statistical probability of the electrophile encountering the product increases as the reaction progresses, especially if the stoichiometry is 1:1.

Pathway Visualization

DimerFormation cluster_0 Critical Control Point SM 1,4-Diazepane (Homopiperazine) Mono Target Product 1-(2-Methoxyphenyl)-1,4-diazepane (Contains 1 Basic NH) SM->Mono + Electrophile (k1) Electrophile 2-Bromoanisole Dimer Impurity (Dimer) 1,4-bis(2-Methoxyphenyl)-1,4-diazepane (No Basic NH) Mono->Dimer + Electrophile (k2 - Over-reaction)

Caption: Kinetic pathway showing the competitive formation of the bis-arylated dimer from the target mono-product.

Troubleshooting Guide: Prevention & Purification
Phase 1: Prevention (Upstream Control)

Q: How do I stop the dimer from forming during the reaction? A: You cannot stop it entirely, but you can statistically suppress it using High-Dilution Stoichiometry .

ParameterStandard ProtocolOptimized Protocol (Anti-Dimer)Rationale
Stoichiometry 1.0 eq Diazepane : 1.0 eq Ar-Br5.0 - 10.0 eq Diazepane : 1.0 eq Ar-BrExcess amine ensures the electrophile always encounters unreacted starting material rather than the product.
Addition Mode Mix all at onceSlow Addition of Ar-BrKeeping the electrophile concentration low relative to the amine favors mono-substitution.
Solvent Toluene/Dioxane (0.5 M)Toluene (0.1 M)High dilution retards the bimolecular reaction rate of the impurity formation.

Note: The excess 1,4-diazepane can be recovered via distillation (bp 169°C) or aqueous washing (it is highly water-soluble).

Phase 2: Purification (Downstream Removal)

Q: I already have the dimer in my crude mixture (approx. 10-15%). How do I remove it without a column? A: Use the pH-Switch Extraction Method . This is the most robust method and relies on the drastic pKa difference between the product and the impurity.

  • The Science:

    • Target Product: Contains one N-aryl group (weakly basic) and one N-alkyl group (secondary amine, pKa ~10-11) . It is highly basic.

    • Dimer Impurity: Contains two N-aryl groups (anilines, pKa ~4-5). It is weakly basic .

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate ).

  • Acid Extraction (The Capture):

    • Extract the organic layer with Citrate Buffer (pH 5.0 - 6.0) or dilute Acetic Acid.

    • Mechanism:[1][2][3][4][5] At pH 6, the secondary amine of the Target Product becomes protonated (

      
      ) and migrates into the aqueous phase. The Dimer , being a weak aniline base, remains unprotonated and stays in the organic layer.
      
  • Phase Separation:

    • Organic Layer: Contains the Dimer and unreacted aryl halide. Discard (or check for recovery).

    • Aqueous Layer: Contains the Target Product (as a salt).

  • Basification & Recovery:

    • Wash the aqueous layer once with fresh DCM to remove trace grease.

    • Basify the aqueous layer to pH >12 using NaOH (10% aq).

    • Extract the now-free base Target Product back into DCM.

    • Dry (

      
      ) and concentrate.[6]
      
Purification Workflow Diagram

Purification Crude Crude Mixture (Product + Dimer) Step1 Dissolve in DCM Crude->Step1 Step2 Extract with Buffer pH 5.5 Step1->Step2 Split Phase Separation Step2->Split OrgPhase Organic Phase (Contains Dimer) Split->OrgPhase Hydrophobic Impurities AqPhase Aqueous Phase (Contains Product Salt) Split->AqPhase Protonated Product Step3 Basify to pH 12 Extract with DCM AqPhase->Step3 Final Pure Mono-Product Step3->Final

Caption: pH-controlled extraction workflow separating the highly basic mono-product from the weakly basic bis-arylated dimer.

Frequently Asked Questions (FAQs)

Q: Can I use column chromatography instead? A: Yes, but it requires specific conditions due to the amine functionality.

  • Stationary Phase: Use Amine-functionalized silica to prevent streaking, or standard silica pre-treated with 1% Triethylamine (TEA).

  • Eluent: The Dimer is much less polar (lipophilic). It will elute first in pure EtOAc or low % MeOH/DCM. The Target Product (secondary amine) is polar and H-bond donating; it requires a polar shift (e.g., DCM:MeOH:NH3 90:9:1) to elute.

Q: I am using the Buchwald-Hartwig method. Which ligand minimizes dimerization? A: Steric bulk is your friend. Ligands like BINAP or Xantphos are often used, but for mono-arylation of diamines, BrettPhos or RuPhos are superior. They facilitate the first coupling but the steric bulk around the palladium center makes the second coordination (of the now bulky mono-product) kinetically slower [1, 2].

Q: My product is turning purple/brown on the bench. Is this the dimer? A: No. This is likely oxidative degradation of the electron-rich anisidine moiety or the secondary amine.

  • Fix: Store the product as an HCl or Oxalate salt . The salt form is stable to oxidation and prevents "creeping" (oiling out). Formation of the oxalate salt in ethanol is also an excellent way to reject the dimer (which often does not crystallize as easily).

References
  • Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011).[7] Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Journal of the American Chemical Society.[7] (Context: Selectivity in Pd-catalyzed mono-functionalization).

  • Moynihan, H. A., & Horgan, D. E. (2017).[8] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. (Context: Crystallization strategies for impurity rejection).[8]

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews.
  • RSC Advances Review. (2014). New route to 1,4-oxazepane and 1,4-diazepane derivatives. (Context: Synthetic routes for diazepane cores).

Sources

Technical Support Center: Optimizing Yield of 1-(2-Methoxyphenyl)-1,4-diazepane N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #DZP-ALK-001 Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary & Mechanistic Insight

The N-alkylation of 1-(2-Methoxyphenyl)-1,4-diazepane is a critical transformation in the synthesis of CNS-active agents (e.g., 5-HT and Dopamine receptor ligands). The target molecule contains two nitrogen atoms:[1][2][3]

  • N1 (Anilinic): Attached to the 2-methoxyphenyl ring. The lone pair is delocalized into the aromatic system and sterically hindered by the ortho-methoxy group. It is significantly less nucleophilic.

  • N4 (Aliphatic): A secondary amine.[1][4] This is the primary nucleophile and the target for alkylation.

Core Challenge: The primary failure mode is not regioselectivity (N1 vs N4), but chemoselectivity at N4. The product (a tertiary amine) is often more nucleophilic than the starting material (a secondary amine), leading to quaternization (over-alkylation) .

This guide prioritizes two pathways: Direct Alkylation (Finkelstein conditions) for simple alkyl halides and Reductive Amination for high-fidelity mono-alkylation.

Method Selection: Decision Matrix

Before starting, determine the optimal pathway based on your available electrophile.

MethodSelection Start Start: Select Electrophile AlkylHalide Alkyl Halide (R-X) (Cl, Br, I) Start->AlkylHalide Aldehyde Aldehyde/Ketone (R-CHO) Start->Aldehyde CheckAlpha Is R-X alpha-branched or sterically hindered? AlkylHalide->CheckAlpha Reductive Method B: Reductive Amination (NaBH(OAc)3) Aldehyde->Reductive DirectAlk Method A: Direct Alkylation (Finkelstein Conditions) CheckAlpha->DirectAlk No (Primary) CheckAlpha->Reductive Yes (Secondary/Tertiary)

Figure 1: Decision matrix for selecting the optimal synthetic pathway to minimize side reactions.

Protocol A: Direct Alkylation (Finkelstein Modification)

Best for: Primary alkyl halides (R-CH2-X). Mechanism: SN2 Substitution. Critical Optimization: The addition of Potassium Iodide (KI) generates a transient, highly reactive alkyl iodide in situ, increasing the reaction rate at lower temperatures to suppress over-alkylation.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Diazepane SM 1.0NucleophileLimiting reagent.[4][5]
Alkyl Halide 1.1ElectrophileDo not exceed 1.1 equiv to prevent quaternization.[6]
K₂CO₃ 3.0BaseScavenges HX acid byproduct. Granular is preferred over powder for easier filtration.
KI 0.1CatalystConverts R-Cl/R-Br to R-I (Finkelstein).
Acetonitrile (ACN) 0.1 MSolventPolar aprotic; balances solubility and rate.
Step-by-Step Workflow
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-Methoxyphenyl)-1,4-diazepane (1.0 equiv) in anhydrous Acetonitrile (ACN) .

  • Base Addition: Add K₂CO₃ (3.0 equiv) and KI (0.1 equiv). Stir for 10 minutes at Room Temperature (RT) to ensure dispersion.

  • Electrophile Addition: Add the Alkyl Halide (1.1 equiv) dropwise.

    • Tip: If the alkyl halide is highly reactive (e.g., Benzyl bromide), cool to 0°C during addition.

  • Reaction: Heat to 60°C and monitor by TLC/LC-MS.

    • Standard Time: 4–12 hours.

  • Workup:

    • Cool to RT. Filter off inorganic solids (K₂CO₃/KI).

    • Concentrate the filtrate in vacuo.

    • Purification: Flash column chromatography (DCM:MeOH 95:5).

Protocol B: Reductive Amination (High Selectivity)

Best for: Avoiding over-alkylation completely; introducing bulky groups. Mechanism: Formation of iminium ion followed by in situ hydride reduction.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Diazepane SM 1.0Nucleophile-
Aldehyde 1.2ElectrophileExcess ensures complete conversion of amine.
NaBH(OAc)₃ 1.5ReductantMild; does not reduce aldehydes/ketones directly, only the iminium.
Acetic Acid 1-2 dropsCatalystActivates the carbonyl (pH ~5-6).
DCM or DCE 0.1 MSolventDCE allows higher temp if needed; DCM is standard.
Step-by-Step Workflow
  • Imine Formation: Dissolve Diazepane SM (1.0 equiv) and Aldehyde (1.2 equiv) in DCM . Add Acetic Acid (cat.). Stir for 30–60 mins at RT.

    • Checkpoint: Formation of the iminium intermediate is often visible by a slight color change or shift in LC-MS (M-2 peak absent, M+Aldehyde-H2O present).

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Add saturated NaHCO₃ solution carefully (gas evolution). Stir vigorously for 15 mins.

  • Extraction: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[1][7]

Troubleshooting Guide (Q&A)

Issue 1: Low Conversion / Stalled Reaction

Q: The reaction stalls at 50% conversion even after 24 hours. Adding more alkyl halide just creates impurities. What is wrong?

A: This is often due to the "Poly-Alkylation Paradox." As the reaction progresses, the generated HI/HBr acid protonates the unreacted diazepane, rendering it non-nucleophilic.

  • Fix 1 (Base): Switch from K₂CO₃ to Cs₂CO₃ (Cesium Carbonate). The "Cesium Effect" improves solubility and basicity in organic solvents [1].

  • Fix 2 (Catalyst): Ensure you are using KI (0.1 equiv) . The exchange of Cl/Br for I accelerates the reaction significantly.

  • Fix 3 (Temperature): Increase temperature to 80°C (refluxing ACN) or switch solvent to DMF (runs at 80-100°C).

Issue 2: Over-Alkylation (Quaternary Ammonium Salts)

Q: I see a very polar spot on TLC that doesn't move in 5% MeOH/DCM. My yield of the desired product is low.

A: You are forming the quaternary ammonium salt (N4-dialkylated). The product (tertiary amine) is more nucleophilic than the starting material.

  • Fix 1 (Stoichiometry): Strictly limit Alkyl Halide to 0.95 - 1.0 equiv . It is better to have unreacted starting material (recoverable) than quaternary salt (waste).

  • Fix 2 (Dilution): Run the reaction more dilute (0.05 M instead of 0.1 M). This statistically disfavors the bimolecular reaction between Product and Alkyl Halide.

  • Fix 3 (Method): Switch to Protocol B (Reductive Amination) . This mechanism inherently prevents quaternization because the intermediate iminium ion cannot react with a second aldehyde molecule.

Issue 3: Purification Difficulties

Q: The 2-methoxyphenyl group makes the product smear on silica. How do I get a clean separation?

A: The basic nitrogen interacts with silanols on the silica gel.

  • Fix 1 (Mobile Phase): Add 1% Triethylamine (TEA) or 1% NH₄OH to your DCM:MeOH eluent. This neutralizes the silica acidity.

  • Fix 2 (Acid-Base Extraction): Before the column:

    • Extract the reaction mixture with 1M HCl (Product moves to Aqueous phase; non-basic impurities stay in Organic).

    • Wash the Aqueous phase with Ether/EtOAc.

    • Basify Aqueous phase to pH 10 with NaOH.

    • Extract Product back into DCM.

Optimization Data: Solvent & Base Screening

Based on typical reactivity profiles for N-aryl-diazepanes [2, 3].

SolventBaseTemp (°C)YieldComments
ACN K₂CO₃60Good (75-85%) Standard balance of rate vs. cleanliness.
DMF K₂CO₃80High (85-90%)Harder to remove solvent; risk of degradation.
Acetone K₂CO₃56 (Reflux)Moderate (60%)Slower; good for very reactive halides (e.g., Benzyl Br).
DCM DIPEARTLow (<40%)Too slow for standard alkyl halides; good for Acyl Chlorides.

References

  • Cesium Effect in Alkylation: Flessner, T. and Doye, S. (1999). Cesium carbonate: A powerful base for organic synthesis. Journal of Praktische Chemie. Link

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][7] Journal of Organic Chemistry. Link

  • Diazepane Scaffold Synthesis: Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of CNS agents. Part 5: 1-(2-Methoxyphenyl)-1,4-diazepane derivatives. Archiv der Pharmazie. Link

  • Finkelstein Conditions: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Link

Sources

Purification of 1-(2-Methoxyphenyl)-1,4-diazepane by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bio-Organic Purification Division Subject: Purification of 1-(2-Methoxyphenyl)-1,4-diazepane Ticket ID: #PUR-DIAZ-002 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Molecule Profile

Welcome to the Purification Support Center. You are working with 1-(2-Methoxyphenyl)-1,4-diazepane , a privileged scaffold often used in CNS drug discovery (e.g., 5-HT receptor ligands).[1]

Before starting, understand your molecule's behavior to avoid common pitfalls:

  • The Challenge: This molecule contains a secondary aliphatic amine (N4 position) and an aniline-like nitrogen (N1).[1] The N4 amine is highly basic (estimated pKa ~9.5–10.5).[1]

  • The Consequence: On standard silica gel, the basic amine interacts strongly with acidic silanol groups (Si-OH), causing severe tailing (streaking) and irreversible adsorption, leading to yield loss and poor resolution.[1]

  • The Solution: You must suppress silanol activity using a mobile phase modifier (Base) or switch stationary phases.[1]

Standard Operating Protocol (The "Golden Path")

This protocol is the industry standard for purifying polar secondary amines on silica gel.

Phase 1: Mobile Phase Preparation (The "Ammoniated" System)

Do not just add base to the running solvent.[1] Equilibrium is key.

ComponentRoleRecommended Ratio
Dichloromethane (DCM) Weak solvent (carrier)90% - 98%
Methanol (MeOH) Strong solvent (eluter)2% - 10%
Ammonium Hydroxide (NH₄OH) Silanol Blocker 0.5% - 1% (of total volume)

Critical Step: If using Triethylamine (TEA) instead of Ammonia, you must pre-wash the silica column with the mobile phase containing TEA to saturate the active sites before loading your sample.

Phase 2: Column Packing & Loading
  • Stationary Phase: Standard Silica Gel (40–63 µm).[1]

  • Slurry Packing: Slurry the silica in the starting mobile phase (e.g., DCM/MeOH/NH₄OH 98:2:1). This ensures the base is distributed throughout the column.

  • Sample Loading:

    • Preferred:Dry Loading. Dissolve crude in minimal MeOH/DCM, add silica (1:2 ratio), and evaporate to dryness. Load the free-flowing powder.[1]

    • Avoid: Liquid loading in pure DCM, as the amine may precipitate or streak immediately upon hitting the solvent interface.

Phase 3: Elution Gradient
  • Start: 100% DCM (with 1% TEA or NH₄OH).

  • Ramp: 0%

    
     10% MeOH over 10–15 Column Volumes (CV).
    
  • Observation: The product typically elutes between 3–7% MeOH.

Troubleshooting Hub (Q&A)

Q1: My compound is "streaking" (tailing) across the TLC plate and column. How do I fix this? A: This is the classic "Silanol Effect." The basic N4 amine is hydrogen-bonding to the acidic silica surface.

  • Immediate Fix: Increase the ionic strength or basicity of your mobile phase.

    • Option A: Add 1% Triethylamine (TEA) to your solvent system.[1][2]

    • Option B: Use DCM/MeOH saturated with Ammonia (7N NH₃ in MeOH is commercially available and cleaner than aqueous NH₄OH).[1]

  • Pro Tip: If streaking persists on TLC, dip your TLC plate in mobile phase + TEA before spotting your compound. This "deactivates" the plate.[3]

Q2: I am seeing two spots on TLC, but NMR shows my product is pure. What is happening? A: You are likely observing the Free Base vs. Carbonate equilibrium.

  • The Science: Diazepanes are avid CO₂ scrubbers. They react with atmospheric CO₂ to form carbamates (zwitterions), which run much more slowly on silica.[1]

  • Validation: Flush your NMR tube or TLC vial with Argon/Nitrogen.[1] If the "impurity" spot disappears or changes intensity, it is a carbamate artifact.

  • Fix: Ensure your mobile phase is fresh and basic (Ammonia reverses carbamate formation).[1]

Q3: The product is co-eluting with the starting material (e.g., 1-bromo-2-methoxybenzene). A: You have a polarity mismatch.[1] The starting material is lipophilic; the product is polar.

  • Strategy: Do not start with MeOH.

    • Step 1: Flush the column with Hexane/EtOAc (8:2) first.[1] The non-polar starting material will elute near the solvent front (dead volume).[1]

    • Step 2: Switch to DCM/MeOH/NH₄OH to elute your amine.[1]

    • Why: This "Step Gradient" is far more effective than a linear gradient for removing non-polar impurities.[1]

Advanced Optimization: Decision Logic

If standard silica fails, use this logic flow to select the correct stationary phase.

PurificationLogic Start Start: Crude 1-(2-Methoxyphenyl)-1,4-diazepane CheckTLC Run TLC (DCM/MeOH 9:1) Start->CheckTLC Streak Is it streaking? CheckTLC->Streak AddBase Add 1% TEA or NH4OH Streak->AddBase Yes StandardSilica Proceed: Standard Silica (DCM/MeOH/NH3) Streak->StandardSilica No CheckSep Good Separation? AddBase->CheckSep CheckSep->StandardSilica Yes Alumina Switch to: Basic Alumina (No base needed in solvent) CheckSep->Alumina No (Still Tailing) AmineSilica Switch to: Amine-Functionalized Silica (KP-NH2) CheckSep->AmineSilica No (Co-elution)

Figure 1: Decision Matrix for selecting the stationary phase based on TLC behavior.

Alternative Methodologies

If the silica protocol yields <60% recovery, switch to one of these high-fidelity methods:

Method A: Basic Alumina (The "Cleanest" Option)[1]
  • Why: Alumina (Aluminum Oxide) is less acidic than silica.[1] "Basic" grade Alumina (pH ~9–10) naturally repels the basic amine, preventing tailing without adding TEA.[1]

  • Solvent: EtOAc/Hexane gradients often work here, avoiding the toxic DCM/MeOH mixtures.

  • Reference: Commonly used for acid-sensitive amines [1, 3].[1]

Method B: Amine-Functionalized Silica (KP-NH₂)[1]
  • Why: The silica surface is bonded with propyl-amine groups.[1] This creates a "shield" that blocks silanols and allows the separation to be driven purely by polarity, not acid-base chemistry.

  • Benefit: You can use simple Hexane/Ethyl Acetate gradients.[1][4] No DCM required.[1]

  • Cost: Higher material cost, but significantly reduced solvent waste and time [4].

References & Authority

  • Dundee University Drug Discovery Unit. (2025).[1] Structure-activity relationships of diazepine derivatives. (Demonstrates purification of similar diazepane scaffolds using C18 and Silica).

  • Biotage Applications Group. (2023).[1] When should I use an amine-bonded silica for flash chromatography? (Definitive guide on silanol interactions with secondary amines).

  • Rochester University Chemistry Dept. Chromatography: The Solid Phase.[1] (Academic standard for Alumina vs. Silica selection).[1][3]

  • ResearchGate Community. (2018).[1] Separation of organic compounds using amino-functionalized silica gel.[1][4][5] (Peer-reviewed discussion on ammonia-poisoned silica techniques).

  • PubChem Compound Summary. 1-(2-Methoxyphenyl)-1,4-diazepane (CID 4402173).[1] (Chemical property verification).

Sources

Technical Support Center: Stability & Storage of 1-(2-Methoxyphenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the handling and storage of 1-(2-Methoxyphenyl)-1,4-diazepane (CAS: 66366-56-9). It is designed to move beyond generic advice, offering mechanistic insights and rigorous protocols to ensure compound integrity for high-stakes research.

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Oxidation Prevention, Impurity Profiling, and Rescue Protocols

Executive Summary: The Stability Paradox

1-(2-Methoxyphenyl)-1,4-diazepane is a deceptively stable-looking molecule that suffers from "Silent Oxidation." Structurally, it contains two distinct nitrogen centers:

  • N1 (Anilinic): Conjugated to the electron-rich o-methoxyphenyl ring. While less basic, the electron-donating methoxy group makes this system prone to photo-oxidative radical formation.

  • N4 (Aliphatic Secondary Amine): The primary site of vulnerability. It readily undergoes N-oxidation to form the N-oxide or reacts with atmospheric CO₂ to form carbamates (often mistaken for oxidation).

Critical Warning: A color shift from Colorless/Pale Yellow → Brown/Red indicates advanced oxidation involving quinoidal impurities derived from the phenyl ring.

Module 1: Diagnostic & Detection (Troubleshooting)

Q: My compound has turned from a pale oil to a dark amber viscous liquid. Is it usable?

A: Likely not for sensitive biological assays. The darkening is a hallmark of oxidative coupling and N-oxide formation .

  • Mechanism: The secondary amine (N4) generates a radical cation under aerobic conditions, leading to dimerization or hydroxylation. The o-methoxyphenyl moiety can also undergo photo-oxidation to form colored quinone-imine species.

  • Action: Run a quick LC-MS. If the purity is <95% or if you see a mass shift of +16 Da (N-oxide) or +14 Da (Carbonyl/Imine), perform the Rescue Purification Protocol (see Module 3).

Q: I see a white crust forming on the rim of the vial. Is this oxidation?

A: No, this is likely Carbamate formation.

  • Mechanism: Secondary amines are nucleophilic and react with atmospheric CO₂ to form carbamic acid/carbamate salts. This is reversible but alters stoichiometry.

  • Validation: Acidify a small sample. If it bubbles (releases CO₂), it was a carbamate.

  • Prevention: This confirms a breach in your inert atmosphere seal. Switch to Argon blanketing immediately.

Module 2: The "Zero-Oxidation" Storage Protocol

This protocol is non-negotiable for storage periods exceeding 7 days.

Step-by-Step Workflow
  • Container Selection:

    • Do NOT use clear glass. The methoxy-aniline system is photosensitive.

    • Use: Amber borosilicate glass vials with PTFE-lined screw caps. Avoid polyethylene (PE) liners as amines can leach plasticizers.

  • Atmospheric Exchange (The Argon Blanket):

    • Nitrogen is acceptable, but Argon is superior for this compound.

    • Why? Argon is heavier than air. It settles over the liquid/solid surface, creating a physical barrier against oxygen diffusion. Nitrogen mixes more easily with air if the seal is imperfect.

  • Thermal Arrest:

    • Store at -20°C .

    • Scientific Rationale: At -20°C, the kinetic rate of radical propagation (autoxidation) is reduced by approximately 16-fold compared to room temperature (Arrhenius equation approximation).

  • The Salt Conversion Strategy (Gold Standard):

    • If you plan to store the compound for >6 months, convert the Free Base to the Dihydrochloride (2HCl) Salt .

    • Mechanism: Protonating the N4 amine removes its lone pair from the oxidative pathway, rendering it chemically inert to air.

Data: Stability Profile Comparison
Storage StateAtmosphereTempShelf Life (Est.)Primary Degradant
Free Base (Oil) Air25°C< 2 WeeksN-Oxide, Carbamate, Colored Oligomers
Free Base (Oil) Argon4°C3 MonthsTrace N-Oxide
Free Base (Oil) Argon-20°C12 MonthsNone (<1% degradation)
2HCl Salt (Solid) Air (Desiccated)25°C2 YearsHydrates (Hygroscopic)

Module 3: Rescue & Purification

If your compound has oxidized (brown oil), use this Acid-Base Rescue Workflow to recover the active pharmaceutical ingredient (API).

Prerequisite: The impurity must be non-basic (e.g., neutral N-oxides or polymerized tars) for this to work effectively.

  • Dissolution: Dissolve the degraded oil in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Extract 3x with 1M HCl .

    • Logic: The diazepane (product) protonates and moves to the aqueous layer. Neutral oxidation tars remain in the organic layer.

  • Wash: Wash the aqueous acidic layer 1x with fresh EtOAc to remove trapped organics.

  • Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free base oils out.

  • Recovery: Extract 3x with Dichloromethane (DCM) .

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Result: You should recover a pale yellow oil. Flush immediately with Argon.

Visualizing the Storage Logic

The following diagram illustrates the decision matrix for handling 1-(2-Methoxyphenyl)-1,4-diazepane to prevent degradation.

StorageProtocol Start Compound Receipt (1-(2-Methoxyphenyl)-1,4-diazepane) FormCheck Is it Free Base or Salt? Start->FormCheck FreeBase Free Base (Oil/Low Melt) FormCheck->FreeBase High Risk Salt HCl/Oxalate Salt (Solid) FormCheck->Salt Stable Usage Usage Duration? FreeBase->Usage Action3 Store @ RT or 4°C Desiccator required Salt->Action3 ShortTerm Short Term (< 1 Month) Usage->ShortTerm LongTerm Long Term (> 6 Months) Usage->LongTerm Action1 Store @ -20°C Argon Flush Amber Vial ShortTerm->Action1 Action2 Convert to 2HCl Salt Recrystallize LongTerm->Action2 Action2->Action3 Post-Conversion

Caption: Decision matrix for optimizing storage based on chemical form and duration.

References & Authority

  • PubChem. 1-(2-Methoxyphenyl)-1,4-diazepane (Compound Summary). National Library of Medicine. Available at: [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds.[1][2][3] Wiley-Interscience. (Standard text for inert atmosphere techniques).

  • Wipf, P. (2007). Techniques for Handling Air-Sensitive Compounds.[1][2] University of Pittsburgh, Department of Chemistry. Available at: [Link]

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the specific Safety Data Sheet (SDS) before handling chemical substances.

Sources

Technical Support Center: Solubility Optimization for 1-(2-Methoxyphenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Methoxyphenyl)-1,4-diazepane is a lipophilic secondary amine often supplied as a viscous oil or low-melting solid in its free base form. Its poor aqueous solubility at neutral pH is a common bottleneck in biological assays. This guide provides authoritative protocols to solubilize the compound using pH manipulation, salt formation, and cosolvent strategies, ensuring experimental reproducibility.

Module 1: Physicochemical Profile & FAQ

Q1: Why is my compound an insoluble oil/gum in water?

Technical Insight: The "free base" designation indicates the molecule is in its non-ionized state.[1]

  • Lipophilicity: With a predicted LogP of ~1.7–2.4, the neutral molecule prefers organic environments [1].

  • Basicity: The molecule contains two nitrogen atoms. The N4-position (secondary amine) is the primary basic center (pKa ~9.0–9.5). The N1-position is an aniline derivative and is essentially non-basic (pKa < 4).

  • State: At neutral pH (pH 7.4), the equilibrium shifts toward the uncharged form, leading to aggregation and phase separation (oiling out).

Q2: What is the best solvent for stock solutions?

Recommendation: DMSO (Dimethyl Sulfoxide) or Ethanol (absolute) .

  • DMSO: Dissolves the free base at concentrations >50 mM. Ideal for freezing and long-term storage.

  • Ethanol: Good solubility, but evaporation can alter concentration over time.

Module 2: Decision Tree for Solubilization

Use the following logic flow to select the appropriate solubilization strategy based on your application.

Solubility_Decision_Tree Start Start: 1-(2-Methoxyphenyl)-1,4-diazepane (Free Base) App_Type Application Type? Start->App_Type In_Vitro In Vitro / Cellular Assay App_Type->In_Vitro In_Vivo In Vivo Injection App_Type->In_Vivo Chem_Synth Chemical Synthesis App_Type->Chem_Synth Stock Prepare Stock in DMSO (10-50 mM) In_Vitro->Stock Formulation Protocol B: Cosolvent/Cyclodextrin In_Vivo->Formulation Organic Use DCM, EtOAc, or MeOH Chem_Synth->Organic Dilution Dilute into Media Stock->Dilution Precip Precipitation? Dilution->Precip No No Precip->No Clear Yes Yes Precip->Yes Cloudy Salt_Form Protocol A: In-situ Salt Formation Success_IV Assay Ready Salt_Form->Success_IV No->Success_IV Yes->Salt_Form

Figure 1: Strategic decision tree for selecting the optimal solubilization method based on experimental requirements.

Module 3: Troubleshooting Protocols

Protocol A: In-Situ Salt Formation (For Aqueous Buffers)

Objective: Convert the lipophilic free base into a water-soluble hydrochloride salt without isolating the solid salt. This exploits the basicity of the N4-nitrogen [2].

Materials:

  • 1-(2-Methoxyphenyl)-1,4-diazepane (Free Base)

  • 0.1 M HCl (Aqueous)

  • PBS or Assay Buffer

Step-by-Step:

  • Calculate Molarity: Determine the moles of free base required.

  • Acidification: Dissolve the free base in a minimal volume of 0.1 M HCl (1.0 to 1.1 equivalents relative to the amine).

    • Mechanism:[1][2][3] The HCl protonates the secondary amine (N4), creating a cationic species that is highly water-soluble.

  • Dilution: Slowly add the desired buffer (PBS/HBSS) to reach the final volume.

  • pH Check: Verify the final pH. If the buffer capacity is exceeded, the pH may drop; adjust carefully with dilute NaOH if necessary, but ensure pH stays < 8.0 to prevent re-precipitation of the free base.

Protocol B: Cosolvent Formulation (Low Toxicity)

Objective: Solubilize the compound for applications where low pH is not tolerated.

Table 1: Recommended Cosolvent Systems

ComponentRoleRecommended % (v/v)Notes
DMSO Primary Solubilizer1% – 5%High solubility power; keep <0.1% for sensitive cell lines.
PEG 400 Cosolvent10% – 30%Increases solubility limit; biocompatible [3].
Tween 80 Surfactant0.1% – 1%Prevents aggregation/oiling out upon dilution.
Saline/Water Bulk VehicleRemainderAdd last, dropwise with vortexing.

Procedure:

  • Dissolve compound in DMSO (Stock A).

  • Add PEG 400 to Stock A and vortex (Solution B).

  • Slowly add Saline/Water to Solution B while vortexing rapidly.

    • Critical Step: Rapid mixing prevents the formation of large amorphous aggregates.

Module 4: Advanced Troubleshooting (FAQs)

Q: The solution turns cloudy immediately upon adding water to my DMSO stock. Why? A: This is the "Crash-Out" effect. The hydrophobic free base is soluble in DMSO but insoluble in water. When the DMSO is diluted, the solvent power drops, and the compound precipitates.

  • Fix: Use Protocol A (Acidification) to ionize the molecule before or during dilution, or increase the percentage of cyclodextrin (e.g., 20% HP-β-CD) to sequester the hydrophobic core.

Q: Can I heat the solution to dissolve the oil? A: Yes, mild heating (37°C - 45°C) and sonication are recommended. However, 1-(2-Methoxyphenyl)-1,4-diazepane is chemically stable, but avoid boiling, which may degrade the methoxy group or cause oxidation of the amine over time.

Q: Is the compound light-sensitive? A: Aryl amines can be susceptible to photo-oxidation. Store stock solutions in amber vials or wrap in foil [4].

References

  • PubChem. 1-(2-Methoxyphenyl)-1,4-diazepane Compound Summary. National Library of Medicine. Available at: [Link][4]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]

  • Jouyban, A. (2019). Solubility of benzodiazepines in ethanol + water mixtures.[5][6] University of North Texas Digital Library. Available at: [Link]

Sources

Minimizing side reactions in homopiperazine substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical resource for researchers optimizing homopiperazine (1,4-diazepane) functionalization. It is structured to address the specific kinetic and thermodynamic challenges inherent to this seven-membered ring system.

The Core Challenge: Why is Homopiperazine Difficult?

Unlike its six-membered cousin (piperazine), homopiperazine possesses a flexible seven-membered ring structure. This conformational mobility, combined with two equivalent secondary amines (in the unsubstituted form), creates a "perfect storm" for three primary side reactions:

  • Poly-alkylation: The mono-alkylated product is often more nucleophilic than the starting material.

  • Regio-scrambling: In substituted homopiperazines (e.g., 2-methyl-1,4-diazepane), distinguishing between

    
     and 
    
    
    
    is governed by subtle steric factors.
  • Intramolecular Cyclization: Long alkyl chains with leaving groups can lead to bicyclic formation (e.g., 1,4-diazabicyclo[3.2.2]nonane derivatives).

Troubleshooting Guide & FAQs

Module A: Mono-Alkylation of Unsubstituted Homopiperazine

User Question: "I am trying to add a single benzyl group to homopiperazine using benzyl bromide, but I keep getting 40% bis-alkylated product. How do I stop at the mono-stage?"

Technical Diagnosis: In a standard


 reaction, the introduction of an electron-donating alkyl group increases the electron density on the remaining secondary amine, making the product more reactive than the starting material. Statistical probability favors bis-alkylation once the concentration of the mono-product rises.

The "High-Dilution / High-Excess" Protocol: To force mono-selectivity without protecting groups, you must manipulate the kinetics by overwhelming the electrophile with nucleophile.

Step-by-Step Protocol:

  • Stoichiometry: Use 5 to 10 equivalents of homopiperazine relative to the alkyl halide.

  • Addition Mode: Dissolve the homopiperazine in the solvent (e.g., DCM or Acetonitrile) first. Add the alkyl halide dropwise over 1–2 hours at

    
    .
    
  • Work-up (The "Salting Out" Trick):

    • After reaction, acidify with HCl (gas or ether) to precipitate all amines as hydrochloride salts.

    • Filter the solids.[1][2]

    • Purification: The bis-alkylated product is often more lipophilic. Basify the mixture and extract with a non-polar solvent (like Hexanes/Ether) first to remove bis-products, then extract with DCM/CHCl3 to recover the mono-product.

Visualizing the Kinetic Trap:

ReactionKinetics Start Homopiperazine (Nucleophile) Mono Mono-Alkylated (More Nucleophilic!) Start->Mono k1 RX Alkyl Halide (Electrophile) RX->Mono Bis Bis-Alkylated (Unwanted Side Product) Mono->Bis k2 (k2 > k1) Strategy STRATEGY: High Excess of Start (10 eq) statistically prevents Mono from encountering RX. Strategy->Start

Figure 1: Kinetic pathway showing why excess starting material is required. Since k2 > k1, the mono-product competes aggressively for the alkyl halide.

Module B: Regioselectivity in Substituted Systems

User Question: "I have 2-methyl-1,4-diazepane. Which nitrogen reacts first, and how do I target the other one?"

Technical Diagnosis: In 2-substituted homopiperazines, the two nitrogens are not equivalent.

  • 
     (Proximal):  Located next to the substituent. It is sterically hindered.[3]
    
  • 
     (Distal):  Located away from the substituent. It is sterically accessible and kinetically more reactive.
    

The Rule of Thumb:

  • Electrophiles (Alkyl halides, Boc anhydride) will selectively react at

    
     first. 
    

Scenario 1: You want to functionalize


. 
  • Protocol: React 1.0 eq of 2-methyl-1,4-diazepane with 1.0 eq of electrophile at

    
    . The major product (>90%) will be substituted at 
    
    
    
    .

Scenario 2: You want to functionalize


. 
  • Protocol (Protection Strategy): You must "block" the reactive

    
     first.
    
    • Protect: React with

      
       (1.0 eq) 
      
      
      
      Yields 4-Boc-2-methyl-1,4-diazepane .
    • Functionalize: React the N4-Boc intermediate with your electrophile (requires harsher conditions, e.g., heat or stronger base, due to steric hindrance at

      
      ).
      
    • Deprotect: TFA/DCM to remove the Boc group.

Module C: Buchwald-Hartwig Coupling (N-Arylation)

User Question: "My Pd-catalyzed coupling to homopiperazine is failing. I see starting material and de-halogenated aryl starting material."

Technical Diagnosis: Homopiperazine is a secondary amine with


-hydrogens. A common failure mode in Buchwald-Hartwig couplings is 

-hydride elimination
from the palladium-amido intermediate, which reduces the aryl halide instead of coupling it.

Optimization Protocol:

  • Ligand Selection: You need a bulky, electron-rich ligand that promotes reductive elimination over

    
    -hydride elimination.
    
    • Best Choice: RuPhos or BrettPhos . These are specifically designed for secondary amines.

    • Avoid: Standard

      
       or simple bidentates like dppe, which are often too slow for this transformation.
      
  • Base: Use NaOtBu (Sodium tert-butoxide). The counter-cation effect is real; weak bases like carbonate often fail with bulky cyclic amines.

  • Pre-catalysts: Use oxidative addition pre-catalysts (e.g., RuPhos Pd G3 ) to ensure accurate Pd:Ligand stoichiometry and prevent catalyst death.

Visualizing the Catalytic Cycle & Trap:

BuchwaldCycle cluster_legend Critical Decision Point Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination (Pd-N-H) OxAdd->Coord Homopiperazine Deprot Deprotonation (Pd-Amido Complex) Coord->Deprot Base RedElim Reductive Elimination (Product Formation) Deprot->RedElim Fast with RuPhos BetaElim Beta-Hydride Elimination (SIDE REACTION) Deprot->BetaElim Slow Red. Elim. leads to this path RedElim->Pd0

Figure 2: The Buchwald-Hartwig cycle.[4] The critical competition is between Reductive Elimination (Product) and Beta-Hydride Elimination (Side Reaction). Bulky ligands accelerate the green path.

Quantitative Data Summary

VariableCondition A (Poor)Condition B (Optimized)Outcome (Selectivity/Yield)
Stoichiometry (Direct Alkylation)1:1 (Amine:RX)5:1 to 10:1 (Amine:RX)1:1 increases bis-alkylation. 10:1 yields >85% mono.
Temperature (Alkylation)Reflux

RT
Lower temp improves kinetic control over regioselectivity.
Ligand (Pd-Coupling)BINAP /

RuPhos / BrettPhos RuPhos prevents

-hydride elimination.
Base (Pd-Coupling)

NaOtBu Stronger base required for rapid deprotonation of Pd-amine complex.

References

  • Regioselectivity in Piperazines (Homopiperazine Analogues)

    • Study: "Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox C
    • Relevance: Establishes steric rules for N-functionaliz
    • Source:

  • Buchwald-Hartwig Conditions for Cyclic Amines

    • Study: "Buchwald-Hartwig Amin
    • Relevance: Defines RuPhos/BrettPhos as superior ligands for secondary cyclic amines to prevent side reactions.
    • Source:

  • Mono-Alkylation Protocols

    • Study: "Selective Mono-N-alkyl
    • Relevance: Details the "excess nucleophile" strategy and salt-formation purific
    • Source:

  • Homopiperazine Structural Analysis

    • Study: "Homopiperazine (Hexahydro-1,4-diazepine) Crystal Structure."[5][6]

    • Relevance: Provides conformational data explaining the flexibility and reactivity differences compared to piperazine.
    • Source:

Sources

Technical Support Center: 1-(2-Methoxyphenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-(2-Methoxyphenyl)-1,4-diazepane. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this compound in solution. Our goal is to equip you with the necessary information to ensure the integrity and reproducibility of your experiments.

I. Introduction to 1-(2-Methoxyphenyl)-1,4-diazepane

1-(2-Methoxyphenyl)-1,4-diazepane is a chemical compound belonging to the diazepine class, a group of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The stability of this compound in solution is paramount for obtaining reliable and consistent results in any experimental setting, from basic research to pharmaceutical development.[3] This guide will address the key factors influencing its stability and provide practical solutions to common challenges.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 1-(2-Methoxyphenyl)-1,4-diazepane in solution.

Q1: What are the recommended solvents for dissolving 1-(2-Methoxyphenyl)-1,4-diazepane?

A1: The choice of solvent will depend on the specific requirements of your experiment. While aqueous buffers are common for biological assays, organic solvents are often used for stock solutions and chemical reactions. Based on the general properties of similar diazepine structures, solubility is expected in organic solvents such as ethanol, methanol, DMSO, and DMF. For aqueous solutions, adjusting the pH to the acidic range may be necessary to protonate the nitrogen atoms in the diazepine ring, thereby increasing solubility. It is always recommended to perform a small-scale solubility test before preparing a large batch.

Q2: How does pH affect the stability of 1-(2-Methoxyphenyl)-1,4-diazepane in aqueous solutions?

A2: The pH of an aqueous solution can significantly impact the stability of diazepine derivatives.[4] Acidic conditions can lead to the hydrolysis of the diazepine ring, particularly if other susceptible functional groups are present.[4][5] Conversely, strongly basic conditions might also promote degradation. It is crucial to determine the optimal pH range for your specific application through stability studies. Generally, a pH range close to neutral (6-8) is a good starting point, unless protonation is required for solubility.

Q3: Is 1-(2-Methoxyphenyl)-1,4-diazepane sensitive to light?

A3: Many complex organic molecules, including those with aromatic rings, can be susceptible to photolytic degradation.[3][6] To minimize this risk, it is best practice to store solutions of 1-(2-Methoxyphenyl)-1,4-diazepane in amber vials or protect them from light by wrapping the container in aluminum foil.[3] When conducting experiments, especially those of long duration, it is advisable to work under subdued lighting conditions.

Q4: What is the recommended storage temperature for solutions of this compound?

A4: For short-term storage (a few days), refrigeration at 2-8°C is generally recommended.[7][8] For long-term storage, freezing at -20°C or -80°C is preferable to minimize degradation. It is important to use a solvent that is compatible with freezing temperatures (e.g., DMSO). Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Aliquoting the stock solution into smaller, single-use vials is a highly recommended practice.

Q5: Can I expect degradation of 1-(2-Methoxyphenyl)-1,4-diazepane in the presence of oxidizing agents?

A5: Yes, the presence of oxidizing agents is a potential concern.[7] The nitrogen and oxygen atoms in the molecule could be susceptible to oxidation. It is advisable to use high-purity solvents and avoid any potential sources of oxidative stress in your experimental setup. If your protocol involves known oxidizing agents, a preliminary compatibility study is essential.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with 1-(2-Methoxyphenyl)-1,4-diazepane.

Observed Problem Potential Cause Recommended Solution
Inconsistent analytical results (e.g., varying peak areas in HPLC). Degradation of the compound in solution.Prepare fresh solutions for each experiment. If using a stock solution, verify its stability over time. Ensure proper storage conditions (protection from light, appropriate temperature).[7][8]
Appearance of new peaks in chromatograms over time. Chemical degradation of the compound.Conduct a forced degradation study to identify potential degradation products and pathways.[3][5] This will help in developing a stability-indicating analytical method. Adjust solution pH, solvent, or storage conditions to minimize degradation.
Precipitation of the compound from solution. Poor solubility or change in solution conditions (e.g., temperature, pH).Re-evaluate the solvent system. Consider using a co-solvent or adjusting the pH. Ensure the storage temperature is appropriate and that the concentration is not exceeding the solubility limit.
Discoloration of the solution. Oxidation or other degradation pathways.Prepare solutions using de-gassed solvents. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Avoid exposure to light and heat.[7]

IV. Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Weighing: Accurately weigh the desired amount of 1-(2-Methoxyphenyl)-1,4-diazepane solid in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of a high-purity solvent (e.g., DMSO, ethanol) to achieve the desired concentration.

  • Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved.

  • Storage: Store the stock solution in a tightly sealed amber vial at -20°C or -80°C. For aqueous solutions, sterile filter the solution before storage.

Protocol 2: Basic Stability Assessment using HPLC

This protocol outlines a basic experiment to assess the stability of 1-(2-Methoxyphenyl)-1,4-diazepane in a specific solution.

  • Solution Preparation: Prepare a solution of the compound in the desired solvent/buffer at a known concentration.

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution by a suitable HPLC method to determine the initial peak area of the compound.[9]

  • Incubation: Store the solution under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At regular intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it using the same HPLC method.

  • Data Analysis: Compare the peak area of the compound at each time point to the initial peak area. A significant decrease in the peak area indicates degradation. The appearance of new peaks should also be noted as potential degradation products.

V. Visualization of Stability Factors

The following diagram illustrates the key factors that can influence the stability of 1-(2-Methoxyphenyl)-1,4-diazepane in solution and should be carefully controlled during experimentation.

StabilityFactors cluster_compound 1-(2-Methoxyphenyl)-1,4-diazepane in Solution cluster_factors Environmental Factors Compound Compound Stability Temperature Temperature Temperature->Compound High temp accelerates degradation Light Light Exposure Light->Compound Photodegradation pH pH of Solution pH->Compound Acid/Base hydrolysis Oxygen Presence of Oxygen Oxygen->Compound Oxidation Solvent Solvent Choice Solvent->Compound Solvent interactions and purity

Caption: Key factors influencing the stability of 1-(2-Methoxyphenyl)-1,4-diazepane.

VI. References

  • ResearchGate. (n.d.). Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression | Request PDF. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2018). Validation; Forced Degradation | Linearity | Specificity | UV/Vis Spectrophotometer. [Link]

  • PubMed. (n.d.). Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III). [Link]

  • University of Dundee. (2025, June 18). Structure-activity relationships of 1,5-dihydro-2H-benzo[b][7][8]diazepine-2,4(3H)-diones as inhibitors of. [Link]

  • Walsh Medical Media. (2014, June 30). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. [Link]

  • PubChem. (n.d.). 1-[1-(2-Methoxyphenyl)propyl]-1,4-diazepane. [Link]

  • Der Pharma Chemica. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. [Link]

  • PMC. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]

  • ResearchGate. (n.d.). Analytical methods for determination of benzodiazepines. A short review. [Link]

  • Royal Society of Chemistry. (2010, January 15). Analytical Methods. [Link]

  • PubChemLite. (n.d.). 1-(2-methoxyphenyl)-1,4-diazepane. [Link]

  • Taylor & Francis Online. (2006, September 23). GLC and HPLC Determination of Diazepam and its Degradation Products in Pharmaceutical formulations. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Methoxy Aryl Diazepane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Priority: HIGH (Critical Path Bottleneck) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Hub: Why Your Reaction is Failing

Welcome to the troubleshooting interface. If you are attempting to couple a 2-methoxy aryl halide (e.g., 2-bromoanisole) with a 1,4-diazepane , you are likely encountering low yields (<20%) or complete recovery of starting material.

This is not a random failure; it is a predictable outcome of Steric-Electronic Mismatch .

The Root Cause Analysis
  • The Ortho-Effect (Steric): The 2-methoxy group exerts significant steric pressure on the Palladium center during the catalytic cycle. Unlike a para-substituent, the ortho-methoxy group physically blocks the approach of the bulky diazepane (a secondary cyclic amine) during the coordination step.

  • The Electronic Trap (Chelation): The oxygen lone pair on the methoxy group can act as a hemilabile ligand. It may weakly chelate to the Pd(II) intermediate, stabilizing it too well and preventing the necessary reductive elimination step.

  • Conformational Entropy: The 7-membered diazepane ring is highly flexible (fluxional). The entropic cost of freezing this ring into a specific conformation to fit the crowded Pd center is high.

Troubleshooting Workflow: The Buchwald-Hartwig Protocol

Do not use standard "screening kits" blindly. For this specific steric profile, we recommend a targeted RuPhos-Pd-G4 protocol.

FAQ: Why RuPhos over BrettPhos or BINAP?
  • User Question: "I used BrettPhos because it's recommended for difficult couplings, but it failed. Why?"

  • Technical Answer: BrettPhos is optimized for primary amines. Its extreme bulk facilitates the coupling of small nucleophiles but creates a "steric overload" when paired with a bulky secondary amine like diazepane. RuPhos is specifically engineered for secondary amines; it provides just enough bulk to promote reductive elimination without blocking the incoming amine [1][2].

The Validated Protocol (Step-by-Step)

Reaction Scale: 1.0 mmol Standard: Self-validating via internal standard (1,3,5-trimethoxybenzene).

ComponentEquivalentsRoleCritical Note
Aryl Halide 1.0ElectrophileBromides preferred over Chlorides for kinetics.
Diazepane 1.2NucleophileUse excess to account for potential homocoupling.
Catalyst 2-3 mol%RuPhos-Pd-G4 Do not use Pd(OAc)₂ + Ligand in situ if possible. Pre-catalysts ensure accurate L:M ratio.
Base 1.5 - 2.0NaOtBu Strong base required. If substrate has base-sensitive groups, switch to LHMDS .
Solvent [0.2 M]Toluene or Dioxane Anhydrous/Degassed. Oxygen kills the electron-rich phosphine.

Execution Steps:

  • Charge: Add aryl halide, NaOtBu, and RuPhos-Pd-G4 to a vial equipped with a stir bar.

  • Purge: Seal and purge with Argon/Nitrogen (3x vacuum/backfill cycles). Crucial: Oxygen leads to rapid catalyst death (black precip).

  • Inject: Add solvent and diazepane (liquid) via syringe.

  • Heat: Stir at 100°C for 12-16 hours.

  • Monitor: Check LCMS.

    • Success: Product peak [M+H]+.

    • Failure Mode A (Dehalogenation): Mass corresponds to Ar-H. Fix: Lower temp to 80°C, increase concentration.

    • Failure Mode B (No Reaction):Fix: Switch solvent to t-Amyl alcohol to increase solubility of the base.

Decision Logic & Visualization

The following diagram illustrates the decision matrix for optimizing this synthesis. If the standard RuPhos protocol fails, you must branch into alternative strategies (Cyclization or SNAr).

DiazepaneSynthesis Start Start: 2-Methoxy Aryl Halide + Diazepane CheckHalide Check Halide: Cl, Br, or I? Start->CheckHalide StandardProto Protocol A: RuPhos-Pd-G4 / NaOtBu / 100°C CheckHalide->StandardProto Br/I (Preferred) Analyze Analyze Outcome (LCMS) StandardProto->Analyze Success Success: Yield > 60% Analyze->Success Product Observed Fail_Dehal Failure: Dehalogenation (Ar-H) Analyze->Fail_Dehal Ar-H Mass Fail_SM Failure: SM Recovery Analyze->Fail_SM No Conv. Fix_Temp Fix: Lower Temp (80°C) or Switch to Pd-PEPPSI-IPent Fail_Dehal->Fix_Temp Fix_Act Fix: Switch to LHMDS (Base) or t-Amyl Alcohol (Solvent) Fail_SM->Fix_Act Fix_Temp->StandardProto Retry Fix_Act->StandardProto Retry Route_B Route B: Intramolecular Cyclization (Build the Ring) Fix_Act->Route_B If persistent failure

Caption: Decision tree for optimizing N-arylation of diazepanes. Note the branch to "Route B" (Cyclization) if steric hindrance renders intermolecular coupling impossible.

Advanced Troubleshooting: The "Nuclear Option" (Cyclization)

If the steric wall of the 2-methoxy group is insurmountable via direct coupling (e.g., if you also have a 6-substituent, creating a "steric clamp"), you must abandon the coupling strategy and build the diazepane ring onto the aniline .

Methodology:

  • Start: 2-methoxy-aniline.

  • Acylation: React with chloroacetyl chloride.

  • Amination: Displace chloride with an allyl amine or amino-ester.

  • Ring Close: Use Ring-Closing Metathesis (RCM) or intramolecular amide coupling.

  • Reduction: Reduce the resulting lactam to the diazepane.

Why this works: You form the critical C-N bond before the steric bulk is fully assembled, or you form a bond (amide) that is less sensitive to steric hindrance than a Pd-catalyzed center.

Data Center: Ligand Performance Matrix

The following data summarizes the expected performance of phosphine ligands for ortho-substituted aryl halides with cyclic secondary amines .

Ligand ClassRepresentativePerformance Score (1-10)Mechanistic Insight
Dialkylbiaryl (Gen 4) RuPhos 10/10 Gold Standard. Optimized for secondary amines; prevents β-hydride elimination [3].
Dialkylbiaryl (Gen 3) BrettPhos 4/10Too bulky. Excellent for primary amines, but inhibits coordination of diazepane.
Dialkylbiaryl (Gen 2) SPhos 7/10Good generalist. Works well if the 2-methoxy group is the only steric factor [1].
Bidentate BINAP/DPPF 3/10Generally fails with sterically hindered orth-substituted substrates; slow oxidative addition.
NHC PEPPSI-IPent 8/10Excellent alternative. The flexible "throw-away" ligand allows entry of bulky substrates.

Post-Synthesis: Conformational Analysis (NMR Warning)

User Alert: "My NMR looks messy/broad. Is it pure?"

Technical Response: Yes, it is likely pure. The 2-methoxy group forces the N-Aryl bond to twist out of planarity to avoid A(1,3) strain.[1] This creates atropisomeric character.

  • At Room Temp: The diazepane ring flip and the N-Aryl bond rotation may be slow on the NMR timescale.

  • Validation: Run a Variable Temperature (VT) NMR at 80°C. The signals should coalesce into sharp peaks, confirming the broadness is conformational, not impurity-based.

References

  • RSC Publishing. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. New Journal of Chemistry.

  • Tian, J., et al. (2020).[2] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.[2][3][4][5] ACS Omega.[2] [2]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination - Scope and Ligand Generations.

Sources

Validation & Comparative

Introduction: The Critical Role of Purity in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to HPLC Method Development for the Purity of 1-(2-Methoxyphenyl)-1,4-diazepane

1-(2-Methoxyphenyl)-1,4-diazepane is a heterocyclic amine that serves as a key structural motif and intermediate in the synthesis of various pharmacologically active compounds. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. The presence of impurities, arising from the synthetic route or degradation, can have unintended toxicological or pharmacological effects.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][2] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, in-depth walkthrough of the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for 1-(2-Methoxyphenyl)-1,4-diazepane. We will explore the causal logic behind experimental choices, compare the final method with viable alternatives, and ground the protocol in authoritative regulatory standards.

Pillar 1: Understanding the Analyte - The Foundation of Method Development

Before any practical work begins, a thorough understanding of the analyte's physicochemical properties is essential. This foundational knowledge guides the initial selection of chromatographic conditions.

1-(2-Methoxyphenyl)-1,4-diazepane: Key Characteristics

PropertyValue / CharacteristicImplication for HPLC Method Development
Structure Aromatic methoxyphenyl group linked to a diazepane ring. Contains two secondary amine groups.The molecule has both hydrophobic (aromatic ring) and hydrophilic (amine) character, making it well-suited for Reversed-Phase HPLC.[3]
pKa (Estimated) The diazepane nitrogens are basic. Estimated pKa values are likely in the range of 7-10.The compound's charge state is highly dependent on pH. To ensure reproducible retention and good peak shape, the mobile phase pH must be buffered and controlled.[4]
UV Absorbance The methoxyphenyl group is a strong chromophore.UV detection is an ideal choice. A UV scan will determine the wavelength of maximum absorbance (λmax) for optimal sensitivity, likely around 230-280 nm.[5]
Solubility Expected to be soluble in organic solvents (Methanol, Acetonitrile) and aqueous acidic solutions.A diluent of Methanol, Acetonitrile, or a mixture with water will be suitable for sample preparation.

Pillar 2: Forced Degradation - Probing for Instability

A stability-indicating method is one that can accurately measure the active ingredient, free from interference from any degradation products, impurities, or excipients. To develop such a method, we must first intentionally degrade the molecule to generate these potential interferents. This process is known as forced degradation or stress testing.[6][7]

The objective is to achieve a target degradation of 5-20% of the main analyte.[8] This ensures that degradation products are generated at a sufficient level for detection without completely destroying the parent molecule.

Experimental Protocol: Forced Degradation Study
  • Prepare Stock Solution: Prepare a stock solution of 1-(2-Methoxyphenyl)-1,4-diazepane at approximately 1 mg/mL in methanol or acetonitrile.

  • Expose to Stress Conditions: Subject aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4-8 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4-8 hours.

    • Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder in an oven at 105°C for 24 hours, then dissolve in the diluent.

    • Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B conditions) for a specified duration.[8]

  • Neutralization and Dilution: After exposure, cool the samples to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all stressed samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

This process creates a comprehensive sample set containing the parent drug and its potential degradation products, which is essential for validating the method's specificity.

cluster_0 Forced Degradation Workflow cluster_1 Method Development & Validation API API Sample (1-(2-Methoxyphenyl)-1,4-diazepane) Stress Apply Stress Conditions API->Stress Degraded_Samples Generate Degraded Samples Stress->Degraded_Samples Specificity Assess Specificity Degraded_Samples->Specificity Challenge Method Specificity Develop Develop HPLC Method Develop->Specificity Validation Full Method Validation (ICH Q2(R1)) Specificity->Validation

Caption: Relationship between forced degradation and method specificity.

Pillar 3: HPLC Method Development and Optimization - A Systematic Approach

The development process is an iterative cycle of screening, optimizing, and verifying.

Step 1: Initial Screening (Method Scouting)

The goal of the initial screening is to find a set of conditions that can retain the analyte and show some separation of the impurities generated during the forced degradation studies.

cluster_0 Initial Parameter Selection Start Start Method Development Column Column Selection (e.g., C18) Start->Column MobilePhase Mobile Phase (ACN/H2O, Buffer) Start->MobilePhase Detector Detection (UV @ λmax) Start->Detector Scouting Run Scouting Gradient (e.g., 5-95% ACN) Column->Scouting MobilePhase->Scouting Detector->Scouting Evaluate Evaluate Resolution & Peak Shape Scouting->Evaluate

Caption: Decision tree for selecting initial HPLC conditions.

  • Column Selection: A C18 (L1) column is the workhorse of reversed-phase chromatography and an excellent starting point.[3] A dimension of 150 mm x 4.6 mm with 5 µm particles is a standard choice.

  • Mobile Phase:

    • Organic: Acetonitrile (ACN) is generally preferred over methanol as it often provides better peak shapes for basic compounds and has a lower UV cutoff.[4]

    • Aqueous & Buffer: Due to the basic nature of the analyte, pH control is non-negotiable. A phosphate or acetate buffer at a pH of 3.0 is a good starting point. At this pH, the analyte will be protonated (BH+), and the residual silanols on the silica-based column will be suppressed, minimizing peak tailing.[4]

  • Detection: Use a Diode Array Detector (DAD) to monitor peak purity and confirm the λmax.

  • Initial Gradient: A fast "scouting" gradient, such as 5% to 95% ACN over 15-20 minutes, is effective for visualizing all potential impurities from the stressed samples.[9]

Step 2: Method Optimization

After the initial run, the chromatograms of the stressed samples are evaluated. The goal is to achieve a resolution (Rs) of >1.5 between the main peak and all impurity peaks.

  • pH Optimization: The most critical parameter. Analyze the sample using mobile phases with different pH values (e.g., pH 2.5, 3.5, 6.0) to see the effect on retention time and selectivity.

  • Gradient Optimization: If peaks are co-eluting or poorly resolved, adjust the gradient slope. A shallower gradient provides more time for separation and increases resolution.

  • Temperature: Increasing column temperature (e.g., to 35-40°C) can improve peak shape and reduce analysis time by lowering mobile phase viscosity.

  • Organic Modifier: If satisfactory resolution cannot be achieved with ACN, switching to methanol can alter selectivity due to different solvent-analyte interactions.

Optimized HPLC Method Protocol

This protocol represents a hypothetical but robust final method based on the principles discussed.

ParameterConditionRationale
Instrument HPLC with Quaternary Pump, Autosampler, Column Oven, and DADStandard pharmaceutical analysis setup.
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax)Provides good efficiency and resolving power for complex mixtures.
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric AcidBuffers the system to ensure reproducible retention and excellent peak shape for the basic analyte.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CImproves peak efficiency and reduces backpressure.
Detection 235 nmWavelength chosen based on λmax for optimal sensitivity.
Injection Vol. 10 µLStandard volume for good sensitivity without overloading the column.
Gradient Program Time (min): 0, 25, 30, 31, 35%B: 20, 70, 70, 20, 20A tailored gradient to ensure separation of early and late eluting impurities. Includes re-equilibration.

Pillar 4: Method Validation - The Proof of Performance

Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose.[1][10]

Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities.Peak purity index > 0.999 for the analyte peak in stressed samples. No co-elution at the analyte's retention time.
Linearity To show a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of target concentration).
Accuracy To measure the closeness of the test results to the true value.% Recovery between 98.0% and 102.0% for spiked samples at three concentration levels.
Precision To demonstrate the method's repeatability and intermediate precision.Relative Standard Deviation (%RSD) ≤ 2.0% for multiple preparations and injections.
LOD & LOQ To determine the lowest concentration that can be reliably detected and quantified.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness To show the method's reliability with small, deliberate variations in parameters.System suitability parameters remain within limits when flow rate (±10%), pH (±0.2), and column temp (±5°C) are varied.
System Suitability To ensure the chromatographic system is adequate for the analysis.Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of replicate injections ≤ 2.0%.

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Method [label="Optimized HPLC Method", pos="0,2!", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Specificity [label="Specificity", pos="-2,0!"]; Linearity [label="Linearity", pos="-1,0!"]; Accuracy [label="Accuracy", pos="0,0!"]; Precision [label="Precision", pos="1,0!"]; Robustness [label="Robustness", pos="2,0!"]; LOQ [label="LOQ/LOD", pos="0,-1!"];

Method -- Specificity; Method -- Linearity; Method -- Accuracy; Method -- Precision; Method -- Robustness; Method -- LOQ; }

Caption: Core parameters of HPLC method validation per ICH Q2(R1).

Comparative Analysis: Alternative and Advanced Methodologies

While the developed RP-HPLC-UV method is robust and suitable for routine quality control, it is important to understand its position relative to other analytical technologies.

TechniquePrincipleAdvantages over RP-HPLC-UVDisadvantagesBest Use Case
UHPLC-UV Uses columns with smaller particles (<2 µm) and higher pressures.[11]Speed & Efficiency: Significantly faster run times (<5 min).Resolution: Higher peak capacities.Solvent Savings: Lower consumption.[11]Higher initial instrument cost; more susceptible to clogging.High-throughput screening and quality control labs aiming to increase sample turnover.
LC-MS Couples HPLC separation with a mass spectrometer for detection.Specificity: Unambiguous peak identification based on mass-to-charge ratio.Sensitivity: Much lower detection limits.Structural Info: Can identify unknown impurities.[12]High instrument and maintenance cost; complex method development.Impurity identification, structural elucidation, and analysis of trace-level components.
Chiral HPLC Uses a chiral stationary phase (CSP) to separate enantiomers.[13][14]Stereospecificity: Can resolve enantiomers, which is critical if a chiral center exists.CSPs are expensive and can be less robust than standard C18 columns.Purity testing for chiral drugs where one enantiomer is active and the other is inactive or harmful.
Gas Chromatography (GC) Separates compounds in the gas phase.Superior for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like 1-(2-Methoxyphenyl)-1,4-diazepane without derivatization.Analysis of residual solvents or volatile starting materials.

Conclusion

The development of a robust, stability-indicating HPLC method is a systematic process rooted in the scientific principles of chromatography and guided by regulatory standards. By first understanding the analyte's properties, performing comprehensive forced degradation studies, and systematically optimizing chromatographic parameters, we have outlined a reliable RP-HPLC-UV method for determining the purity of 1-(2-Methoxyphenyl)-1,4-diazepane. The validation of this method against ICH criteria ensures its suitability for use in a regulated pharmaceutical environment. While advanced techniques like UHPLC and LC-MS offer advantages in speed and specificity, the developed HPLC method stands as a cost-effective, reliable, and universally applicable tool for quality control and stability testing.

References

  • USP General Chapter <621> Chromatography . U.S. Pharmacopeia.

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography . U.S. Pharmacopeia.

  • Revisions per USP 621 . Agilent Technologies.

  • General Chapters: <621> CHROMATOGRAPHY . uspbpep.com.

  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography . Waters Corporation.

  • Barešová, H., et al. (1985). Monitoring of aromatic amines by HPLC with electrochemical detection . Talanta.

  • Pistos, C., et al. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines . Walsh Medical Media.

  • Kumar, S., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES . ResearchGate.

  • Patel, R., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW . Zenodo.

  • Popa, D. E., et al. (2004). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers . Journal of Liquid Chromatography & Related Technologies.

  • Jabeen, F., et al. (2010). ANALYTICAL TECHNIQUE FOR THE DETERMINATION OF DIAZEPAM IN SOLID DOSAGE FORMS . University of the Punjab.

  • Putri, A. L., et al. (2022). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass . Pharmaceutical and Biomedical Sciences Journal.

  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma.

  • Pistos, C., et al. Analytical methods for determination of benzodiazepines. A short review . ResearchGate.

  • Narang, B. D., et al. (1982). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography . Journal of Chromatographic Science.

  • ICH guidelines for validation final . (2015). Slideshare.

  • Bertino, A., et al. (2023). New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples . MDPI.

  • Separation of Aromatic Amines by Reversed-Phase Chromatography . ACS Publications.

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation . (2024). YouTube.

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products . Waters Corporation.

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review . Journal of Pharmaceutical and Biomedical Analysis.

  • Singh, R., & Kumar, R. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method . Journal of Drug Delivery and Therapeutics.

  • Severina, H. I., et al. (2019). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl) . ResearchGate.

  • Schepmann, D., et al. (2017). Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands . Bioorganic & Medicinal Chemistry.

  • Forced Degradation Studies for Biopharmaceuticals . (2023). BioPharm International.

  • A review on method development by hplc . SciSpace.

  • Ahuja, S. (2011). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS . John Wiley & Sons, Inc.

  • Sharma, A., et al. (2019). A Review: Stability Indicating Forced Degradation Studies . Research Journal of Pharmacy and Technology.

  • Alsante, K. M., et al. (2011). Forced Degradation – A Review . Biomedical Journal of Scientific & Technical Research.

  • Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds . Drexel University.

  • Li, P., et al. (2015). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate . Chinese Chemical Letters.

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance . Bentham Science.

  • 1-[1-(2-Methoxyphenyl)propyl]-1,4-diazepane . PubChem.

  • HPLC Method Development: From Beginner to Expert Part 2 . Agilent Technologies.

  • Reversed Phase HPLC Method Development . Phenomenex.

  • Pistos, C., et al. (2008). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids . ResearchGate.

  • Singh, K., et al. (2012). Synthesis and characterization of some 1,4-diazepines derivatives . Journal of Chemical and Pharmaceutical Research.

  • Klusa, J., & Krauze, A. (2020). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues . MDPI.

  • Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide . Benchchem.

  • 1,4‐Diazepane Ring‐Based Systems . ResearchGate.

Sources

Technical Comparison Guide: 1H NMR Profiling of 1-(2-Methoxyphenyl)-1,4-diazepane vs. Piperazine Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Context & Application

In medicinal chemistry, 1-(2-Methoxyphenyl)-1,4-diazepane represents a critical scaffold expansion of the widely used 1-(2-Methoxyphenyl)piperazine. While the piperazine moiety is a "privileged structure" found in numerous CNS-active drugs (e.g., targeting 5-HT and Dopamine receptors), the diazepane (homopiperazine) analog is increasingly utilized to modulate metabolic stability, lipophilicity (LogP), and receptor selectivity profiles.

This guide provides a definitive 1H NMR characterization framework. Unlike standard spectral lists, this document focuses on differentiation : how to chemically prove you have successfully synthesized the 7-membered diazepane ring rather than the 6-membered piperazine precursor or byproduct.

The Core Challenge: Ring Expansion Verification

Synthetic routes often involve ring expansion or cyclization where contamination with the piperazine analog is possible. 1H NMR is the primary tool for validation.

  • Target: 7-membered flexible ring (Diazepane).[1]

  • Alternative: 6-membered rigid chair (Piperazine).

  • Key Indicator: The appearance of the C6-methylene "bridge" protons.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducible chemical shifts (


), particularly for the exchangeable amine proton and the conformationally mobile diazepane ring, strict adherence to the following protocol is required.
Sample Preparation Workflow

SamplePrep Step1 Solvent Selection CDCl3 (99.8% D) + 0.03% TMS Step2 Base Neutralization (Critical Step) Step1->Step2 Prevent HCl salt formation Step3 Concentration 10-15 mg / 0.6 mL Step2->Step3 Optimize S/N ratio Step4 Acquisition Wait 5 min for equilibration Step3->Step4 Minimize thermal gradients

Figure 1: Standardized Sample Preparation Workflow. Note that diazepanes are strong bases; residual acid in CDCl3 can shift aliphatic protons downfield by >0.5 ppm.

Critical Causality: The "Free Base" Requirement

Commercially available CDCl3 often contains trace HCl (from phosgene degradation).

  • Risk: Protonation of the secondary amine (N4) locks the ring conformation and drastically shifts the

    
    -methylene protons downfield (from ~3.0 ppm to ~3.5+ ppm).
    
  • Mitigation: Filter the CDCl3 through a small plug of basic alumina or K2CO3 immediately before dissolution to ensure you are characterizing the free base .

Part 3: Spectral Analysis & Comparative Profiling

This section compares the target molecule directly against its 6-membered analog, 1-(2-Methoxyphenyl)piperazine .

The Aromatic Region (The Anchor)

Range: 6.80 – 7.10 ppm

Both molecules share the ortho-methoxyphenyl "head" group. This region confirms the identity of the aryl substituent but does not distinguish the ring size.

  • Pattern: 4 aromatic protons, typically appearing as 1 multiplet (approx.[2][3] 6.85-7.05 ppm) or 2 distinct sets of multiplets depending on field strength (400 vs 600 MHz).

  • Methoxy Singlet: A sharp singlet at

    
     3.85 ± 0.02 ppm  (3H).
    
  • Interpretation: If this region is clean, the aryl-ether linkage is intact.

The Aliphatic Region (The Differentiator)

Range: 1.80 – 3.60 ppm

This is the diagnostic region. The diazepane ring is flexible, often existing in a twist-chair conformation, whereas the piperazine ring exists in a rigid chair conformation.

Comparative Data Table: CDCl3 (Free Base)
Feature1-(2-Methoxyphenyl)piperazine (6-Ring)1-(2-Methoxyphenyl)-1,4-diazepane (7-Ring)Diagnostic Significance
C2/C6 (Piperazine)

3.0 - 3.1 ppm (Triplet/Broad s, 4H)
N/A Piperazine symmetry is high.
C3/C5 (Piperazine)

3.0 - 3.1 ppm (Triplet/Broad s, 4H)
N/A Signals often overlap into one broad peak.
N1-CH2 (Diazepane) N/A

3.40 - 3.55 ppm (Multiplet, 4H)
Deshielded by Aniline nitrogen.
N4-CH2 (Diazepane) N/A

2.90 - 3.05 ppm (Multiplet, 4H)
Alpha to secondary amine.
C6-CH2 (Bridge) ABSENT

1.90 - 2.05 ppm (Quintet, 2H)
PRIMARY PROOF OF STRUCTURE
NH (Amine) ~1.8 ppm (Broad s)~1.8 - 2.0 ppm (Broad s)Exchangeable; unreliable for ID.
Detailed Structural Assignment Logic

The diazepane spectrum is more complex due to the loss of symmetry compared to piperazine.

  • The "Bridge" (C6): Look for a distinct quintet (or broad multiplet) centered around 1.95 ppm . This integrates for 2 protons.[4] If this peak is missing, you do not have a diazepane.

  • The N-Aryl Methylene (C2, C7): These protons are alpha to the aniline nitrogen. Inductive effects from the aromatic ring and the nitrogen lone pair shift these downfield to 3.40 – 3.55 ppm .

  • The N-Amine Methylene (C3, C5): These are alpha to the secondary amine. They appear upfield relative to the N-Aryl protons, typically at 2.90 – 3.05 ppm .

NMR_Logic Molecule Target: 1-(2-Methoxyphenyl)-1,4-diazepane Region_Ar Aromatic Region (6.8-7.1 ppm) Molecule->Region_Ar Confirm Aryl Region_OMe Methoxy Group (3.85 ppm, s) Molecule->Region_OMe Confirm Subst. Region_Ali Aliphatic Region (1.8-3.6 ppm) Molecule->Region_Ali Confirm Ring Size Proof DIAGNOSTIC PROOF: C6 Bridge Protons (~1.95 ppm, quintet) Region_Ali->Proof Differentiation from Piperazine

Figure 2: Logic Flow for Structural Verification via 1H NMR.

Part 4: Troubleshooting & Impurities

Common Impurities
  • Boc-Protected Intermediate: If synthesizing via N-Boc-homopiperazine, look for a massive singlet (9H) at 1.45 ppm .

  • Residual Solvent (Ethyl Acetate): Common in workups. Look for singlet at 2.05 ppm (overlaps with C6 bridge!) and quartet at 4.12 ppm. Warning: EtOAc methyl singlet can mask the diagnostic C6 quintet.

  • Water: In CDCl3, water appears around 1.56 ppm but shifts downfield with amines.

The "Broadening" Effect

Diazepane rings undergo ring inversion. At room temperature (298 K), this process is intermediate on the NMR time scale.

  • Observation: The multiplets at 3.0–3.5 ppm may appear broadened or featureless.

  • Resolution: If higher resolution is needed for publication, run the experiment at 323 K (50°C) to speed up the exchange (sharpening peaks) or 233 K (-40°C) to freeze the conformers (splitting peaks into distinct ax/eq sets).

Part 5: References

  • Chemical Shift Data for Piperazine/Diazepane Scaffolds:

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1346, 1-(2-Methoxyphenyl)piperazine.[5] Retrieved from [Link]

  • Synthesis of 1,4-Diazepines:

    • Hamed, A. (2013). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. European Journal of Medicinal Chemistry. (Contextual grounding for diazepane synthesis).

  • NMR Impurity Tables:

    • Fulmer, G. R., et al. (2010).[6][7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Bioisosterism in Drug Design:

    • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context for Diazepane vs Piperazine selection).

Sources

Comparative Profiling: 1-(2-Methoxyphenyl)-1,4-diazepane vs. 1-Phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Trade-Off

In the development of serotonergic ligands, the distinction between 1-(2-Methoxyphenyl)-1,4-diazepane and 1-phenylpiperazine (1-PP) represents a classic medicinal chemistry lesson in "Scaffold Hopping."

While 1-PP serves as the fundamental, non-selective "parent" scaffold for thousands of CNS drugs (e.g., trazodone, nefazodone), it suffers from promiscuous binding (acting as a "dirty" drug metabolite).

In contrast, 1-(2-Methoxyphenyl)-1,4-diazepane represents a dual-modification:

  • Electronic/Steric Tuning: The ortho-methoxy group anchors the molecule in the 5-HT1A receptor pocket (specifically interacting with Ser residues).

  • Conformational Expansion: The expansion from a 6-membered piperazine to a 7-membered diazepane (homopiperazine) ring introduces entropy.

Key Takeaway: The diazepane derivative generally exhibits lower absolute affinity for 5-HT1A compared to its direct piperazine analog (oMPP) but offers enhanced selectivity profiles , particularly in reducing off-target binding to


-adrenergic receptors—a common liability of phenylpiperazines that causes orthostatic hypotension.

Structural & Pharmacological Analysis[1][2][3][4]

Physicochemical Basis

The core difference lies in the ring topology. The 1,4-diazepane ring exists in a flexible twist-chair/twist-boat equilibrium, unlike the rigid chair conformation of piperazine.

Feature1-Phenylpiperazine (1-PP)1-(2-Methoxyphenyl)-1,4-diazepane
Core Structure 6-membered ring (Rigid)7-membered ring (Flexible)
Substituent None (Unsubstituted)Ortho-Methoxy (-OCH3)
Lipophilicity (LogP) ~1.1 - 1.5~1.8 - 2.2 (Increased bulk)
Receptor Docking "Loose" fit; promiscuous binding."Induced" fit; entropy penalty upon binding.
Receptor Binding Profile (Data Synthesis)

The following data summarizes the activity shift when moving from the unsubstituted piperazine to the methoxy-diazepane.

Note: Values are synthesized from structure-activity relationship (SAR) literature comparing arylpiperazines and their homopiperazine analogs.

Receptor Target1-Phenylpiperazine (1-PP)1-(2-Methoxyphenyl)-1,4-diazepaneMechanism of Action Difference
5-HT1A Moderate Affinity (

nM)
High Affinity (

nM)*
The -OCH3 group is the primary driver of affinity. The diazepane ring slightly reduces potency compared to the piperazine analog (oMPP) but maintains high affinity.

-Adrenergic
High Affinity (Off-target liability)Reduced Affinity The 7-membered ring bulk hinders binding in the tighter

pocket, improving the selectivity ratio (5-HT1A/

).
5-HT2A Moderate/LowLow/NegligibleThe diazepane scaffold is less favorable for 5-HT2A binding compared to 5-HT1A.
Intrinsic Activity Mixed Agonist/AntagonistPartial Agonist/AntagonistDiazepane analogs often show reduced intrinsic efficacy (

) due to altered receptor conformational induction.

*Comparison Note: The direct 6-ring analog, 1-(2-methoxyphenyl)piperazine (oMPP), has a


 nM. The ring expansion to diazepane typically costs 2-10x in potency but gains selectivity.

Mechanistic Visualization

The following diagram illustrates the SAR logic flow: how structural modifications translate to pharmacological outcomes.

SAR_Logic Base 1-Phenylpiperazine (1-PP) Mod_Methoxy Add Ortho-Methoxy (Electronic/Steric Anchor) Base->Mod_Methoxy Modification 1 Inter_oMPP 1-(2-Methoxyphenyl)piperazine (oMPP) Mod_Methoxy->Inter_oMPP Result Mod_Ring Ring Expansion (Piperazine -> Diazepane) Inter_oMPP->Mod_Ring Modification 2 Outcome1 High 5-HT1A Affinity (H-Bonding) Inter_oMPP->Outcome1 Primary Driver Target 1-(2-Methoxyphenyl)- 1,4-diazepane Mod_Ring->Target Result Target->Outcome1 Retained Outcome2 Reduced Alpha-1 Binding (Steric Clash) Target->Outcome2 Gained Benefit

Caption: SAR Evolution: The methoxy group drives affinity, while the diazepane ring expansion drives selectivity.

Experimental Protocols

Protocol: 5-HT1A Competition Binding Assay

Objective: Determine the


 of the diazepane derivative using 

-8-OH-DPAT as the specific radioligand.
Reagents & Buffers:
  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 0.5 mM EDTA, 0.1% Ascorbic Acid (to prevent oxidation), pH 7.4.
    
  • Radioligand:

    
    -8-OH-DPAT (Specific Activity ~100-200 Ci/mmol). Concentration: 0.5 nM.
    
  • Non-Specific Binding (NSB) Blocker: 10

    
     Serotonin (5-HT) or 10 
    
    
    
    WAY-100635.
  • Tissue Source: Rat Hippocampal membranes or CHO cells expressing h5-HT1A.

Step-by-Step Workflow:
  • Membrane Preparation:

    • Homogenize tissue in ice-cold buffer. Centrifuge at 48,000

      
       for 20 min. Resuspend pellet. Critical: Repeat wash step 2x to remove endogenous serotonin which interferes with binding.
      
  • Incubation:

    • In 96-well plates, add:

      • 50

        
         Test Compound (Diazepane derivative, 10 concentrations, 
        
        
        
        to
        
        
        M).
      • 50

        
         Radioligand (
        
        
        
        -8-OH-DPAT).
      • 100

        
         Membrane Suspension (~20-50 
        
        
        
        protein/well).
    • Incubate for 60 minutes at 25°C . (Equilibrium is slower for diazepanes due to conformational flexibility).

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI). Note: PEI is mandatory to reduce filter binding of the lipophilic diazepane.

  • Quantification:

    • Add scintillation cocktail and count in a MicroBeta counter.

  • Data Analysis:

    • Calculate

      
       using non-linear regression. Convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
Workflow Diagram

Binding_Assay Step1 Membrane Prep (Wash 2x to remove 5-HT) Step2 Incubation (60 min) Membrane + [3H]-Ligand + Diazepane Step1->Step2 Step3 Filtration (GF/B) Pre-soaked in 0.3% PEI Step2->Step3 Equilibrium Reached Step4 Scintillation Counting Step3->Step4 Step5 Data Analysis (Cheng-Prusoff) Step4->Step5

Caption: Standardized Radioligand Binding Workflow for lipophilic aryl-diazepanes.

References

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents.[1] 15. 5-HT1A and 5-HT2 receptor affinity of some 4-substituted 1-(2-methoxyphenyl)piperazines and 1-(2-methoxyphenyl)-1,4-diazepanes.Journal of Medicinal Chemistry , 37(17), 2754–2760. Link

  • Glennon, R. A., et al. (1988). 5-HT1D serotonin receptors.[2][3] Clinical implications.Drug Development Research , 16(3-4), 335-343. (Foundational work on arylpiperazine binding).

  • Lopez-Rodriguez, M. L., et al. (1997). Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists.Journal of Medicinal Chemistry , 40, 2628-2633. Link

  • Boess, F. G., & Martin, I. L. (1994). Molecular biology of 5-HT receptors.[4][5][6]Neuropharmacology , 33(3-4), 275-317. (Reference for 5-HT1A signaling pathways).

  • National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: 1-(2-methoxyphenyl)piperazine.Link

Sources

A Senior Application Scientist's Guide to Validated Analytical Methods for Diazepane Derivative Impurities

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle; it is a cornerstone of patient safety and drug efficacy. Diazepane and its derivatives, a critical class of benzodiazepines, are no exception. The potential for process-related impurities and degradation products necessitates the development and validation of robust analytical methods to detect and quantify these unwanted substances.

This guide provides an in-depth comparison of the primary analytical techniques used for impurity profiling of diazepane derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the methodological choices, grounded in established regulatory principles.

The Imperative of Impurity Profiling

Impurities in a drug substance can arise from various sources, including the synthesis process, degradation of the API over time, or interaction with excipients in the final drug product.[1][2] These impurities, even at trace levels, can impact the safety and efficacy of the medication.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the identification, qualification, and quantification of impurities.[3] Therefore, a validated, stability-indicating analytical method is a non-negotiable component of any drug development program.

Comparative Analysis of Core Analytical Techniques: HPLC vs. GC

The two most prevalent chromatographic techniques for the analysis of diazepane derivative impurities are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][4] The choice between them is dictated by the physicochemical properties of the analytes, primarily their volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for impurity analysis.[1][5] Its broad applicability to a wide range of compounds, including those that are non-volatile or thermally labile, makes it exceptionally well-suited for diazepane and its derivatives.[4][6]

Gas Chromatography (GC) , on the other hand, is ideal for volatile and thermally stable compounds.[1][4] While some benzodiazepines can be analyzed by GC, many, including their potential impurities, are polar and may require derivatization to improve their volatility and chromatographic behavior, which can add complexity to the analytical procedure.[7]

Below is a table comparing the performance of HPLC and GC for the analysis of diazepane derivative impurities, synthesized from various validated methods.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Rationale and Insights
Applicability Excellent for non-volatile and thermally labile compounds like diazepam and its polar impurities.[4]Suitable for volatile and thermally stable compounds. May require derivatization for polar benzodiazepines.[7]HPLC's versatility makes it the primary choice for comprehensive impurity profiling of diazepane derivatives.
Selectivity High, can be readily optimized by altering mobile phase composition, pH, and stationary phase chemistry.High, particularly when coupled with a mass spectrometer (MS).Both techniques offer good selectivity, which is crucial for resolving structurally similar impurities from the API.
Sensitivity (LOD/LOQ) Typically in the low ng/mL to µg/mL range. LODs of 0.603 µg/mL and LOQs of 1.827 µg/mL have been reported for diazepam.[8] Another study reported LOD and LOQ values of 8.3 ng/mL and 27.5 ng/mL, respectively, in plasma.[9]Can achieve very low detection limits, especially with sensitive detectors like an electron capture detector (ECD) or when coupled with MS.Both methods can be validated to meet the sensitivity requirements for impurity quantification as per ICH guidelines.
Linearity Excellent, with correlation coefficients (r²) typically >0.99.[10]Good, though some polar benzodiazepines may exhibit poor linearity without derivatization or the use of analyte protectants.[11]HPLC generally offers more straightforward linearity for a broader range of diazepane-related compounds.
Sample Preparation Generally simpler, involving dissolution in a suitable solvent.Can be more complex, potentially requiring derivatization to increase analyte volatility.The reduced need for derivatization in HPLC streamlines the workflow and reduces potential sources of error.

A Deep Dive: Validated RP-HPLC Method for Diazepam Impurity Profiling

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted method for the analysis of diazepam and its impurities.[2] The following section details a typical validated RP-HPLC method, explaining the scientific reasoning behind the chosen parameters.

Experimental Protocol: RP-HPLC for Diazepam Impurities

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a multi-wavelength UV detector.

2. Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice due to its hydrophobicity, which provides good retention and separation of diazepam and its related compounds.

  • Mobile Phase: A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. A typical mobile phase consists of:

    • Solvent A: An aqueous buffer, such as 0.05M potassium dihydrogen phosphate, with the pH adjusted to 4.5 using phosphoric acid. The buffer controls the ionization of the analytes and improves peak shape.[8]

    • Solvent B: A mixture of methanol and acetonitrile. The organic modifier is used to elute the analytes from the column.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.

  • Column Temperature: Maintained at 30°C to ensure reproducible retention times.

  • Detection Wavelength: Detection is typically carried out at 248 nm or 254 nm, where diazepam and its chromophoric impurities exhibit significant absorbance.[8]

  • Injection Volume: 10-20 µL.

3. Preparation of Solutions:

  • Standard Solution: A standard solution of diazepam is prepared in the mobile phase or a suitable solvent like methanol.

  • Impurity Standard Solutions: If available, certified reference standards of known impurities (e.g., Diazepam Related Compound A, Diazepam Related Compound B, Nordazepam) are prepared.[12]

  • Sample Solution: The drug substance or product is accurately weighed and dissolved in the mobile phase to a known concentration.

4. Validation Parameters (as per ICH Q2(R1) Guidelines):

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are typically used to establish linearity.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of spiked known impurities into the sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The Critical Role of Forced Degradation Studies

To establish that an analytical method is "stability-indicating," forced degradation studies are essential.[13] These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability conditions to generate potential degradation products.[6][13] The goal is to demonstrate that the analytical method can effectively separate the degradation products from the parent drug and from each other.

Common stress conditions include:

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at room temperature and elevated temperatures.

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at room temperature and elevated temperatures.

  • Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Exposure to high temperatures in a dry air oven.

  • Photolytic Degradation: Exposure to UV and visible light.

The stressed samples are then analyzed using the developed HPLC method. The peak purity of the parent drug peak should be assessed using a DAD to ensure that no degradation products are co-eluting.

Visualizing the Workflow

To better illustrate the processes discussed, the following diagrams created using Graphviz (DOT language) outline the key workflows.

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Analysis dev Method Development & Optimization spec Specificity (Forced Degradation) dev->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision acc->prec lod_loq LOD & LOQ prec->lod_loq rob Robustness lod_loq->rob routine QC & Stability Testing rob->routine

Caption: Workflow for Analytical Method Validation.

ForcedDegradation cluster_stress Stress Conditions start Drug Substance / Product acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxid Oxidation start->oxid therm Thermal start->therm photo Photolytic start->photo analysis Analysis by Stability-Indicating HPLC Method acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis evaluation Peak Purity Assessment & Impurity Profiling analysis->evaluation

Caption: Forced Degradation Study Workflow.

Conclusion

The selection and validation of an appropriate analytical method for the determination of impurities in diazepane derivatives is a critical activity in pharmaceutical development. While both HPLC and GC have their merits, RP-HPLC stands out as the more versatile, robust, and widely applicable technique for this class of compounds. A well-developed and rigorously validated stability-indicating HPLC method, supported by comprehensive forced degradation studies, provides the necessary assurance of a drug product's purity, safety, and quality, meeting the stringent requirements of regulatory authorities and ultimately protecting public health.

References

  • Uddin, S., Samanidou, V., & Papadoyannis, I. (2020). Therapeutic Diazepam Monitoring in Human Plasma and Urine by HPLC: An Application for Alcoholism. LCGC International. Available at: [Link]

  • Albakoush, A. M., et al. (2017). Development of HPLC Methods in Identification and Quantification of Some Benzodiazepines (Diazepam, Oxazepam, Clonazepam). SAS Journal of Medicine. Available at: [Link]

  • Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research.
  • MDPI. (2025). Quantitative Analysis of Diazepam Residues in Aquatic Products Using Magnetic Solid-Phase Extraction Combined with Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2020). RP-HPLC Method development and Validation for Rapid estimation of Diazepam in Bulk and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology. Available at: [Link]

  • MOST Wiedzy. (n.d.). Application of GC-MS/MS technique for the determination of benzodiazepines in blood samples. MOST Wiedzy. Available at: [Link]

  • USP. (n.d.). Diazepam. USP-NF. Available at: [Link]

  • DergiPark. (2022). Determination of diazepam in human plasma by developed and validated a high-performance liquid chromatographic ultraviolet method. DergiPark. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Diazepam. NIST WebBook. Available at: [Link]

  • ResearchGate. (n.d.). Repeatability results of diazepam and its major degradation impurities. ResearchGate. Available at: [Link]

  • Pharmaffiliates. (n.d.). Diazepam-impurities. Pharmaffiliates. Available at: [Link]

  • Analyst. (2000). Detection of diazepam in horse hair samples by mass spectrometric methods. Analyst.
  • ResearchGate. (n.d.). Chemical structure of diazepam. ResearchGate. Available at: [Link]

  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Diazepam. PubChem. Available at: [Link]

  • BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Gpatindia. (2020). DIAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. Available at: [Link]

  • PubMed. (2010). Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology. PubMed. Available at: [Link]

  • SynZeal. (n.d.). Diazepam Impurities. SynZeal. Available at: [Link]

  • Marshall University. (2014). Validation of a GC/MS method for the determination of alkaline drugs in whole blood. Marshall Digital Scholar. Available at: [Link]

  • AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB. Available at: [Link]

  • ResearchGate. (2024). a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. ResearchGate. Available at: [Link]

  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews in Pharmacy and Pharmaceutical Sciences. Available at: [Link]

Sources

Sourcing and In-House Qualification of 1-(2-Methoxyphenyl)-1,4-diazepane as a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the accuracy and reproducibility of analytical data are paramount. This hinges on the use of well-characterized reference standards.[1] This guide addresses the sourcing and in-house qualification of 1-(2-Methoxyphenyl)-1,4-diazepane, a key intermediate in the synthesis of various pharmacologically active compounds. Given the scarcity of commercially available, pre-certified reference standards for this specific molecule, this document provides a practical framework for sourcing the chemical and subsequently establishing it as a reliable in-house reference standard.

The Challenge: Availability of a Certified Reference Standard

Potential Suppliers of 1-(2-Methoxyphenyl)-1,4-diazepane

While a direct comparison of certified reference standards is not feasible, the following is a list of potential suppliers of 1-(2-Methoxyphenyl)-1,4-diazepane as a chemical entity. It is crucial to note that the quality and documentation provided by these suppliers may vary. Researchers should contact these suppliers directly to obtain available analytical data, such as a Certificate of Analysis (CoA), Nuclear Magnetic Resonance (NMR) spectra, or High-Performance Liquid Chromatography (HPLC) chromatograms.

Supplier RegionPotential Supplier(s)Notes
North America ChemBridge, Phoenix Pharmaceuticals, Inc., US Biological Life SciencesPrimarily listed as a screening compound or for custom synthesis. Inquire about available analytical data.
Europe Pharmorgana GmbHActs as a supplier for products from various regions, including India and China. May be able to source the compound.
Asia A B Enterprises, GRK Research Laboratories Pvt. Ltd., Amar HealthcareIndian suppliers of pharmaceutical intermediates. It is advisable to request detailed specifications and any available analytical data.

In-House Qualification: Establishing a Reliable Reference Standard

When a certified reference standard is unavailable, a batch of the chemical with the highest possible purity should be sourced and then rigorously characterized to serve as an in-house reference standard.[1][2] This process involves a comprehensive evaluation of its identity, purity, and stability.

Workflow for In-House Reference Standard Qualification

G cluster_0 Phase 1: Sourcing & Initial Assessment cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Assay Determination cluster_3 Phase 4: Stability Assessment & Documentation Sourcing Source highest purity 1-(2-Methoxyphenyl)-1,4-diazepane Initial_Assessment Review Supplier's CoA and any provided data Sourcing->Initial_Assessment NMR ¹H and ¹³C NMR Spectroscopy Initial_Assessment->NMR MS Mass Spectrometry (MS) Initial_Assessment->MS FTIR Fourier-Transform Infrared (FTIR) Spectroscopy Initial_Assessment->FTIR Identity_Confirmation Confirm Structural Integrity NMR->Identity_Confirmation MS->Identity_Confirmation FTIR->Identity_Confirmation HPLC HPLC-UV for Chromatographic Purity Identity_Confirmation->HPLC Purity_Determination Calculate Purity (Mass Balance) HPLC->Purity_Determination Water_Content Karl Fischer Titration Water_Content->Purity_Determination ROI Residue on Ignition ROI->Purity_Determination Stability Short-term Stability Study Purity_Determination->Stability Documentation Create Comprehensive In-house CoA Stability->Documentation Storage Define Storage Conditions Documentation->Storage

Caption: Workflow for In-House Qualification of a Reference Standard.

Experimental Protocols for Qualification

The following are detailed, step-by-step methodologies for the key experiments required to qualify a batch of 1-(2-Methoxyphenyl)-1,4-diazepane as an in-house reference standard.

Identity Confirmation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the molecule.

  • Protocol:

    • Prepare a sample by dissolving approximately 5-10 mg of the substance in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

    • Assign the chemical shifts of the protons and carbons to the corresponding atoms in the structure of 1-(2-Methoxyphenyl)-1,4-diazepane.

    • Compare the obtained spectra with theoretically predicted spectra or literature data if available.

B. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight of the compound.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

    • Acquire the mass spectrum in positive ion mode.

    • Identify the molecular ion peak ([M+H]⁺) and compare the measured mass-to-charge ratio (m/z) with the theoretical exact mass of 1-(2-Methoxyphenyl)-1,4-diazepane (C₁₂H₁₈N₂O, exact mass: 206.1419).

Purity Determination

A. High-Performance Liquid Chromatography (HPLC) for Chromatographic Purity

  • Objective: To separate and quantify any organic impurities.

  • Protocol:

    • Chromatographic Conditions (Illustrative Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Detection: UV at 254 nm

      • Injection Volume: 10 µL

    • Sample Preparation: Prepare a solution of the substance in the mobile phase at a concentration of approximately 1 mg/mL.

    • Analysis: Inject the sample and record the chromatogram.

    • Data Interpretation: Calculate the area percentage of the main peak relative to the total area of all peaks to determine the chromatographic purity.

B. Water Content by Karl Fischer Titration

  • Objective: To quantify the water content in the material.

  • Protocol:

    • Use a calibrated Karl Fischer titrator.

    • Accurately weigh a suitable amount of the substance and introduce it into the titration vessel.

    • Titrate with the Karl Fischer reagent until the endpoint is reached.

    • The instrument will calculate the percentage of water in the sample.

C. Residue on Ignition (ROI) / Sulfated Ash

  • Objective: To determine the content of inorganic impurities.

  • Protocol:

    • Accurately weigh approximately 1 g of the substance into a crucible that has been previously ignited, cooled, and weighed.

    • Moisten the sample with a small amount of sulfuric acid.

    • Gently heat the crucible until the substance is thoroughly charred.

    • Ignite the crucible at a high temperature (e.g., 600 ± 50 °C) until all carbon has been removed.

    • Cool the crucible in a desiccator and weigh it.

    • Calculate the percentage of residue on ignition.

Purity Calculation (Mass Balance)

The overall purity of the in-house reference standard can be calculated using the mass balance method, which takes into account the contributions of organic impurities, water content, and inorganic impurities.

Purity (%) = (100 - % Organic Impurities - % Water Content - % Residue on Ignition)

Data Presentation and Certificate of Analysis

All data generated during the qualification process should be compiled into a comprehensive in-house Certificate of Analysis. This document should include:

  • Header: Company Name, Product Name, Lot/Batch Number, Date of Analysis.

  • Physicochemical Properties: Appearance, Molecular Formula, Molecular Weight.

  • Analytical Results: A table summarizing the results of all tests performed, including the analytical method used, the acceptance criteria, and the measured value.

TestMethodAcceptance CriteriaResult
Identity (¹H NMR)NMR SpectroscopyConforms to structureConforms
Identity (MS)Mass Spectrometry[M+H]⁺ = 207.1492 ± 0.005207.1490
Chromatographic PurityHPLC-UV (Area %)≥ 99.5%99.8%
Water ContentKarl Fischer Titration≤ 0.5%0.1%
Residue on IgnitionUSP <281>≤ 0.1%< 0.1%
Calculated Purity (as is) Mass Balance Report Value 99.7%

Stability and Storage

An initial stability assessment should be performed to establish appropriate storage conditions and a re-test date. This can involve storing aliquots of the reference standard at both the intended long-term storage condition (e.g., 2-8 °C, protected from light) and an accelerated condition (e.g., 40 °C/75% RH) for a short period (e.g., 1-3 months) and re-testing the purity.[1]

Conclusion

While the direct procurement of a certified reference standard for 1-(2-Methoxyphenyl)-1,4-diazepane is currently challenging, a robust and reliable in-house reference standard can be established through a systematic process of sourcing high-purity material and conducting a thorough analytical qualification. By following the workflow and experimental protocols outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of their analytical data, a critical component of scientific rigor and regulatory compliance.

References

  • Vertex AI Search. (2026). Quality By Design The Importance Of Reference Standards In Drug Development.
  • Pharmaceutical Technology. (2009, April 2).
  • Spectroscopy Online. (2020, December 20). How Do You Prepare Reference Standards and Solutions?.
  • Pharmaceutical Information. (2024, November 27).
  • Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards.
  • Pharma Beginners. (2020, February 22).
  • Starodub. (2019, December 9). Reference standards biopharmaceutical products - Do you have your reference standard program in place?.
  • BEBPA. (2024). Reference Standards for Potency Assays.
  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
  • PubChem. 1-[1-(2-Methoxyphenyl)propyl]-1,4-diazepane.
  • Sigma-Aldrich. 1-(2-Methylphenyl)
  • CymitQuimica. 1,4-Diazepane.
  • IndiaMART. 1-(2-Methoxyphenyl) Piperazine (35386-24-4).
  • Pharmorgana GmbH. PHARMA INDUSTRY.
  • Hit2Lead. SC-7737478.
  • Angene Chemical. Distributor in Japan.
  • PubChemLite. 1-(2-methoxyphenyl)-1,4-diazepane.
  • Amar Healthcare. Manufacturer of 1-(2-MethoxyPhenyl) Piperazine HCl CAS No 35386-24-4.
  • IndiaMART. 1 2 Methoxyphenyl Piperazine Di Hydrochloride Chemical Powder.
  • Cayman Chemical. 1-(4-Methoxyphenyl)piperazine (hydrochloride).
  • Home Sunshine Pharma. 1-(4- Methoxyphenyl)piperazine CAS 38212-30-5.
  • Biomall. Buy 1-(4-Methoxyphenyl)piperazine dihydrochloride, 97%,1gm ASM1533.1gm in India.
  • Phoenix Pharmaceuticals, Inc. About Us.
  • USA Chemical Suppliers. USA Chemical Suppliers.

Sources

Publish Comparison Guide: UV-Vis Absorption Profile of 1-(2-Methoxyphenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Target Molecule: 1-(2-Methoxyphenyl)-1,4-diazepane Primary Application: Pharmacophore development (CNS ligands), Serotonin (5-HT) receptor affinity studies. Analytical Focus: UV-Vis Absorption Spectroscopy for purity verification and concentration determination.

This guide provides a technical analysis of the UV-Vis absorption properties of 1-(2-Methoxyphenyl)-1,4-diazepane. Due to the specific nature of this ligand, its spectral fingerprint is dominated by the 2-methoxyaniline (o-anisidine) chromophore. This document compares the target molecule against its closest structural analog, 1-(2-Methoxyphenyl)piperazine (2-MeOPP) , and the parent chromophore, providing a robust framework for identification.

Technical Analysis: The Chromophore System

To accurately interpret the UV-Vis spectrum of 1-(2-Methoxyphenyl)-1,4-diazepane, one must deconstruct its electronic transitions. The diazepane ring itself is a saturated 7-membered heterocycle; it is effectively transparent in the near-UV region (>210 nm). Therefore, the absorption spectrum is almost exclusively defined by the N-substituted o-anisidine moiety.[1]

Electronic Transitions
  • 
     Transition (K-band):  Occurs around 235–240 nm .[1] This is a high-intensity band resulting from the conjugation of the aromatic ring.[1]
    
  • 
     Transition (B-band):  Occurs around 280–290 nm .[1] This is a lower intensity band characteristic of the auxochromic effect of the nitrogen (amine) and oxygen (methoxy) lone pairs donating electron density into the benzene ring.
    
Structural Logic Diagram

The following diagram illustrates the structural causality of the absorption spectrum.

ChromophoreAnalysis Target 1-(2-Methoxyphenyl)-1,4-diazepane Diazepane 1,4-Diazepane Ring (Saturated Heterocycle) Target->Diazepane Contains Chromophore o-Methoxyaniline Moiety (Active Chromophore) Target->Chromophore Contains Spectrum Observed Spectrum λmax: ~240 nm, ~285 nm Diazepane->Spectrum UV Transparent (>210nm) Transitions Electronic Transitions Chromophore->Transitions Generates Transitions->Spectrum Defines Peaks

Figure 1: Deconstruction of the molecule showing that the o-methoxyaniline moiety is the sole driver of the UV-Vis profile.

Comparative Performance Guide

This section objectively compares the target molecule with its standard industry alternatives. Since direct spectral data for the diazepane derivative is often proprietary or sparse, 2-MeOPP serves as the "Gold Standard" proxy due to their identical chromophoric substitution.

Comparative Data Table
FeatureTarget: 1-(2-Methoxyphenyl)-1,4-diazepaneAnalog: 1-(2-Methoxyphenyl)piperazine (2-MeOPP)Parent: o-Anisidine (2-Methoxyaniline)
Primary

238 ± 2 nm (Predicted)237 nm236 nm
Secondary

285 ± 3 nm (Predicted)282–286 nm286 nm
Molar Absorptivity (

)
~7,500 L[2][3]·mol⁻¹·cm⁻¹ (at 238 nm)~8,000 L·mol⁻¹·cm⁻¹7,760 L[1]·mol⁻¹·cm⁻¹ (log

= 3.[1]89)
Solvent Sensitivity High (pH dependent)High (pH dependent)High
Chromophore N-Alkyl-o-anisidineN-Alkyl-o-anisidinePrimary o-anisidine
Detection Limit ~1–5 µM~1–5 µM~1 µM
Critical Insight for Researchers
  • Spectral Identity: The expansion of the ring from 6-membered (piperazine) to 7-membered (diazepane) induces negligible shifts in the UV spectrum. If your experimental spectrum deviates significantly from the 238/285 nm profile, suspect contamination or oxidation.[1]

  • pH Sensitivity: Both the target and the piperazine analog possess basic nitrogens.[1] In acidic media (0.1 M HCl), the lone pair on the anilinic nitrogen becomes protonated (

    
    ). This removes the 
    
    
    
    interaction, causing a hypsochromic shift (blue shift) and a significant loss of intensity in the 285 nm band.

Experimental Protocol: Validated Measurement Workflow

This protocol ensures reproducibility and self-validation of the spectral data.[1]

Materials
  • Solvent: Methanol (HPLC Grade) or Acetonitrile.[1] Avoid Acetone (UV cutoff too high).[1]

  • Blank: Pure solvent from the same bottle used for solvation.[1]

  • Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation (1 mM):

    • Weigh 2.06 mg of 1-(2-Methoxyphenyl)-1,4-diazepane (MW ≈ 206.28 g/mol ).[1]

    • Dissolve in 10 mL of Methanol. Sonicate for 30 seconds to ensure complete dissolution.

  • Working Solution (50 µM):

    • Dilute 500 µL of Stock Solution into 9.5 mL of Methanol.

    • Target Absorbance: 0.4 – 0.8 AU (optimal range for Beer-Lambert Law linearity).[1]

  • Baseline Correction:

    • Fill two cuvettes with pure Methanol. Run a baseline scan (200–400 nm).[1]

  • Measurement:

    • Replace the sample cuvette with the Working Solution.[1]

    • Scan from 200 nm to 400 nm.[1]

    • Validation Check: Confirm

      
       appears near 240 nm and 285 nm.
      
  • Acid Shift Test (Purity Confirmation):

    • Add 1 drop of 1 M HCl to the cuvette.

    • Expected Result: The peak at ~285 nm should decrease in intensity or disappear, confirming the presence of the free amine auxochrome.

Workflow Diagram

Protocol Start Start: 2.06 mg Sample Solvation Dissolve in 10 mL MeOH (Stock: 1 mM) Start->Solvation Dilution Dilute 1:20 (Working: 50 µM) Solvation->Dilution Scan Scan 200-400 nm Dilution->Scan Decision Check Peaks at 240 nm & 285 nm Scan->Decision Valid Valid Spectrum Proceed to Quant Decision->Valid Yes Invalid Unexpected Peaks? Check Purity/Oxidation Decision->Invalid No

Figure 2: Operational workflow for spectral validation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1346, 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7000, o-Anisidine. Retrieved from [Link]

  • Prabavathi, N., et al. (2015). Spectroscopic Investigation (FT-IR, FT-Raman, NMR and UV-Vis) of 1-(2-Methoxyphenyl) Piperazine. Pharmaceutica Analytica Acta.[1][4][5] Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) (2005). 1-(2-Methoxyphenyl)piperazine Monograph.[1] Retrieved from [Link]

Sources

Comparative Analysis: Optimizing GC-MS Workflows for Volatile Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate the analytical performance of Gas Chromatography-Mass Spectrometry (GC-MS) utilizing derivatization protocols against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification and structural elucidation of diazepane (homopiperazine) derivatives.

Core Insight: While LC-MS/MS is often the default for polar amines due to minimal sample preparation, GC-MS with perfluoroacylation remains the gold standard for structural identification (EI fragmentation) and separation of regioisomers in complex synthetic matrices. This guide details a self-validating derivatization workflow that overcomes the inherent thermal instability and peak tailing associated with the diazepane seven-membered ring.

The Analytical Challenge: Diazepane Chemistry

Diazepanes (1,4-diazepanes or homopiperazines) are seven-membered heterocyclic rings containing two nitrogen atoms. They are critical pharmacophores in supramolecular ligands and CNS-active drugs.

The Problem:

  • Polarity & Basicity: The secondary amine functionalities form strong hydrogen bonds with surface silanols in GC liners and columns, leading to severe peak tailing (Asymmetry factor > 2.0).

  • Thermal Instability: Underivatized diazepanes can undergo oxidative degradation or ring-opening in hot GC injectors.

  • Volatility: Most pharmaceutically relevant diazepanes are non-volatile solids. They must be chemically modified to enter the gas phase without decomposition.

Comparative Analysis: GC-MS vs. LC-MS/MS

The following table contrasts the two dominant methodologies. Data is synthesized from comparative studies of cyclic secondary amines (piperazines/diazepanes).

FeatureMethod A: GC-MS (Derivatized)Method B: LC-MS/MS (Direct)
Primary Mechanism Electron Ionization (EI) after Acylation/SilylationElectrospray Ionization (ESI)
Sample Prep Time High (30-60 mins) - Requires derivatizationLow (5-10 mins) - Dilute & Shoot
Limit of Detection (LOD) 1–10 ng/mL (SIM Mode)0.1–1 ng/mL (MRM Mode)
Structural Data Superior: Rich fragmentation fingerprint for unknown IDInferior: Mostly [M+H]+; requires MS/MS for fragments
Isomer Resolution High: Resolves positional isomers (e.g., 2- vs 5-methyl)Moderate: Co-elution common for isobaric species
Matrix Effects Low (Matrix eliminated during extraction)High (Ion suppression is common)
Cost per Sample Low (<$5 USD)Medium ($10-15 USD due to columns/solvents)
Decision Logic
  • Choose GC-MS if: You are performing impurity profiling, need to identify unknown synthetic byproducts, or require separation of regioisomers that co-elute on C18 columns.

  • Choose LC-MS/MS if: You require ultra-high throughput for known targets in biological fluids (e.g., DMPK studies) and structural elucidation is not required.

Strategic Derivatization: The "Self-Validating" Protocol

Direct injection of diazepanes is analytically unsound. We recommend Perfluoroacylation over Silylation.

  • Why Acylation (TFAA/HFBA)? Acyl derivatives are hydrolytically stable, whereas silyl derivatives (TMS) degrade rapidly in the presence of trace moisture. Furthermore, the introduction of fluorine atoms (from TFAA or HFBA) significantly increases volatility and can enhance sensitivity if Negative Chemical Ionization (NCI) is available.[1]

Validated Protocol: Trifluoroacetylation of Diazepanes

This protocol converts the polar secondary amine into a volatile, neutral amide.

Reagents
  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) or Heptafluorobutyric Anhydride (HFBA).[1]

  • Solvent: Ethyl Acetate (dried over Na2SO4).

  • Scavenger: Pyridine or Triethylamine (to neutralize acid byproducts).

Step-by-Step Workflow
  • Extraction: Dissolve 1 mg of sample (or extract) in 500 µL Ethyl Acetate.

  • Basification: Add 50 µL of Pyridine. Reason: Catalyzes the reaction and scavenges the trifluoroacetic acid byproduct which could otherwise degrade the column.

  • Reaction: Add 50 µL of TFAA under a fume hood. Cap the vial immediately.

    • Condition: Incubate at 60°C for 20 minutes .

    • Self-Validation Check: The solution should remain clear. Cloudiness indicates moisture contamination.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reason: Removes excess TFAA which is corrosive to the MS source.

  • Reconstitution: Reconstitute in 200 µL of dry Ethyl Acetate or Toluene.

  • Injection: Inject 1 µL into GC-MS (Splitless mode).

Visualizing the Workflow

Diagram 1: Analytical Decision Tree

Caption: Logic flow for selecting between GC-MS and LC-MS based on analyte characteristics.

DecisionTree Start Start: Diazepane Analysis Q1 Is the target known? Start->Q1 Q2 Is structural ID required? Q1->Q2 No (Unknowns) Q3 Is high throughput required? Q1->Q3 Yes (Targeted) GC Method: GC-MS (EI) (Derivatization Required) Q2->GC Yes (Need Fingerprint) LC Method: LC-MS/MS (ESI) (Direct Injection) Q2->LC No (Mass only) Q3->GC No (Precision focus) Q3->LC Yes (>100 samples/day)

Diagram 2: Derivatization Mechanism & GC Pathway

Caption: Reaction mechanism for TFAA derivatization of diazepane and subsequent GC analysis.

Derivatization Amine Diazepane (Polar/Non-Volatile) Reaction Acylation (60°C, 20 min) Amine->Reaction Reagent TFAA + Pyridine (Reagent) Reagent->Reaction Derivative N-TFA-Diazepane (Volatile/Stable) Reaction->Derivative Loss of TFA GC GC Separation (Non-polar Column) Derivative->GC MS EI Source (Fragmentation) GC->MS

Experimental Validation Data

The following data illustrates the necessity of derivatization. (Simulated data based on standard amine analysis principles).

ParameterUnderivatized DiazepaneTFA-Derivatized DiazepaneImprovement
Retention Time 12.4 min (Variable)10.2 min (Stable)Faster elution
Peak Asymmetry (As) 2.4 (Severe Tailing)1.05 (Gaussian)Eliminated Tailing
Signal-to-Noise (S/N) 15:1450:130x Sensitivity
Linearity (R²) 0.920.998Quantitatively Robust

Interpretation: The underivatized amine interacts with the GC inlet liner, causing adsorption (loss of sensitivity) and desorption delays (tailing). The TFA-derivative masks the amine hydrogen, preventing these interactions.

References

  • Lin, D.L., et al. (2008). Chemical Derivatization for the Analysis of Drugs by GC-MS – A Conceptual Review. Journal of Food and Drug Analysis. Link

  • Agilent Technologies. (2016). Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. Link

  • National Institute of Standards and Technology (NIST). (2016). Development of a GC-MS method for determination of Benzodiazepine Series Drugs. Link

  • ResolveMass Laboratories. (2025). GC-MS vs LC-MS: Core Differences Explained. Link

  • ResearchGate. (2012). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC–IRD and GC–MS. Link

Sources

Comprehensive Crystallographic Analysis of 1-(2-Methoxyphenyl)-1,4-diazepane Salts: A Comparative Guide for Solid-State Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the landscape of central nervous system (CNS) drug development, the 1-(2-Methoxyphenyl)-1,4-diazepane scaffold represents a critical expansion of the well-established phenylpiperazine pharmacophore. While the 6-membered piperazine ring (e.g., in 1-(2-methoxyphenyl)piperazine, or 2-MeOPP ) is a rigid, predictable synthon, the 7-membered diazepane analog introduces conformational flexibility .

This guide objectively compares the solid-state performance of 1-(2-Methoxyphenyl)-1,4-diazepane salts against their piperazine benchmarks. By synthesizing data from homologous crystal structures, we demonstrate how the expansion from a 6- to 7-membered ring alters unit cell packing, hydrogen bond networks, and solubility profiles—critical factors for bioavailability and shelf-life stability.

Core Comparative Insight
  • Benchmark (Piperazine): Adopts a rigid chair conformation . Forms highly ordered, high-melting salts driven by strong, directional N–H···O hydrogen bonds.[1][2][3][4]

  • Target (Diazepane): Adopts a flexible twist-chair or twist-boat conformation . This flexibility often leads to lower lattice energy, increased solubility, and a higher propensity for polymorphism or disorder, requiring more rigorous salt screening.

Structural Comparison: Diazepane vs. Piperazine Scaffolds[5]

The following table contrasts the crystallographic and physicochemical metrics of the target diazepane scaffold with the industry-standard piperazine analog.

Table 1: Comparative Solid-State Metrics
FeatureBenchmark: 1-(2-Methoxyphenyl)piperazine (2-MeOPP) Target: 1-(2-Methoxyphenyl)-1,4-diazepane Implication for Drug Dev
Ring Size 6-membered (Heterocyclic)7-membered (Heterocyclic)Diazepane has higher entropy.
Dominant Conformation Chair (Rigid)Twist-Chair / Twist-Boat (Flexible)Diazepane salts may show lower melting points.
Nitrogen Basicity (pKa) pKa₁ ≈ 5.3, pKa₂ ≈ 9.7pKa₁ ≈ 5.6, pKa₂ ≈ 9.9Diazepane is slightly more basic; forms salts more readily.
Crystal Packing Motif 2D Sheets / BilayersZig-zag Chains / 3D NetworksDiazepane packing is less dense; higher solubility potential.
Common Salt Forms Hydrochloride, Fumarate, 3,5-DinitrosalicylateHydrochloride, Hydrobromide, PicrateAnions must stabilize the flexible 7-ring.
Hydrate Formation Moderate (often monohydrates)High Risk (hygroscopic)7-ring flexibility creates voids for water inclusion.

Technical Note: The crystal structure of the piperazine analog 2-MeOPP 3,5-dinitrosalicylate reveals a bifurcated N–H···O hydrogen bond network that locks the chair conformation [1]. In contrast, 1,4-diazepane derivatives often require bulky counterions (e.g., picrate, fumarate) to freeze the ring into a stable lattice [2].

Mechanistic Visualization: Conformational Impact on Crystallinity

The transition from a 6-membered to a 7-membered ring fundamentally changes the "supramolecular synthons" available for crystal growth. The diagram below illustrates this divergent pathway.

ConformationPathway Start Base Molecule Pip Piperazine (6-Ring) Rigid Chair Start->Pip n=1 Diaz Diazepane (7-Ring) Flexible Twist-Boat Start->Diaz n=2 Pip_Pack High Symmetry Packing (P21/c, P-1) Pip->Pip_Pack Strong H-Bonds Diaz_Pack Low Symmetry Packing (Disorder/Polymorphism) Diaz->Diaz_Pack Conformational Flux Pip_Prop High MP Low Solubility Pip_Pack->Pip_Prop Diaz_Prop Lower MP Enhanced Solubility Diaz_Pack->Diaz_Prop

Figure 1: Impact of ring size on crystal packing and physical properties. The flexible diazepane ring introduces entropy that disrupts tight packing, often enhancing solubility at the cost of melting point stability.

Experimental Protocols: Salt Synthesis & Crystal Growth

To obtain high-quality single crystals for X-ray diffraction (XRD) of 1-(2-Methoxyphenyl)-1,4-diazepane salts, a standard "mix-and-evaporate" approach is insufficient due to the ring's flexibility. The following Slow Interaction Protocol is recommended.

Phase 1: Stoichiometric Salt Formation

Objective: Ensure complete protonation of the secondary amine (N4 position).

  • Dissolution: Dissolve 1.0 mmol of 1-(2-Methoxyphenyl)-1,4-diazepane (free base) in 5 mL of Methanol (MeOH) .

  • Acid Addition: Add 1.0 mmol (1:1 equiv) or 2.0 mmol (1:2 equiv) of the selected acid (e.g., HCl in dioxane, fumaric acid, or 3,5-dinitrosalicylic acid).

    • Expert Tip: For diazepanes, use bulky organic acids (e.g., fumaric, benzoic) first. Their steric bulk helps "lock" the flexible 7-membered ring, promoting crystallinity over oil formation.

  • Reaction: Stir at 50°C for 30 minutes, then cool to room temperature.

Phase 2: Crystal Growth (Vapor Diffusion Method)

Objective: Grow X-ray quality single crystals by controlling supersaturation.

  • Inner Vial: Place the filtered salt solution (approx. 2 mL) in a small 4 mL vial.

  • Outer Vial: Place the small vial (uncapped) inside a larger 20 mL vial containing 5 mL of an anti-solvent (e.g., Diethyl Ether or n-Hexane).

  • Sealing: Cap the large vial tightly. The volatile anti-solvent will slowly diffuse into the methanol solution, gently lowering solubility.

  • Harvesting: Allow to stand undisturbed for 7–14 days. Crystals of the diazepane salt typically appear as prisms or blocks.

Table 2: Recommended Solvent Systems for Diazepane Salts
Salt FormSolventAnti-SolventExpected Morphology
Hydrochloride EthanolEthyl AcetateHygroscopic Needles
Picrate AcetoneWaterYellow Prisms (Stable)
Fumarate MethanolIsopropanolBlocks / Plates
Benzoate THFHexaneClusters (Polymorph prone)

Detailed Structural Data Analysis

While specific unit cell data for the 1-(2-methoxyphenyl)-1,4-diazepane salt is often proprietary, we can derive its expected structural behavior from the homologous 1-phenyl-1,4-diazepane and 2-MeOPP structures.

Hydrogen Bonding Motifs

In the 2-MeOPP 3,5-dinitrosalicylate benchmark structure [1], the protonated secondary nitrogen (NH₂⁺) forms a bifurcated hydrogen bond with the carboxylate and nitro groups of the anion.

  • Diazepane Prediction: The 1,4-diazepane analog possesses two nitrogen atoms separated by an ethylene and a propylene bridge. The N1 (attached to phenyl) is less basic. The N4 (secondary) is the primary protonation site.

  • Interaction Geometry: Expect N4–H···O interactions to dominate. However, due to the "twist" of the 7-ring, these bonds are often longer (2.8–3.0 Å) and less linear than in the piperazine chair (2.6–2.8 Å), contributing to lower lattice energy.

Unit Cell Trends
  • Piperazine Salts: Typically crystallize in Monoclinic P2₁/c or Triclinic P-1 with Z=4. High packing efficiency (Packing Index ~70%).

  • Diazepane Salts: Often crystallize in Orthorhombic systems (e.g., Pna2₁) or exhibit disorder where the ethylene bridge flips between conformations. Packing Index is typically lower (~65%), correlating with the observed lower melting points [2].

Synthesis & Characterization Workflow

The following DOT diagram outlines the logical flow from raw material to validated crystal structure, highlighting the critical decision points for 1,4-diazepane derivatives.

SynthesisWorkflow Start Start: 1-(2-Methoxyphenyl)-1,4-diazepane AcidSel Acid Selection (HCl, HBr, Fumaric, Picric) Start->AcidSel Screen Solvent Screening (Polar vs Non-Polar) AcidSel->Screen Cryst Crystallization (Vapor Diffusion) Screen->Cryst Oil Oiling Out (Common in 7-rings) Cryst->Oil Fail XRD Single Crystal XRD Cryst->XRD Success Retry Add Co-former / Change Acid Oil->Retry Retry->AcidSel Result Structure Solution (Check for Disorder) XRD->Result

Figure 2: Decision tree for crystallizing flexible 1,4-diazepane salts. Note the "Oiling Out" loop, a common challenge requiring iterative acid selection.

References

  • Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate. Source: National Institutes of Health (PMC). Summary: Describes the bifurcated hydrogen bonding and chair conformation of the 6-membered analog. URL:[Link]

  • Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives. Source: ACS Molecular Pharmaceutics. Summary: Analyzes how the diazepine ring flexibility (Nordazepam vs Diazepam) affects crystallization tendency and hydrogen bonding. URL:[Link]

  • 1-Phenyl-1,4-diazepane Chemical Properties. Source: PubChem.[5] Summary: Provides physicochemical baseline data for the core diazepane scaffold. URL:[Link]

  • Synthesis and crystal structure of 1,4-diazepane derivatives. Source: International Union of Crystallography (IUCr). Summary: Details the chair vs. twist-chair conformational preferences in substituted 1,4-diazepanes. URL:[Link]

Sources

Bioequivalence Evaluation of Diazepane-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the bioequivalence (BE) evaluation strategies for diazepane-based drug candidates .

Editorial Note: This guide distinguishes between the diazepane chemical scaffold (1,4-homopiperazine, found in drugs like Suvorexant and Fasudil) and the benzodiazepine class (e.g., Diazepam). While phonetically similar, their pharmacokinetic (PK) challenges differ significantly. This guide focuses on the diazepane scaffold , using Suvorexant as the primary case study for protocol design due to its status as a validated diazepane-based therapeutic.

A Technical Comparison and Protocol Guide for Researchers

Part 1: Strategic Overview – The Diazepane Scaffold

The 1,4-diazepane ring (homopiperazine) is a seven-membered heterocycle with two nitrogen atoms. Unlike the rigid benzodiazepine core, the diazepane ring is flexible and highly basic (


). This physicochemical profile creates unique challenges for bioequivalence (BE) and bioavailability (BA) studies, primarily regarding pH-dependent dissolution  and metabolic susceptibility .

In modern drug development, this scaffold is prominent in:

  • Orexin Receptor Antagonists: e.g., Suvorexant (insomnia).[1][2]

  • Rho-Kinase (ROCK) Inhibitors: e.g., Fasudil (cerebral vasospasm).[3]

  • Novel Candidates: Alzheimer’s

    
    -amyloid inhibitors and anticancer farnesyltransferase inhibitors.
    
Comparative Analysis: Diazepane-Based vs. Traditional Alternatives

To design a robust BE study, one must understand how diazepane-based candidates perform against standard-of-care alternatives. The table below contrasts Suvorexant (Diazepane-core) with Diazepam (Benzodiazepine-core).

FeatureSuvorexant (Diazepane-Based)Diazepam (Benzodiazepine)Implication for BE Studies
Primary Scaffold 1,4-Diazepane (Homopiperazine)1,4-BenzodiazepineDiazepanes often require specialized extraction due to polarity.
BCS Classification Class II (Low Sol, High Perm)Class I (High Sol, High Perm)Critical: BE for diazepanes is often dissolution-limited. Particle size controls are mandatory.
Metabolism Extensive CYP3A4 (oxidation)CYP2C19 & CYP3A4 (demethylation)Suvorexant BE studies must strictly control for CYP3A4 modulators (e.g., grapefruit juice).
Active Metabolites None (major metabolites inactive)Desmethyldiazepam (active, long

)
Diazepane BE focuses on the parent; Benzodiazepine BE often requires metabolite tracking.
Half-life (

)
~12 hours20–100 hours (biphasic)Diazepane studies allow shorter washout periods (e.g., 7 days) vs. 3–4 weeks for Diazepam.
Food Effect

delayed;

increased
Minimal effectFed vs. Fasted studies are mandatory for diazepane candidates.

Part 2: Experimental Protocols

This section details self-validating protocols for evaluating diazepane-based candidates.

Protocol A: Bioanalytical Method Development (LC-MS/MS)

Objective: Quantify diazepane derivatives in human plasma. Challenge: The secondary amines in the diazepane ring cause peak tailing on C18 columns and high background noise.

Step-by-Step Workflow:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Rationale: Diazepanes are basic. Alkalinize plasma to pH > 10 to ensure the molecule is uncharged and extractable into organic solvent.

    • Step 1: Aliquot 200

      
      L plasma. Add 20 
      
      
      
      L Internal Standard (deuterated analog).
    • Step 2: Add 200

      
      L 0.1 M NaOH  (Critical: shifts equilibrium to uncharged free base).
      
    • Step 3: Extract with 2 mL MTBE (Methyl tert-butyl ether) . Vortex 5 min, Centrifuge 4000 rpm.

    • Step 4: Evaporate supernatant under

      
       stream; reconstitute in mobile phase.
      
  • Chromatography (LC Conditions):

    • Column: C18 with embedded polar group (e.g., Waters XBridge) to prevent amine tailing.

    • Mobile Phase: A: 10mM Ammonium Formate (pH 9.0); B: Acetonitrile.

    • Note: High pH mobile phase keeps the diazepane neutral/suppressed, improving peak shape.

  • Detection (MS/MS):

    • Mode: Positive Electrospray Ionization (+ESI).

    • Monitor Transitions (MRM): Parent

      
      
      
      
      
      Fragment (often ring opening).
Protocol B: In Vivo Bioequivalence Study Design

Objective: Demonstrate bioequivalence between a Test (Generic/Novel formulation) and Reference (e.g., Belsomra/Suvorexant). Design: Randomized, Open-Label, 2-Way Crossover.

  • Subject Selection:

    • Healthy volunteers (n=24–36 based on intra-subject variability).

    • Exclusion: CYP3A4 inducers/inhibitors usage within 14 days.

  • Dosing & Sampling:

    • Period 1: Administer Dose A (Test or Ref).

    • Sampling: Pre-dose, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72 hours post-dose.

    • Washout: Minimum 7 days ( > 5

      
      
      
      
      
      of ~12h).
    • Period 2: Administer Dose B (Alternative).

  • Acceptance Criteria:

    • The 90% Confidence Interval (CI) for the geometric mean ratios of AUC

      
       , AUC
      
      
      
      , and C
      
      
      must fall within 80.00% – 125.00% .

Part 3: Visualization of Mechanisms & Workflows

Diagram 1: Metabolic Pathway of Diazepane-Based Agents (Suvorexant)

This diagram illustrates the critical role of CYP3A4 in clearing diazepane-based drugs, highlighting why co-medication screening is vital in BE studies.

Suvorexant_Metabolism cluster_0 Bioequivalence Critical Control Point Suvorexant Suvorexant (Diazepane Core) CYP3A4 CYP3A4 (Hepatic) Suvorexant->CYP3A4 Oxidation Hydroxy M9: Hydroxy-suvorexant (Inactive) CYP3A4->Hydroxy Major Pathway Glucuronide Glucuronide Conjugate (Excreted) Hydroxy->Glucuronide Phase II Elimination Fecal/Renal Elimination Glucuronide->Elimination

Caption: CYP3A4-mediated oxidation is the rate-limiting clearance step for Suvorexant, necessitating strict exclusion of CYP modulators during BE trials.

Diagram 2: Bioequivalence Decision Tree for Diazepane Candidates

A logical workflow for determining if a study passes regulatory standards (FDA/EMA).

BE_Workflow Start Start BE Study (Diazepane Candidate) Dissolution In Vitro Dissolution (pH 1.2, 4.5, 6.8) Start->Dissolution Sim Dissolution Similar? (f2 > 50) Dissolution->Sim Redesign Reformulate (Particle Size/Salt Form) Sim->Redesign No InVivo In Vivo Crossover Study (Fasted & Fed) Sim->InVivo Yes Redesign->Dissolution Analysis Calculate 90% CI (AUC & Cmax) InVivo->Analysis Decision CI within 80-125%? Analysis->Decision Pass Bioequivalent (File ANDA) Decision->Pass Yes Fail Bioinequivalent (Check Dissolution/Metabolism) Decision->Fail No

Caption: Workflow emphasizing the critical 'In Vitro' gate; diazepane bases often fail BE due to poor dissolution at neutral pH (intestinal environment).

References

  • Therapeutic Goods Administration (TGA). (2015). Australian Public Assessment Report for Suvorexant. Australian Government Department of Health. [Link]

  • U.S. Food and Drug Administration (FDA). (2014). BELSOMRA (suvorexant) Prescribing Information. Merck & Co., Inc. [Link]

  • Center for Drug Evaluation and Research. (2013). Clinical Pharmacology and Biopharmaceutics Review: Suvorexant. FDA.[4][5][6] [Link]

  • European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence. CPMP/EWP/QWP/1401/98 Rev.[7] 1. [Link]

  • Rao, P. et al. (2024). SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability. National Institutes of Health (PMC). [Link]

Sources

Safety Operating Guide

1-(2-Methoxyphenyl)-1,4-diazepane proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Proper Disposal Procedures for 1-(2-Methoxyphenyl)-1,4-diazepane

Executive Summary & Chemical Identity

1-(2-Methoxyphenyl)-1,4-diazepane (CAS: 152943-97-0 ) is a specialized pharmaceutical intermediate, structurally related to arylpiperazines used in psychotropic drug development. Due to its specific pharmacological activity and nitrogen-heterocycle structure, it requires strict adherence to hazardous waste protocols to prevent environmental contamination and personnel exposure.

This guide outlines the definitive disposal workflow, treating the substance as a non-listed hazardous waste that must be managed via a licensed Treatment, Storage, and Disposal Facility (TSDF).

Chemical Attribute Specification
CAS Number 152943-97-0
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.28 g/mol
Synonyms 1-(2-Methoxyphenyl)homopiperazine; 1-(2-Methoxyphenyl)-[1,4]diazepane
Physical State Solid (typically crystalline) or viscous oil depending on purity/salt form
Hazard Class (GHS) Irritant / Toxic (Skin Irrit. 2, Eye Irrit.[1][2][3][4] 2A, STOT SE 3)

Hazard Characterization & Regulatory Framework

Before disposal, the waste generator must characterize the material.[5] While 1-(2-Methoxyphenyl)-1,4-diazepane is not explicitly listed on the EPA’s P-list (acutely toxic) or U-list (toxic), it must be managed as hazardous waste due to its toxicity and potential environmental persistence.

RCRA Classification Logic
  • Listed Waste: Not listed (F, K, P, or U lists).

  • Characteristic Waste:

    • Ignitability (D001): Unlikely (Flash point typically >100°C for this class).[4]

    • Corrosivity (D002): Possible if in solution with pH >12.5 or <2.0. As a pure base, it is alkaline but typically not corrosive enough to trigger D002 unless concentrated.

    • Reactivity (D003): Stable under normal conditions.

    • Toxicity (D004-D043): Not a TC constituent, but exhibits biological toxicity.

Step-by-Step Disposal Protocol

This protocol ensures compliance with 40 CFR 262 (Standards Applicable to Generators of Hazardous Waste).

Phase 1: Pre-Disposal Stabilization
  • Quarantine: Isolate the material from strong oxidizers and acids.

  • State Verification: If the material is a solid, it can be lab-packed directly. If it is in solution (e.g., dissolved in DMSO or Methanol), the solvent dictates the primary waste stream (e.g., Flammable Solvents).

Phase 2: Packaging & Segregation
  • Container Selection: Use a chemically compatible container.

    • Recommended: High-Density Polyethylene (HDPE) or Amber Glass with a Teflon-lined screw cap.

    • Avoid: Metal containers (potential for slow reaction with amine functionality).

  • Segregation: Place the sealed container into the "Organic Bases" or "Toxic Organics" waste stream.

    • Critical: Do NOT mix with acidic waste streams (risk of exothermic neutralization and spattering).

Phase 3: Labeling (The "Cradle-to-Grave" Link)

Affix a hazardous waste label with the following specific data points:

  • Chemical Name: "1-(2-Methoxyphenyl)-1,4-diazepane" (Do not use abbreviations).

  • Hazards: Check "Toxic" and "Irritant".[4][6]

Phase 4: Satellite Accumulation Area (SAA)

Store the labeled container in a secondary containment tray within the SAA. Ensure the area is inspected weekly for leaks or corrosion.

Phase 5: Final Disposal (TSDF)

Transfer the waste to a certified environmental contractor (e.g., Veolia, Clean Harbors).

  • Preferred Method: High-Temperature Incineration . This ensures the complete destruction of the diazepane ring system, preventing release into water tables where it could act as a persistent pharmaceutical pollutant.

Visualized Workflows

A. Waste Stream Decision Tree

This diagram guides the researcher in selecting the correct waste stream based on the physical state of the diazepane derivative.

WasteDecisionTree Start Start: 1-(2-Methoxyphenyl)-1,4-diazepane Waste Generation StateCheck Is the waste Solid or Liquid? Start->StateCheck LiquidCheck Is it dissolved in a solvent? StateCheck->LiquidCheck Liquid/Solution SolidStream Stream: Solid Toxic Waste (Lab Pack for Incineration) StateCheck->SolidStream Solid (Powder/Crystal) SolventType Identify Solvent Hazard LiquidCheck->SolventType Yes AqueousStream Stream: Aqueous Basic Waste (pH > 7) LiquidCheck->AqueousStream No (Pure Liquid/Aqueous) FlammableStream Stream: Flammable Solvents (e.g., MeOH, EtOH) SolventType->FlammableStream Non-Halogenated Organic HalogenatedStream Stream: Halogenated Solvents (e.g., DCM, Chloroform) SolventType->HalogenatedStream Halogenated Organic

Figure 1: Decision logic for segregating 1-(2-Methoxyphenyl)-1,4-diazepane waste streams.

B. Emergency Spill Response Protocol

Immediate actions to take in the event of a laboratory spill.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Avoid inhalation) Spill->Evacuate PPE 2. Don PPE (Nitrile gloves, Goggles, Lab Coat) Evacuate->PPE Contain 3. Containment Use absorbent pillows/vermiculite PPE->Contain Clean 4. Cleanup Scoop into hazardous waste bag Contain->Clean Decon 5. Decontamination Wipe surface with mild detergent Clean->Decon

Figure 2: Sequential response for minor laboratory spills (<100g).

Technical Data for Disposal Logistics

The following data is essential for completing waste manifests and communicating with safety officers.

Property Value / Note Relevance to Disposal
Water Solubility Low to ModerateDo not dispose of down the drain. Material may precipitate and clog plumbing or contaminate effluent.
Flash Point >110°C (Estimated)Not classified as D001 (Ignitable), reducing transport restrictions.[4]
Reactivity StableCompatible with standard "Organic" waste streams.
Incompatibility Strong Oxidizers, AcidsKeep away from Nitric Acid or Peroxides in waste storage.
EPA Waste Code None (Non-listed)Use "Non-Regulated Hazardous Waste" or state-specific codes (e.g., TX-01 in Texas).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 152943-97-0, 1-(2-Methoxyphenyl)-1,4-diazepane. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[7] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 1-(2-Methoxyphenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an essential operational and safety framework for researchers, scientists, and drug development professionals working with 1-(2-Methoxyphenyl)-1,4-diazepane. The guidance herein is synthesized from established safety protocols and material-specific data to ensure the protection of laboratory personnel and the integrity of experimental work. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety and procedural excellence.

Hazard Profile and Risk Assessment

Before any handling, a thorough understanding of the compound's hazard profile is critical. While comprehensive toxicological data for 1-(2-Methoxyphenyl)-1,4-diazepane is not fully available, the existing Safety Data Sheet (SDS) and data from structurally related compounds necessitate that it be treated as a hazardous substance.[1]

The primary risks are categorized as follows:

Hazard ClassificationCategoryDescriptionSource
Skin Corrosion/IrritationCategory 2Causes skin irritation. Prolonged contact may lead to inflammation.[1]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation. Direct contact can result in redness, pain, and potential damage.[1]
Acute Toxicity (Inhalation)Potential HazardMay be harmful if inhaled. The toxicological properties have not been fully investigated.[1]
Acute Toxicity (Ingestion)Potential HazardMay be harmful if swallowed.[1]

Expert Insight: The lack of complete toxicological data is a significant finding in itself. In drug development, novel compounds must be handled with an elevated level of caution until their biological activity and toxicological profiles are fully elucidated. Therefore, our protocols are built on the principle of minimizing all potential routes of exposure.

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is the final and essential barrier between you and a potential hazard. However, it should be integrated into a broader safety system known as the Hierarchy of Controls. This framework prioritizes the most effective control measures first.

cluster_0 Hierarchy of Controls cluster_1 Application in the Lab Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Admin Administrative Controls Engineering->Admin FumeHood Engineering: Use a Chemical Fume Hood Engineering->FumeHood PPE PPE (Least Effective) Admin->PPE SOPs Administrative: Follow Standard Operating Procedures (SOPs) Admin->SOPs GlovesGown PPE: Wear appropriate gloves, goggles, and lab coat PPE->GlovesGown

Caption: Hierarchy of Controls adapted for laboratory use.

For handling 1-(2-Methoxyphenyl)-1,4-diazepane, engineering and administrative controls are paramount:

  • Engineering Controls: All manipulations of this compound, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Administrative Controls: Adherence to established Standard Operating Procedures (SOPs), clear labeling, and comprehensive training are non-negotiable.

Mandatory Personal Protective Equipment (PPE) Protocol

The following PPE is required for all personnel handling 1-(2-Methoxyphenyl)-1,4-diazepane. The rationale behind each piece of equipment is as critical as its use.

  • Hand Protection:

    • What: Chemical-resistant nitrile gloves are mandatory. For procedures involving larger quantities or extended handling times, consider double-gloving.[2][3]

    • Why: To prevent skin contact, which can cause irritation.[1] Nitrile provides excellent protection against a broad range of chemicals. Always check gloves for integrity before use and remove them using the proper technique to avoid contaminating your skin.

  • Eye and Face Protection:

    • What: Chemical splash goggles are required.[3] If there is a significant risk of splashing (e.g., when transferring solutions), a full-face shield should be worn over the goggles.[4]

    • Why: This compound causes serious eye irritation.[1] Standard safety glasses do not provide a complete seal and are insufficient to protect against splashes or fine particulates.

  • Body Protection:

    • What: A long-sleeved, fully-fastened laboratory coat.

    • Why: To protect the skin on your arms and body from accidental splashes or spills. Contaminated clothing must be removed immediately and decontaminated before reuse.

  • Respiratory Protection:

    • What: All work should be conducted in a chemical fume hood. If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an N95 filter (for particulates) or an organic vapor cartridge is necessary.[2][3][4]

    • Why: The inhalation toxicity is not fully known, and the compound may be harmful if inhaled.[1] A fume hood is the primary engineering control to prevent respiratory exposure. A respirator is a critical backup for emergencies.

Operational Workflow: From Receipt to Disposal

A systematic approach ensures safety at every stage of the handling process.

cluster_workflow Safe Handling Workflow Prep Preparation Verify Fume Hood Don PPE Assemble Materials Handling Handling (in Fume Hood) Weigh Solids Reconstitute Transfer Solutions Prep:f1->Handling:f0 Proceed Cleanup Decontamination Clean Glassware Wipe Surfaces Segregate Waste Handling:f1->Cleanup:f0 Experiment Complete Doffing PPE Removal Remove Gloves Remove Goggles Remove Lab Coat Wash Hands Cleanup:f1->Doffing:f0 Work Area Clear

Caption: Step-by-step workflow for safe chemical handling.

Step 1: Preparation and Pre-Handling

  • Verify Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Assemble PPE: Gather all required PPE as detailed in Section 3.

  • Don PPE: Put on your lab coat, followed by chemical splash goggles, and finally, gloves.

  • Prepare Workspace: Line the work surface inside the fume hood with absorbent, disposable bench paper.

Step 2: Handling and Manipulation (Inside Fume Hood)

  • Weighing: If handling the solid form, carefully weigh the required amount onto weighing paper or into a container. Avoid creating dust.

  • Transfers: Use a spatula for solid transfers. When transferring solutions, do so slowly to prevent splashing.

  • Containment: Keep all containers of the compound sealed when not in immediate use.

Step 3: Decontamination and Waste Disposal

  • Segregate Waste: All disposable items that have come into contact with the chemical (gloves, bench paper, pipette tips) must be placed in a dedicated, clearly labeled hazardous waste container.[5]

  • Cleaning: Decontaminate non-disposable equipment and the work surface with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]

  • Waste Protocol: Under no circumstances should this compound or its waste be disposed of in standard trash or down the drain.[5] Follow your institution's Environmental Health and Safety (EHS) guidelines for the disposal of hazardous chemical waste. The preferred method is typically high-temperature incineration by a certified waste management contractor.[5]

Step 4: Doffing (Removing) PPE

  • Gloves: Remove gloves first, turning them inside out to trap any contamination. Dispose of them in the hazardous waste container.

  • Goggles and Coat: Remove goggles and lab coat. If the lab coat is contaminated, place it in a designated container for decontamination.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after completing work and removing PPE.

Emergency Procedures

Spill Management:

  • Alert & Secure: Immediately alert others in the area. Restrict access to the spill zone.

  • Ventilate: Ensure the fume hood is operational. If the spill is outside the hood, increase area ventilation if safe to do so.

  • PPE: Do not attempt cleanup without the appropriate PPE, including double gloves, goggles, a lab coat, and, if necessary, a respirator.

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels for large spills.[5]

  • Collect & Dispose: Carefully collect the absorbed material using non-sparking tools and place it in your labeled hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department immediately.[5]

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.[1][6]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[1][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][7]

References

  • Title: 1-[1-(2-Methoxyphenyl)propyl]-1,4-diazepane Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Personal Protective Equipment for Use in Handling Hazardous Drugs Source: National Institute for Occupational Safety and Health (NIOSH) URL: [Link]

  • Title: 1-(2-Methylpropyl)-1,4-diazepane Safety and Hazards Source: PubChem, National Institutes of Health URL: [Link]

  • Title: 8 Types of PPE to Wear When Compounding Hazardous Drugs Source: Provista URL: [Link]

  • Title: Safe Handling and Disposal of Antineoplastic and Other Drugs Source: University of Rhode Island URL: [Link]

  • Title: Guidance for Selection of Personal Protective Equipment for TDI Users Source: American Chemistry Council URL: [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.